Mal-PEG3-VCP-NB
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C36H45N7O14 |
|---|---|
Molekulargewicht |
799.8 g/mol |
IUPAC-Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C36H45N7O14/c1-23(2)31(41-35(49)55-21-20-54-19-18-53-17-16-42-29(44)13-14-30(42)45)33(47)40-28(4-3-15-38-34(37)48)32(46)39-25-7-5-24(6-8-25)22-56-36(50)57-27-11-9-26(10-12-27)43(51)52/h5-14,23,28,31H,3-4,15-22H2,1-2H3,(H,39,46)(H,40,47)(H,41,49)(H3,37,38,48)/t28-,31-/m0/s1 |
InChI-Schlüssel |
JCIJGVGUBFKLPE-IZEXYCQBSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCCOCCOCCN3C(=O)C=CC3=O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCCOCCOCCN3C(=O)C=CC3=O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Mal-PEG3-VCP-NB: A Core Component in Advanced Antibody-Drug Conjugates
Abstract
This compound is a sophisticated, heterobifunctional linker designed for the development of advanced Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive examination of its molecular architecture, mechanism of action, and its application in targeted drug delivery. We will delve into the specific roles of its constituent components: a maleimide (B117702) group for antibody conjugation, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, a cathepsin B-cleavable valine-citrulline-p-aminobenzylcarbamate (VCP) linker, and a norbornene (NB) moiety for bioorthogonal chemistry. This document summarizes key quantitative data, provides detailed experimental protocols for its conjugation and cleavage, and includes visualizations of its structure and functional pathways to aid in its application.
Molecular Structure and Components
This compound is an engineered molecule that serves as the bridge between a monoclonal antibody and a cytotoxic payload, ensuring stability in circulation and controlled release at the target site.[1] The structure is comprised of four key functional units:
-
Maleimide (Mal): This functional group is the primary point of attachment to the antibody.[1] It specifically reacts with thiol (-SH) groups on cysteine residues within the antibody, forming a stable thioether bond.[1] This cysteine-maleimide chemistry is a widely adopted and reliable method for ADC construction.[2]
-
Polyethylene Glycol (PEG3): A three-unit polyethylene glycol spacer is incorporated to enhance the hydrophilicity of the linker-payload system.[2][3] This increased aqueous solubility can help to mitigate the aggregation of the final ADC product and improve its pharmacokinetic properties.[2][3]
-
Val-Cit-PABC (VCP): This component is a dipeptide-based self-immolative linker. The valine-citrulline (Val-Cit) dipeptide is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[2][4][5] Upon cleavage of the Val-Cit peptide, the p-aminobenzyl carbamate (B1207046) (PABC) spacer undergoes a spontaneous 1,6-elimination reaction to release the conjugated payload in its active form.[2][4]
-
Norbornene (NB): The norbornene moiety is a strained alkene that functions as a bioorthogonal handle. It can participate in highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) "click" reactions with tetrazine-modified molecules. This allows for a modular approach to ADC development, where the payload can be attached in a separate step.
Below is a diagram illustrating the modular components of the this compound linker.
Caption: Modular components of the this compound linker.
Mechanism of Action in Antibody-Drug Conjugates
The therapeutic action of an ADC utilizing the this compound linker is a multi-step process designed for maximal tumor cell killing with minimal systemic exposure to the cytotoxic payload.[3]
-
Circulation and Targeting: Following administration, the ADC circulates in the bloodstream. The hydrophilic PEG3 linker helps to shield the payload and minimize non-specific uptake.[3] The monoclonal antibody component of the ADC directs it to the surface of cancer cells that express the target antigen.[3]
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.[3]
-
Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide of the VCP linker is recognized and cleaved by cathepsin B.[3][4][5] This initial cleavage is the primary release mechanism.[3]
-
Payload Release: Cleavage of the Val-Cit linker initiates a self-immolative cascade through the PABC spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[4]
-
Induction of Apoptosis: Once released, the cytotoxic payload can bind to its intracellular target (e.g., microtubules, DNA), leading to cell cycle arrest and apoptosis.[3]
The following diagram illustrates the signaling pathway of an ADC utilizing the this compound linker.
Caption: Signaling pathway of an ADC with a cleavable linker.
Quantitative Data
While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide representative data for similar linker technologies, which can be used as a benchmark for experimental design and evaluation.
Table 1: Representative Physicochemical Properties
| Property | Value | Notes |
| Solubility | Soluble in aqueous buffers (pH 6.5-7.5), DMSO, DMF | The PEG3 moiety enhances aqueous solubility. For short-chain PEGs, good solubility in both aqueous and many organic solvents is expected.[6] |
| Plasma Stability (Maleimide Linker) | Half-life can vary significantly | The stability of the maleimide-thiol linkage is crucial. Hydrolysis of the succinimide (B58015) ring can increase stability by preventing the retro-Michael reaction.[7] |
| Cleavage Specificity | High for Cathepsin B | The Val-Cit dipeptide is a well-established substrate for cathepsin B, with cleavage being significantly more efficient in the acidic environment of the lysosome compared to the neutral pH of blood.[4][5] |
Table 2: Representative Cathepsin B Cleavage Kinetics for Val-Cit Substrates
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Val-Cit-PABC-Fluorophore | 15.2 | 0.85 | 5.6 x 104 |
| Z-Phe-Arg-AMC | - | - | - |
| Z-Arg-Arg-AMC | - | - | - |
| Data is representative and compiled from methodologies described in the literature for similar Val-Cit containing substrates.[8] Actual values for this compound conjugated to a specific payload may vary. |
Table 3: Representative Drug-to-Antibody Ratios (DARs) for ADCs with PEG Linkers
| ADC | Linker Type | Average DAR | Method |
| Brentuximab vedotin (Adcetris®) | Mc-Val-Cit-PAB | ~4 | HIC |
| Trastuzumab deruxtecan (B607063) (Enhertu®) | GGFG-based cleavable linker | ~8 | HIC |
| ADC with PEG12 phosphonamidate linker | Phosphonamidate-PEG12-Val-Cit-PAB | Homogeneous DAR 8 | HIC |
| The inclusion of hydrophilic PEG linkers can enable the generation of ADCs with higher DARs and improved pharmacokinetic profiles.[9][10] |
Experimental Protocols
Protocol for Antibody Conjugation
This protocol outlines the steps for conjugating this compound to a monoclonal antibody (mAb) via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
This compound-Payload construct
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.4)
-
Quenching solution (e.g., 10 mM N-acetylcysteine in water)
-
Desalting columns
-
Hydrophobic Interaction Chromatography (HIC) system for DAR analysis
-
Size Exclusion Chromatography (SEC) system for purification and aggregate analysis
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to remove any interfering substances (e.g., Tris buffer) and concentrate the mAb to 5-10 mg/mL in the conjugation buffer.
-
-
Antibody Reduction:
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Immediately remove excess TCEP using a desalting column, eluting the reduced antibody into fresh, degassed conjugation buffer.
-
-
Conjugation Reaction:
-
Prepare a 10-20 mM stock solution of the this compound-Payload in anhydrous DMSO immediately before use.
-
Add a 5-10 fold molar excess of the linker-payload solution to the reduced antibody solution with gentle mixing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching:
-
Add a 5-fold molar excess of the quenching solution (relative to the linker-payload) to cap any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using SEC or tangential flow filtration (TFF).
-
Exchange the purified ADC into a suitable formulation buffer (e.g., PBS).
-
-
Characterization:
-
Determine the final protein concentration (e.g., by measuring absorbance at 280 nm).
-
Determine the average DAR and drug load distribution using HIC.
-
Assess the level of aggregation by SEC.
-
The following diagram provides a visual workflow for the antibody conjugation process.
Caption: Experimental workflow for antibody conjugation.
Protocol for Cathepsin B Cleavage Assay
This protocol describes an in vitro assay to evaluate the cleavage of the Val-Cit linker within an ADC by cathepsin B, using HPLC to quantify the released payload.
Materials:
-
Purified ADC with this compound linker
-
Recombinant Human Cathepsin B
-
Assay Buffer (50 mM Sodium Acetate, 5 mM DTT, pH 5.5)
-
Quenching Solution (Acetonitrile with 0.1% TFA)
-
HPLC system with a C18 column and a suitable detector (e.g., UV or MS)
Procedure:
-
Enzyme Activation:
-
Activate the recombinant cathepsin B in the assay buffer according to the manufacturer's instructions.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate the reaction by adding the activated cathepsin B. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately stop the reaction by adding the aliquot to a tube containing the quenching solution.
-
Vortex and centrifuge the samples to precipitate the protein.
-
-
HPLC Analysis:
-
Collect the supernatant and analyze it by reverse-phase HPLC to separate and quantify the released payload.
-
-
Data Analysis:
-
Plot the concentration of the released payload against time to determine the release kinetics.
-
The following diagram illustrates the workflow for the cathepsin B cleavage assay.
Caption: Experimental workflow for an in vitro ADC cleavage assay.
Conclusion
This compound represents a highly versatile and potent ADC linker that offers multiple advantages for the development of next-generation targeted therapies. Its well-defined structure, incorporating a stable antibody conjugation site, a hydrophilicity-enhancing spacer, a tumor-specific cleavable linker, and a bioorthogonal handle, provides researchers with a powerful tool for creating ADCs with improved efficacy, safety, and therapeutic potential. The detailed protocols and representative data provided in this guide serve as a valuable resource for the application of this advanced linker technology in the design and development of novel antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05678J [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Heterobifunctional Linker: Mal-PEG3-VCP-NB
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mal-PEG3-VCP-NB is a sophisticated, heterobifunctional linker meticulously engineered for the development of advanced Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive examination of its molecular architecture, detailing the specific roles of its constituent components: a maleimide (B117702) group for antibody conjugation, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, a cathepsin-cleavable valine-citrulline-p-aminobenzyl carbamate (B1207046) (VCP) linker, and a norbornene (NB) moiety for bioorthogonal chemistry. This document presents a summary of its key quantitative data, plausible experimental protocols for its synthesis and characterization based on established methodologies for analogous compounds, and visual representations of its functional components and mechanism of action to aid in its application in targeted drug delivery systems.
Molecular Structure and Components
This compound is a precisely engineered molecule that bridges a cytotoxic payload and a monoclonal antibody, ensuring stability in circulation and controlled release at the target site. The structure is comprised of four key functional units:
-
Maleimide (Mal): This functional group serves as the primary point of attachment to the antibody. It reacts specifically with thiol groups (-SH) on cysteine residues within the antibody, forming a stable thioether bond. This cysteine-maleimide chemistry is a widely adopted and reliable method for ADC construction.
-
Polyethylene Glycol (PEG3): A three-unit polyethylene glycol spacer is incorporated to enhance the hydrophilicity of the linker-payload system. This increased aqueous solubility can help to mitigate aggregation of the final ADC product and improve its pharmacokinetic properties.
-
Val-Cit-PABC (VCP): This component is a dipeptide-based self-immolative linker. The valine-citrulline (Val-Cit) dipeptide is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. Upon cleavage, the p-aminobenzyl carbamate (PABC) spacer undergoes spontaneous 1,6-elimination to release the conjugated payload.
-
Norbornene (NB): This strained alkene serves as a bioorthogonal handle. It can undergo rapid and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazine-functionalized molecules. This allows for secondary payload delivery, imaging applications, or the attachment of other functionalities in a highly selective manner, even in complex biological environments.
Below is a diagram illustrating the individual components of the this compound linker.
Figure 1: Functional components of the this compound linker.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 1345681-77-7 | |
| Molecular Formula | C₃₆H₄₅N₇O₁₄ | |
| Molecular Weight | 799.78 g/mol | |
| PEG Units | 3 | |
| Cleavage Site | Valine-Citrulline amide bond | |
| Antibody Conjugation | Maleimide-thiol addition | |
| Bioorthogonal Handle | Norbornene |
Signaling Pathway and Mechanism of Action
The therapeutic action of an ADC utilizing the this compound linker is a multi-step process designed for maximal tumor cell killing with minimal systemic exposure to the cytotoxic payload.
Figure 2: ADC mechanism of action using this compound.
-
Circulation and Targeting: Following administration, the ADC circulates in the bloodstream. The hydrophilic PEG3 linker helps to shield the payload and minimize non-specific uptake. The monoclonal antibody component of the ADC directs it to the surface of cancer cells that express the target antigen.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.
-
Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide of the VCP linker is recognized and cleaved by cathepsin B. This initial cleavage is the primary release mechanism.
-
Payload Release: Cleavage of the Val-Cit linker initiates the self-immolation of the PABC spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.
-
Induction of Apoptosis: Once released, the cytotoxic payload can bind to its intracellular target (e.g., microtubules, DNA), leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following section outlines plausible, multi-step synthetic and characterization protocols for this compound, based on established chemical literature for similar ADC linkers. Additionally, a general protocol for ADC conjugation is provided.
Synthesis of this compound
This synthesis involves the sequential assembly of the different components of the linker.
Figure 3: General workflow for the synthesis of this compound.
Step 1: Synthesis of Fmoc-Val-Cit
-
Activate Fmoc-L-Valine with a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent like DMF (Dimethylformamide).
-
Add L-Citrulline to the reaction mixture and stir at room temperature until completion.
Step 2: Coupling to PABC-PNP
-
Couple the resulting Fmoc-Val-Cit dipeptide to p-aminobenzyl alcohol (PABC-OH) using similar activation and coupling conditions as in Step 1.
-
Activate the hydroxyl group of the PABC moiety with p-nitrophenyl chloroformate (PNP-Cl) to yield Fmoc-Val-Cit-PABC-PNP.
Step 3: Fmoc Deprotection
-
Remove the Fmoc protecting group from Fmoc-Val-Cit-PABC-PNP using a solution of piperidine (B6355638) in DMF.
Step 4: Coupling with Mal-PEG3-acid
-
Synthesize Maleimido-PEG3-acid separately. Commercially available N-(tert-Butoxycarbonyl)-2,2'-(ethylenedioxy)diethylamine can be reacted with maleic anhydride (B1165640) to form the maleimide ring. The Boc protecting group is then removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The resulting amine is reacted with a suitable anhydride to introduce the third PEG unit and a terminal carboxylic acid.
-
Couple the free amine of the valine residue from Step 3 with the carboxylic acid of Maleimido-PEG3-acid using standard peptide coupling reagents (e.g., HATU/DIPEA in DMF).
Step 5: Conjugation of Norbornene
-
React the PNP-activated carbonate of the Mal-PEG3-Val-Cit-PABC-PNP intermediate with a norbornene-containing amine, such as 5-aminomethyl-2-norbornene, in the presence of a non-nucleophilic base.
Step 6: Purification
-
Purify the final product, this compound, by reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization of this compound
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H NMR and ¹³C NMR spectroscopy to confirm the presence of all expected protons and carbons in the final structure. Key signals to identify would include the characteristic peaks for the maleimide ring protons, the repeating ethylene (B1197577) glycol units of the PEG spacer, the amino acid residues of the Val-Cit dipeptide, the aromatic protons of the PABC group, and the alkene protons of the norbornene moiety.
-
Mass Spectrometry (MS): Employ high-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), to determine the exact mass of the synthesized molecule, confirming its elemental composition (C₃₆H₄₅N₇O₁₄). The observed mass should correspond to the calculated molecular weight of 799.78 g/mol .
-
High-Performance Liquid Chromatography (HPLC): Use analytical RP-HPLC to assess the purity of the final compound. A single, sharp peak is indicative of a high-purity product.
General Protocol for ADC Conjugation
This protocol describes the conjugation of a cytotoxic drug-linker construct, where the drug is attached to the norbornene end of this compound, to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2)
-
This compound-Drug construct
-
Reducing agent (e.g., TCEP)
-
Reaction Buffer: 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5 (degassed)
-
Quenching solution: N-acetylcysteine
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a 5-10 molar excess of TCEP for 1-2 hours at 37°C to reduce the interchain disulfide bonds and expose free thiol groups.
-
-
Removal of Reducing Agent:
-
Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with degassed Reaction Buffer.
-
-
Conjugation Reaction:
-
Dissolve the this compound-Drug construct in a suitable solvent (e.g., DMSO).
-
Add a 1.5 to 5-fold molar excess of the drug-linker construct to the reduced and purified antibody.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching the Reaction:
-
Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
Incubate for 30 minutes.
-
-
Purification and Characterization:
-
Purify the final ADC using SEC to remove unreacted drug-linker and aggregated antibody.
-
Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), size exclusion chromatography (SEC), and mass spectrometry.
-
Conclusion
This compound is a highly versatile and potent ADC linker that offers multiple advantages for the development of next-generation targeted therapies. Its well-defined structure, incorporating a stable antibody conjugation site, a hydrophilicity-enhancing spacer, a tumor-specific cleavable linker, and a bioorthogonal handle, provides researchers with a powerful tool for creating ADCs with improved efficacy, safety, and therapeutic potential. The detailed information and protocols provided in this guide are intended to facilitate the application of this advanced linker technology in the ongoing efforts to develop more effective cancer treatments.
The Cornerstone of Bioconjugation: A Technical Guide to the Function of Maleimide
For Researchers, Scientists, and Drug Development Professionals
Maleimide-based bioconjugation is a cornerstone of modern biotechnology, enabling the precise, covalent attachment of molecules to proteins, peptides, and other biomolecules. Its high selectivity, efficiency, and mild reaction conditions have made it an indispensable tool in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and a wide array of research applications. This technical guide provides an in-depth exploration of the fundamental principles of maleimide (B117702) bioconjugation chemistry, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding.
Core Principles of Maleimide Bioconjugation
The reactivity of maleimides is centered around a five-membered cyclic imide structure. The core of maleimide bioconjugation lies in the highly specific and efficient reaction between a maleimide and a sulfhydryl (thiol) group, typically from a cysteine residue within a protein or peptide.
The Thiol-Maleimide Reaction: A Michael Addition
The fundamental reaction mechanism is a Michael addition, where the thiol group acts as a nucleophile and attacks one of the electron-deficient double-bonded carbons of the maleimide ring. This results in the formation of a stable, covalent thioether bond. This reaction is highly efficient and can proceed without a catalyst, particularly in polar solvents like water or DMSO.
Caption: The Thiol-Maleimide Michael Addition Reaction.
Reaction Kinetics and pH Dependence
The rate and selectivity of the maleimide-thiol reaction are highly dependent on the pH of the reaction buffer. The optimal pH range for this reaction is between 6.5 and 7.5. Within this range, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than their reaction with amines. Above pH 7.5, the amine reaction becomes more competitive. Below pH 6.5, the concentration of the reactive thiolate anion decreases, slowing down the reaction rate.
Stability of the Thioether Linkage: A Critical Consideration
While the thioether bond formed is generally stable, the resulting thiosuccinimide ring can undergo two primary competing reactions, particularly under physiological conditions: hydrolysis and a retro-Michael reaction.
Hydrolysis of the Succinimide (B58015) Ring
In aqueous solutions, the succinimide ring of the maleimide-thiol adduct can undergo hydrolysis, leading to the formation of a succinamic acid derivative. This ring-opening reaction is more pronounced at higher pH. Importantly, if the maleimide ring hydrolyzes before reacting with a thiol, it becomes unreactive. However, if hydrolysis occurs after the thioether bond has formed, the resulting ring-opened product is actually more stable and resistant to the retro-Michael reaction. This increased stability is a key consideration in the design of long-circulating bioconjugates. Some strategies even employ "self-hydrolyzing maleimides" that are designed to rapidly hydrolyze post-conjugation to enhance stability.
Retro-Michael Reaction and Thiol Exchange
The thiol-maleimide reaction is reversible, and the resulting thiosuccinimide adduct can undergo a retro-Michael reaction to regenerate the maleimide and the thiol. This can lead to "payload migration," where the conjugated molecule is transferred to other thiol-containing molecules in the surrounding environment, such as serum albumin. This can result in off-target effects and reduced efficacy of the bioconjugate. The stability of the thiosuccinimide linkage against this reversal is influenced by the local microenvironment on the protein.
The Core Mechanism of Val-Cit-PAB Linker: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker represents a cornerstone in the design of modern antibody-drug conjugates (ADCs). Its sophisticated, multi-component structure is engineered for optimal stability in systemic circulation and highly specific cleavage within the target tumor cell, ensuring the conditional release of potent cytotoxic payloads. This technical guide provides a comprehensive analysis of the Val-Cit-PAB linker's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in the field of drug development.
Core Components and Mechanism of Action
The Val-Cit-PAB linker is a tripartite system, with each component playing a critical and distinct role in its function.[1]
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as the specific recognition and cleavage site for cathepsin B, a lysosomal cysteine protease that is significantly upregulated in the lysosomes of many tumor cells. The choice of Val-Cit offers a crucial balance between stability in the bloodstream, where cathepsin B activity is minimal at neutral pH, and high susceptibility to enzymatic cleavage in the acidic environment of the lysosome.[2][3]
-
p-Aminobenzylcarbamate (PABC or PAB) Spacer: This unit functions as a "self-immolative" spacer. Its primary role is to connect the dipeptide to the cytotoxic payload and to ensure the payload is released in its unmodified, fully active form.[1] Attaching a bulky drug molecule directly to the dipeptide could sterically hinder the enzyme's access to the cleavage site.[1]
-
Payload: This is the cytotoxic agent, such as monomethyl auristatin E (MMAE), which is responsible for inducing cell death upon its release.[1]
The mechanism of action is a finely orchestrated sequence of events that commences after the ADC has been internalized by the target cancer cell.
ADC Internalization and Intracellular Trafficking
The journey of an ADC from the cell surface to payload release is a critical determinant of its therapeutic efficacy.
Enzymatic Cleavage and Self-Immolation
Within the acidic environment of the lysosome, cathepsin B recognizes and cleaves the amide bond between the C-terminus of the citrulline residue and the PAB spacer.[2] This enzymatic cleavage is the trigger for the subsequent release of the payload through a self-immolative cascade.
Quantitative Data Presentation
The efficiency of linker cleavage is a critical determinant of an ADC's potency. The following tables summarize comparative data for the cleavage of different peptide linkers by cathepsin B.
Table 1: Comparison of Cleavage of Different Peptide Linkers (Endpoint Assay)
| Peptide Linker | Relative Fluorescence Units (RFU) | Fold Change vs. Control |
| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 |
| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |
| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |
| GPLG-PABC-Fluorophore | 9100 ± 450 | 45.5 |
| Negative Control (Inhibitor) | 200 ± 50 | 1.0 |
| Data is representative and compiled from methodologies described in the literature.[2] |
Table 2: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers
| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Val-Cit | Data not consistently available | Data not consistently available | Data not consistently available |
| Val-Ala | Data not consistently available | Data not consistently available | Data not consistently available |
| Direct kinetic parameters (Km, kcat) for the cleavage of full ADCs are not widely published in a standardized format.[2] However, the Val-Cit linker has demonstrated significant potential in screenings due to a favorable combination of protease recognition and stability.[2] |
Experimental Protocols
Detailed and reproducible protocols are essential for the validation of linker cleavage and overall ADC performance.
In Vitro Cathepsin B Cleavage Assay
Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human cathepsin B.
Materials:
-
ADC with Val-Cit-PAB linker
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
Quenching Solution (e.g., cold acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Reagent Preparation: Prepare all buffers and solutions.
-
Enzyme Activation: Activate the recombinant cathepsin B in the Activation Buffer according to the manufacturer’s instructions.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., to a final concentration of 10 µM) with the activated cathepsin B in the assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding a sufficient volume of cold Quenching Solution.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.[2]
Plasma Stability Assay
Objective: To assess the stability of the Val-Cit-PAB linker in plasma and determine the extent of premature drug release.
Materials:
-
ADC with Val-Cit-PAB linker
-
Pooled human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein precipitation solution (e.g., cold acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
ADC Spiking: Spike the ADC into the plasma to a final concentration (e.g., 100 µg/mL).
-
Incubation: Incubate the plasma sample at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma.
-
Protein Precipitation: Add the protein precipitation solution to the plasma aliquot to precipitate plasma proteins and stop any enzymatic activity.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and half-life of the ADC in plasma.[4][5]
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the potency of the ADC in killing target cancer cells.[6]
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target and non-target cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody (as a negative control), and free payload (as a positive control). Include untreated cells as a viability control.
-
Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 (the concentration of ADC that inhibits cell growth by 50%).[6][7]
References
An In-depth Technical Guide to Norbornene Bioorthogonal Reactions
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core principles governing norbornene bioorthogonal reactions, focusing on the widely utilized inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines. It is designed to offer researchers and drug development professionals the foundational knowledge, quantitative data, and practical protocols required to effectively implement this powerful chemical tool.
Core Principles: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
Bioorthogonal chemistry enables the study of biomolecules in their native environments through reactions that do not interfere with biological processes.[1][2] Among the most powerful bioorthogonal reactions is the ligation between a norbornene (the dienophile) and a tetrazine (the diene).[3] This reaction proceeds via an inverse-electron-demand Diels-Alder (iEDDA) mechanism, which is distinguished by its exceptionally fast kinetics without the need for a catalyst.[1][3]
The reaction is initiated by a [4+2] cycloaddition between the electron-poor tetrazine and the electron-rich, strained norbornene.[3] This forms a highly unstable, bicyclic intermediate.[4] This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen gas (N₂) to yield a stable dihydropyridazine (B8628806) product.[4] The release of N₂ gas is the thermodynamic driving force that makes the reaction irreversible and highly efficient.[4]
Caption: Mechanism of the Norbornene-Tetrazine iEDDA Reaction.
Reaction Kinetics and Tuning
The norbornene-tetrazine ligation is renowned for its rapid kinetics, with second-order rate constants (k₂) ranging from approximately 1 to 10³ M⁻¹s⁻¹.[1] This speed is critical for applications in living systems where low concentrations of reactants are often necessary.[5] The reaction rate can be precisely tuned by modifying the electronic and steric properties of the reactants.
-
Tetrazine Electronics : The rate of the iEDDA reaction is accelerated by using tetrazines with electron-withdrawing groups (EWGs).[6] These groups lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), decreasing the HOMO-LUMO energy gap between the reactants and speeding up the cycloaddition.[3][6] For example, replacing a pyridine (B92270) ring with a more electron-withdrawing pyrimidine (B1678525) ring on the tetrazine can increase the reaction rate by 3 to 4-fold.[6]
-
Norbornene Strain : While norbornene is a strained and reactive dienophile, its reactivity is generally lower than that of more highly strained alkenes like trans-cyclooctene (B1233481) (TCO).[1][7] This allows for a degree of control; for applications requiring the absolute fastest kinetics, a TCO-tetrazine pair might be preferable, whereas the norbornene-tetrazine pair offers a balance of high reactivity and stability.[3]
Caption: Key factors for tuning Norbornene-Tetrazine reaction kinetics.
Quantitative Data: A Comparative Analysis
The selection of a bioorthogonal reaction depends on a balance of kinetics, stability, and biocompatibility.[1] The norbornene-tetrazine ligation offers a compelling combination of speed and stability without the need for a potentially toxic metal catalyst.
| Reaction | Bioorthogonal Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Norbornene-Tetrazine Ligation (iEDDA) | Norbornene + Tetrazine | ~1 - 10³[1] | Fast kinetics, catalyst-free, highly stable product.[1] | Norbornene is less reactive than highly strained alkenes like TCO.[1] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO) + Azide | ~0.1 - 1[1] | Catalyst-free, widely used and well-understood. | Slower kinetics than iEDDA reactions.[3] |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | ~10² - 10³[2] | Very fast and efficient, high-yielding. | Requires a copper catalyst which can be toxic to living cells.[2] |
| Staudinger Ligation | Phosphine + Azide | ~10⁻³ - 10⁻²[1] | One of the first bioorthogonal reactions, catalyst-free. | Very slow kinetics, phosphines can be prone to air oxidation.[2] |
Experimental Protocols
Successful implementation of norbornene-tetrazine chemistry requires careful planning and execution. Below are generalized protocols for a typical protein labeling experiment and for kinetic analysis.
This protocol describes the general procedure for labeling a protein containing a genetically encoded norbornene-bearing unnatural amino acid with a tetrazine-fluorophore probe.
Materials:
-
Norbornene-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.4.[1]
-
Tetrazine-functionalized fluorophore, dissolved in a minimal amount of a compatible organic solvent (e.g., DMSO).[1]
-
Size-exclusion chromatography (SEC) column for purification.
Methodology:
-
Preparation: Prepare a solution of the norbornene-modified protein in PBS at a concentration of 1-5 mg/mL.[1]
-
Reagent Addition: Add the tetrazine-fluorophore solution to the protein solution. A 2- to 10-fold molar excess of the tetrazine-fluorophore over the protein is typically recommended to drive the reaction to completion.[1]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction is often complete within 30-60 minutes.[1] Progress can sometimes be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.[1]
-
Purification: After the incubation period, remove the excess, unreacted tetrazine-fluorophore from the labeled protein using size-exclusion chromatography or dialysis.[1]
-
Analysis: Confirm successful labeling using methods such as SDS-PAGE with in-gel fluorescence imaging and/or mass spectrometry.[8]
This protocol outlines a method to determine the second-order rate constant of a specific norbornene-tetrazine pair.[9]
Materials:
-
Tetrazine derivative stock solution in a suitable solvent (e.g., DMSO).[9]
-
Norbornene derivative stock solution in the desired reaction buffer (e.g., PBS).[9]
-
UV-Vis Spectrophotometer and quartz cuvettes.
Methodology:
-
Reagent Preparation: Prepare stock solutions of the tetrazine and norbornene derivatives at known concentrations.
-
Reaction Setup: In a quartz cuvette, add the reaction buffer. Add the tetrazine stock solution to achieve a final concentration that gives a measurable absorbance in its characteristic range (~520-540 nm for many tetrazines).
-
Initiation and Monitoring: Initiate the reaction by adding the norbornene stock solution. The norbornene should be in significant excess (e.g., 10-fold or greater) to ensure pseudo-first-order kinetics.[9] Immediately begin monitoring the decrease in the tetrazine's absorbance over time at a fixed wavelength.
-
Data Analysis:
Caption: General experimental workflow for protein labeling.
Selecting the Right Bioorthogonal Reaction
Choosing the optimal bioorthogonal reaction is a critical step that depends on the specific experimental context. Factors to consider include the required labeling speed, the stability of the components, and the tolerance of the biological system to catalysts or side products.
Caption: Decision workflow for selecting a bioorthogonal reaction.
Conclusion
The norbornene-tetrazine iEDDA reaction represents a cornerstone of modern bioorthogonal chemistry. Its combination of rapid, catalyst-free kinetics, high specificity, and product stability makes it an invaluable tool for labeling, tracking, and manipulating biomolecules in complex biological systems.[1] By understanding the core principles of the reaction mechanism and the factors that tune its reactivity, researchers in basic science and drug development can effectively leverage this chemistry to advance their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Lynchpin of Precision: An In-depth Technical Guide to the Role of Self-Immolative Spacers in Antibody-Drug Conjugates
For Immediate Release
[City, State] – The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. Central to the success of modern ADCs is the sophisticated design of the linker that connects the antibody to the payload. This technical guide delves into the critical role of self-immolative spacers, a key component of many linker systems, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their mechanism, impact, and evaluation.
Core Principles of Self-Immolative Spacers in ADCs
Self-immolative spacers are molecular bridges designed to be stable in the systemic circulation but to rapidly and spontaneously fragment upon a specific triggering event within the target cell, leading to the release of an unmodified, fully active cytotoxic payload.[1] This "molecular domino effect" is crucial for ensuring that the potent drug is liberated only at the site of action, thereby maximizing the therapeutic index of the ADC.[1]
The fundamental principle involves a cascade of intramolecular electronic rearrangements initiated by the cleavage of a trigger moiety, which can be either enzymatic or chemical.[1] This activation leads to the fragmentation of the spacer into small, non-toxic byproducts.[1]
There are two primary mechanisms through which self-immolation occurs:
-
1,4- or 1,6-Elimination: This is the most common mechanism, exemplified by the widely used p-aminobenzyl carbamate (B1207046) (PABC) spacer.[2][3] Following the cleavage of a linked trigger (e.g., a dipeptide by an enzyme), an electron-donating group is unmasked, initiating an electronic cascade that results in the cleavage of the bond attaching the payload.[3][4]
-
Intramolecular Cyclization: In this mechanism, the activation event unmasks a nucleophilic group within the spacer. This nucleophile then attacks an electrophilic site within the same molecule, leading to the formation of a stable ring structure and the concomitant release of the drug.[3][4]
Key Classes of Self-Immolative Spacers and Their Triggers
The versatility of self-immolative spacers lies in their ability to be combined with various triggerable linkers, allowing for tailored drug release in response to the specific physiological conditions of the tumor microenvironment or the intracellular compartments of cancer cells.
Enzymatically-Cleavable Linkers with Self-Immolative Spacers
These linkers are designed to be substrates for enzymes that are overexpressed in tumor tissues or within the lysosomes of cancer cells.[5]
-
Cathepsin-Cleavable Linkers: The most prevalent example is the valine-citrulline (Val-Cit) dipeptide linker.[6][7] Upon internalization of the ADC into the lysosome, Cathepsin B, a protease often upregulated in cancer cells, cleaves the amide bond between citrulline and the PABC spacer.[7] This cleavage initiates the self-immolation of the PABC spacer, releasing the payload.[7][8] The Val-Cit-PABC system is a cornerstone of many clinically approved and investigational ADCs.[6][9]
-
β-Glucuronidase-Cleavable Linkers: These linkers utilize a glucuronide moiety that is cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment of some solid tumors.[4][10] The cleavage of the glucuronide triggers the self-immolation of a PABC spacer to release the drug.[8]
Chemically-Cleavable Linkers with Self-Immolative Spacers
These linkers exploit the unique chemical properties of the tumor microenvironment or intracellular compartments.
-
pH-Sensitive (Acid-Labile) Linkers: Hydrazone linkers are a key example of this class.[11][12] They are designed to be stable at the physiological pH of the bloodstream (pH ~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[11][12] While some hydrazone linkers release the drug directly, the incorporation of a self-immolative spacer can ensure the release of an unmodified payload. However, hydrazone linkers have shown a tendency for gradual hydrolysis in circulation, which has led to their reduced use in newer generation ADCs.[11]
-
Glutathione-Sensitive (Reducible) Linkers: This class of linkers incorporates a disulfide bond.[13][14] The concentration of the reducing agent glutathione (B108866) (GSH) is significantly higher (up to 1000-fold) inside cells compared to the plasma.[13][15] This differential in reducing potential is exploited to trigger the cleavage of the disulfide bond, which can then initiate the fragmentation of a self-immolative spacer to release the payload.[15][16] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[17]
Quantitative Data on Linker Performance
The selection of a linker and self-immolative spacer is a critical decision in ADC design, driven by quantitative data on stability and cleavage kinetics.
| Linker Type | ADC Example | Assay Condition | Stability Metric | Reference |
| Enzymatic Cleavage | ||||
| Val-Cit-PABC | Trastuzumab-vc-MMAE | Incubation in C57BL/6 mouse plasma for 7 days | ~40% DAR loss | [18] |
| Val-Cit-PABC | - | In vitro incubation with human liver lysosomes | >80% cleavage within 30 minutes | [18] |
| Val-Ala-PABC | - | In vitro incubation with human liver lysosomes | Slower cleavage compared to Val-Cit | [18] |
| Gly-Gly-Phe-Gly-PABC | - | In vitro incubation with human liver lysosomes | Slower cleavage compared to Val-Cit | [18] |
| Chemical Cleavage | ||||
| Hydrazone | - | pH 7.4 | Minimum half-life of 20 hours reported for some designs | [19] |
| Disulfide (hindered) | Anti-HER2-SG3451 | In vivo (mouse) | ~85% of drug remained attached after 7 days | [20] |
| Comparative Stability | ||||
| Tandem-Cleavage Linker | Anti-CD79b ADC | Incubation in rat serum at 37°C for 7 days | >80% conjugate stability | [18] |
Experimental Protocols for Evaluation
Rigorous and standardized experimental protocols are essential for the accurate evaluation of ADCs with self-immolative spacers.
In Vitro Plasma/Serum Stability Assay
Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma or serum.[6][21]
Methodology:
-
Preparation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in human or mouse plasma/serum.[21]
-
Incubation: Incubate the mixture at 37°C.[21]
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, and 168 hours) and immediately store them at -80°C.[21]
-
Analysis:
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using Protein A/G magnetic beads.[6]
-
LC-MS Analysis: Analyze the captured ADC to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates payload loss.[6][21]
-
ELISA: Use two separate ELISA protocols to measure the concentration of total antibody and the concentration of intact, drug-conjugated antibody.[21]
-
Cathepsin B Cleavage Assay
Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human cathepsin B.[2]
Methodology:
-
Enzyme Activation: Activate recombinant cathepsin B in an activation buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, 2 mM DTT, pH 5.5).[2]
-
Reaction Setup: Combine the ADC and activated cathepsin B in an assay buffer in a microcentrifuge tube.[2]
-
Incubation: Incubate the reaction mixture at 37°C.[2]
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[2]
-
Reaction Quenching: Immediately terminate the reaction by adding an excess of a cold quenching solution (e.g., acetonitrile (B52724) with an internal standard).[2]
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins and collect the supernatant.[2]
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.[2]
-
Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of an ADC on antigen-positive and antigen-negative cancer cell lines and calculate the IC50 value.[3][8]
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[10]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium and add to the wells. Include untreated cells as a control.[10]
-
Incubation: Incubate the plates for 72 to 120 hours.[10]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.[10]
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control and determine the IC50 value.[10]
Visualizing the Mechanisms and Workflows
Signaling Pathway: The Self-Immolative Cascade of a PABC Spacer
Caption: PABC self-immolation cascade.
Experimental Workflow: In Vitro Plasma Stability Assay
Caption: Plasma stability assay workflow.
Conclusion
The self-immolative spacer is a cornerstone of modern ADC design, enabling the controlled and efficient release of cytotoxic payloads within target cells.[22] The PABC spacer, in particular, has been instrumental in the success of numerous clinically approved ADCs.[22] A thorough understanding of the different self-immolative chemistries, combined with robust in vitro and in vivo evaluation, is paramount for the development of next-generation ADCs with improved therapeutic indices. As research continues to innovate in linker technology, the strategic use of self-immolative spacers will undoubtedly remain a key factor in advancing the field of precision oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. benchchem.com [benchchem.com]
- 11. Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. researchgate.net [researchgate.net]
- 20. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
degradable linkers in antibody-drug conjugates
An In-depth Technical Guide to Degradable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a pivotal class of targeted therapeutics, engineered to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical determinant of an ADC's efficacy and safety. Degradable, or cleavable, linkers are designed to be stable in systemic circulation and to undergo specific cleavage to release the payload within the tumor microenvironment or inside the target cancer cell. This guide provides a comprehensive technical overview of the core principles of degradable linkers in ADCs, including their mechanisms of action, comparative performance data, key experimental protocols for their evaluation, and the downstream signaling pathways affected by the released payloads.
Types of Degradable Linkers and Their Mechanisms of Action
Degradable linkers are broadly categorized based on their cleavage mechanism: chemically-labile and enzyme-cleavable linkers.[1] The choice of linker is crucial as it directly influences the therapeutic window of the ADC.[2][3]
Chemically-Labile Linkers
These linkers are designed to cleave in response to specific chemical conditions prevalent in the tumor microenvironment or within intracellular compartments.[]
Acid-labile linkers exploit the lower pH of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0) compared to the physiological pH of blood (~7.4) to trigger payload release.[][6]
-
Hydrazones: These are formed by the reaction of a ketone or aldehyde with a hydrazine (B178648) derivative. They are relatively stable at neutral pH but hydrolyze under acidic conditions to release the payload.[7][8] However, some hydrazone linkers can exhibit instability in plasma, leading to premature drug release.[9]
-
Carbonates and Silyl Ethers: These represent other classes of acid-labile linkers. Silyl ethers, in particular, have been developed to offer improved plasma stability compared to traditional hydrazone linkers.[9][10]
Disulfide linkers are stable in the bloodstream but are cleaved in the reducing environment of the cell's cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) (1-10 mM) compared to the plasma (~5 µM).[9][11][12] This differential in GSH concentration allows for selective payload release inside the target cells.[13] The steric hindrance around the disulfide bond can be modified to modulate the rate of cleavage and improve plasma stability.[10]
Enzyme-Cleavable Linkers
These linkers incorporate specific amino acid sequences or other motifs that are recognized and cleaved by enzymes that are either overexpressed in the tumor microenvironment or are abundant within the lysosomes of cancer cells.[1]
These are among the most widely used cleavable linkers in clinically approved ADCs.[2][14] They typically contain a dipeptide or tetrapeptide sequence that is a substrate for lysosomal proteases, such as cathepsin B.[15]
-
Valine-Citrulline (Val-Cit): This dipeptide linker is a well-established substrate for cathepsin B and is known for its high plasma stability and efficient cleavage within the lysosome.[14][16] Many Val-Cit linkers are used in conjunction with a self-immolative spacer, such as para-aminobenzyl carbamate (B1207046) (PABC), to ensure the release of the unmodified payload.[14]
-
Valine-Alanine (Val-Ala): This is another dipeptide linker cleaved by cathepsin B, offering comparable stability and activity to Val-Cit linkers.[11]
-
Gly-Gly-Phe-Gly (GGFG): This tetrapeptide linker is sensitive to cathepsin L and is used in some ADCs.[]
These linkers are cleaved by β-glucuronidase, a lysosomal enzyme that is overexpressed in some tumor types.[17][18] β-Glucuronide linkers are highly hydrophilic and demonstrate excellent plasma stability, making them a promising option for ADC development.[19][20]
Similar to β-glucuronide linkers, these are cleaved by the lysosomal enzyme β-galactosidase, which can also be overexpressed in certain tumors.[9]
Data Presentation: Comparative Performance of Degradable Linkers
The selection of a degradable linker has a significant impact on the stability, efficacy, and toxicity of an ADC. The following tables summarize key quantitative data for different linker types.
| Linker Type | Specific Linker | Matrix | Stability (Half-life) | Reference |
| pH-Sensitive | Hydrazone (phenylketone-derived) | Human/Mouse Plasma | ~2 days | [9] |
| Carbonate | Human Plasma | 36 hours | [9] | |
| Silyl Ether | Human Plasma | > 7 days | [9] | |
| AcBut-derived Hydrazone | pH 7.4 Buffer | ~6% hydrolysis after 24h | [10] | |
| Enzyme-Cleavable | β-Glucuronide MMAF | Rat Plasma | 81 days (extrapolated) | [20] |
| Linker Type | Specific Linker | Cleavage Condition | Relative Cleavage Rate/Efficiency | Reference |
| pH-Sensitive | AcBut-derived Hydrazone | pH 4.5 Buffer | 97% release after 24h | [10] |
| Enzyme-Cleavable | Val-Cit | Cathepsin B | 1x | [] |
| Val-Ala | Cathepsin B | ~0.5x | [] | |
| Phe-Lys | Cathepsin B | ~30x | [] | |
| β-Galactosidase Linker | 10 U/mL β-galactosidase | Rapid hydrolysis | [9] |
| ADC with Linker Type | Cell Line | IC50 | Reference |
| β-Galactosidase-cleavable linker-MMAE | HER2+ | 8.8 pmol/L | [9] |
| Val-Cit linker-MMAE | HER2+ | 14.3 pmol/L | [9] |
Experimental Protocols
The evaluation of degradable linkers in ADCs involves a series of well-defined in vitro and in vivo assays.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C for a defined period (e.g., up to 7 days).
-
Aliquots are taken at various time points.
-
The ADC is isolated from the plasma matrix, often using immunoaffinity capture with Protein A/G beads.
-
The captured ADC is then analyzed by techniques such as liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss.
-
The plasma supernatant can also be analyzed by LC-MS/MS to quantify the amount of released, free payload.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Cancer cells expressing the target antigen are seeded in 96-well plates.
-
The cells are treated with serial dilutions of the ADC and incubated for a period that allows for cell proliferation (e.g., 72-96 hours).
-
A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells reduce the MTT to a purple formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured using a spectrophotometer.
-
The absorbance values are used to generate a dose-response curve and calculate the IC50 (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Immunocompromised mice are subcutaneously or orthotopically implanted with human tumor cells that express the target antigen.
-
Once the tumors reach a specified size, the mice are randomized into treatment and control groups.
-
The ADC is administered to the treatment group, typically via intravenous injection, at a predetermined dose and schedule. The control group receives a vehicle control or a non-targeting ADC.
-
Tumor volume and body weight are measured regularly throughout the study.
-
The study endpoint is typically reached when the tumors in the control group reach a maximum allowed size. The anti-tumor efficacy is assessed by comparing the tumor growth inhibition in the treated group versus the control group.
Cathepsin B Cleavage Assay
Objective: To confirm the susceptibility of a protease-cleavable linker to its target enzyme.
Methodology:
-
The ADC is incubated with purified cathepsin B in an appropriate assay buffer at 37°C.
-
Aliquots are taken at different time points, and the reaction is quenched (e.g., by adding acetonitrile).
-
The samples are analyzed by LC-MS/MS to quantify the amount of released payload.
-
The rate of cleavage can be determined by plotting the concentration of the released payload over time.
Visualization of Mechanisms and Workflows
Signaling Pathways of Common ADC Payloads
The cytotoxic payloads released from degradable linkers induce cell death through various mechanisms. Understanding these downstream signaling pathways is crucial for predicting efficacy and potential resistance mechanisms.
-
Auristatins (e.g., MMAE): These are potent tubulin inhibitors that disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[][6][11]
-
Maytansinoids (e.g., DM1): Similar to auristatins, maytansinoids are microtubule-targeting agents that inhibit tubulin polymerization, causing mitotic arrest and apoptosis.[3][10][21]
-
Pyrrolobenzodiazepines (PBDs): These are DNA-damaging agents that bind to the minor groove of DNA and form covalent adducts, leading to DNA strand cross-linking. This blocks DNA replication and transcription, ultimately triggering apoptosis.[19][22]
Conclusion
The rational design of degradable linkers is paramount to the development of safe and effective antibody-drug conjugates. A thorough understanding of the different cleavage mechanisms, coupled with rigorous experimental evaluation of stability and efficacy, is essential for optimizing the therapeutic index of these complex biotherapeutics. As our understanding of the tumor microenvironment and intracellular processing of ADCs deepens, novel linker technologies will continue to emerge, further refining the precision of this powerful class of anti-cancer agents.
References
- 1. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Mechanistic insight into the repair of C8-linked pyrrolobenzodiazepine monomer-mediated DNA damage - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. adcreview.com [adcreview.com]
- 15. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanistic insight into the repair of C8-linked pyrrolobenzodiazepine monomer-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. adcreview.com [adcreview.com]
- 19. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 21. Understanding the mechanisms of action of pyrrolobenzodiazepine dimer-based antibody-drug conjugates - UCL Discovery [discovery.ucl.ac.uk]
- 22. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to Thiol-Maleimide Chemistry: Core Principles and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-maleimide chemistry stands as a cornerstone of modern bioconjugation, prized for its high selectivity, rapid reaction kinetics, and mild, physiological reaction conditions.[1][2] This ligation strategy, which forms a stable thioether bond, is instrumental in the construction of complex biomolecules, from fluorescently labeled proteins for basic research to sophisticated antibody-drug conjugates (ADCs) for targeted cancer therapy.[2][3] This technical guide provides a comprehensive overview of the core principles of thiol-maleimide chemistry, detailed experimental protocols, quantitative data for reaction optimization, and a discussion of potential side reactions and mitigation strategies.
Core Principles of the Thiol-Maleimide Reaction
The thiol-maleimide reaction is a Michael addition reaction where the nucleophilic thiol group of a cysteine residue attacks one of the vinyl carbons of the electron-deficient maleimide (B117702) ring.[4] This process results in the formation of a stable thiosuccinimide linkage.[2]
Reaction Mechanism and Influencing Factors
The reaction rate and specificity are highly dependent on several factors:
-
pH: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1] In this range, the thiol group is in equilibrium with its more reactive thiolate anion form. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, such as the side chain of lysine.[1] Below pH 6.5, the reaction rate slows due to the protonation of the thiol, while above pH 7.5, the reaction with amines becomes a more significant side reaction, and the maleimide group itself is more susceptible to hydrolysis.[5]
-
Temperature: The reaction is typically performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight. Lower temperatures are often preferred for sensitive proteins to minimize degradation.
-
Molar Ratio of Reactants: A molar excess of the maleimide-containing reagent (typically 10- to 20-fold) is generally used to drive the conjugation reaction to completion. However, the optimal ratio can vary depending on the specific biomolecule and reagent. For example, a 2:1 maleimide to thiol ratio was found to be optimal for conjugating a small peptide, while a 5:1 ratio was more effective for a larger nanobody.[4]
Quantitative Data for Reaction Optimization
The following tables summarize key quantitative data to aid in the design and optimization of thiol-maleimide conjugation experiments.
| Table 1: Reaction Kinetics of Thiol-Maleimide Conjugation | |||
| Maleimide Derivative | Thiol Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) | Reaction Conditions |
| N-ethylmaleimide (NEM) | Cysteine | ~10³ - 10⁴ | pH 7.0 - 7.4, 25°C |
| N-aryl maleimides | Thiolate substrates | ~2.5 times faster than N-alkyl maleimides | Physiological pH[6] |
| Table 2: Stability of Thiol-Maleimide Adducts (Thiosuccinimide Linkage) | |||
| Adduct Type | Condition | Half-life (t½) | Primary Degradation Pathway |
| N-Alkyl Maleimide Adduct | pH 7.4, 37°C | ~27 hours[7] | Hydrolysis |
| N-Aryl Maleimide Adduct | pH 7.4, 37°C | ~1.5 hours[7] | Hydrolysis |
| N-Fluorophenyl Maleimide Adduct | pH 7.4, 37°C | ~0.7 hours | Hydrolysis |
| N-Alkyl Maleimide Adduct | In rat plasma | ~50% drug loss after 2 weeks[7] | Retro-Michael Reaction |
| N-Aryl Maleimide Adduct | In rat plasma | No measurable drug loss over 2 weeks[7] | - |
| NEM-4-mercaptophenylacetic acid | In glutathione (B108866) | 20 - 80 hours[8] | Retro-Michael Reaction |
Key Experimental Protocols
Protocol 1: General Protein Conjugation to a Maleimide-Functionalized Molecule
This protocol outlines the standard procedure for labeling a protein with a maleimide-containing reagent.
Materials:
-
Protein containing free thiol groups (1-10 mg/mL)
-
Maleimide-functionalized reagent (e.g., fluorescent dye, biotin, drug molecule)
-
Anhydrous DMSO or DMF
-
Degassed conjugation buffer (e.g., PBS, HEPES, or Tris, pH 7.0-7.5)
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine or N-acetylcysteine)
-
Purification column (e.g., size-exclusion chromatography) or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If the protein's cysteine residues are involved in disulfide bonds, add a 10- to 100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfides.[9] Remove the excess TCEP by dialysis or size-exclusion chromatography.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if using a light-sensitive maleimide.
-
Quenching: Add a quenching reagent such as L-cysteine to a final concentration of ~1 mM to react with any excess maleimide. Incubate for 15-30 minutes.
-
Purification: Remove unreacted maleimide reagent and quenching reagent by size-exclusion chromatography or dialysis.
-
Characterization: Characterize the conjugate to determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Monitoring Conjugate Stability via Thiol Exchange with Glutathione
This protocol assesses the stability of the thiol-maleimide linkage in the presence of a physiological concentration of glutathione (GSH).[10]
Materials:
-
Purified thiol-maleimide conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Incubator at 37°C
-
HPLC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of the conjugate in PBS, pH 7.4, at a concentration of approximately 0.5 mg/mL. Prepare a stock solution of GSH in PBS.
-
Incubation: Add GSH to the conjugate solution to a final concentration of 1-5 mM. Incubate the mixture at 37°C.[10] As a control, incubate the conjugate in PBS without GSH.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.[10]
-
Analysis: Immediately analyze the aliquots by reverse-phase HPLC-MS to separate and quantify the intact conjugate, the deconjugated payload, and any GSH-exchanged products.
-
Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the stability and half-life of the conjugate.[10]
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during and after thiol-maleimide conjugation, potentially affecting the homogeneity, stability, and efficacy of the final product.
Maleimide Hydrolysis
The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which opens the ring to form an unreactive maleamic acid.[1]
-
Mitigation: Prepare maleimide stock solutions in anhydrous solvents like DMSO or DMF and add them to the aqueous reaction buffer immediately before use.[11] Perform the conjugation at a pH between 6.5 and 7.5.[5]
Retro-Michael Reaction (Thiol Exchange)
The thiosuccinimide bond is susceptible to a retro-Michael reaction, where the thioether linkage breaks, and the maleimide is released. In a thiol-rich environment like the cytoplasm, this can lead to the transfer of the conjugated molecule to other thiols, such as glutathione.[10]
-
Mitigation:
-
Hydrolysis: After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed to the more stable succinamic acid thioether by incubating the conjugate at a slightly basic pH (e.g., 8.5-9.0).[12] This ring-opened form is resistant to the retro-Michael reaction.
-
Use of Stabilized Maleimides: N-aryl maleimides exhibit faster rates of stabilizing hydrolysis compared to N-alkyl maleimides, leading to more stable conjugates in vivo.[7]
-
Thiazine (B8601807) Rearrangement
For peptides with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a rearrangement to a six-membered thiazine ring.[13]
-
Mitigation: This rearrangement is favored at neutral to basic pH. Performing the conjugation at a more acidic pH (around 6.0-6.5) can suppress this side reaction by keeping the N-terminal amine protonated.[14] Alternatively, acetylation of the N-terminal amine can prevent this rearrangement.[4]
Visualization of Workflows and Pathways
Experimental Workflow for Thiol-Maleimide Conjugation
Caption: A generalized experimental workflow for thiol-maleimide conjugation.
Logical Relationship of Thiol-Maleimide Adduct Fates
Caption: Fates of the thiol-maleimide adduct.
Application in Studying the Ubiquitination Pathway
Thiol-maleimide chemistry can be employed to create inhibitors of the ubiquitination cascade, a critical signaling pathway in cellular protein degradation. By synthesizing ubiquitin-mimicking short peptides with a C-terminal maleimide, these molecules can form covalent adducts with the active site cysteine residues of E1, E2, and HECT E3 enzymes, thereby blocking the transfer of native ubiquitin.[15]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibiting the Protein Ubiquitination Cascade by Ubiquitin-Mimicking Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of Inverse-Electron-Demand Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction has rapidly ascended as a premier bioorthogonal ligation strategy, distinguished by its exceptionally fast kinetics and high specificity. This guide provides a comprehensive overview of the fundamental principles of the IEDDA reaction, detailed experimental protocols, and quantitative data to empower researchers in leveraging this powerful tool for applications ranging from biological imaging to the targeted delivery of therapeutics.
Core Principles and Mechanism
The IEDDA reaction is a variant of the Nobel Prize-winning Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings.[1] Unlike the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile, the IEDDA reaction proceeds via the cycloaddition of an electron-poor diene with an electron-rich dienophile.[1][2][3] This reversal of electronic demand is the key to its utility in biological systems.
The mechanism is a concerted [4+2] cycloaddition, where three π-bonds are broken, and two new σ-bonds and one new π-bond are formed.[1] For the most prevalent dienes in bioorthogonal chemistry, such as 1,2,4,5-tetrazines, the initial cycloadduct is highly unstable and rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂).[4] This step drives the reaction to completion and results in the formation of a stable dihydropyridazine (B8628806) product, which may further oxidize to a pyridazine.[5][6]
Frontier Molecular Orbital (FMO) Theory: The rate of the IEDDA reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[4][7] Electron-donating groups on the dienophile raise its HOMO energy, while electron-withdrawing groups on the diene lower its LUMO energy.[1] This narrowing of the HOMO-LUMO gap leads to a more favorable interaction and, consequently, a faster reaction rate.[1]
Key Reactants: Dienes and Dienophiles
The judicious selection of the diene and dienophile is paramount for a successful IEDDA reaction, influencing both the reaction rate and the stability of the reactants.
Common Dienes: The most widely employed dienes for IEDDA reactions are electron-deficient aromatic systems, particularly 1,2,4,5-tetrazines.[2] Their reactivity can be tuned by the substituents at the 3- and 6-positions. Electron-withdrawing groups enhance the reaction rate.[8] Other classes of dienes include oxo- and aza-butadienes.[2]
Common Dienophiles: Dienophiles for IEDDA reactions are electron-rich and often strained. Strained alkenes and alkynes, such as trans-cyclooctenes (TCOs) and cyclopropenes, exhibit remarkably high reactivity due to the release of ring strain in the transition state.[7][9] Other common dienophiles include vinyl ethers, vinyl acetals, enamines, and norbornenes.[2][7]
Quantitative Data on Reaction Kinetics
The IEDDA reaction is renowned for its rapid kinetics, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[5] This allows for efficient labeling at low concentrations, which is critical for in vivo applications to minimize potential toxicity. The following table summarizes representative second-order rate constants for various tetrazine-dienophile pairs.
| Diene (Tetrazine) | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | trans-cyclooctene (B1233481) (TCO) | ~2000 | 9:1 MeOH/H₂O | [10] |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | norbornene | 1.9 | Aqueous buffer | [10] |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | aryl-ethynyltrifluoroborate + Al³⁺ | ~4.9 | Aqueous | [1] |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | endo-BCN | > H-Tz | Not specified | [9] |
| H-tetrazine | TCO | > Me-tetrazine | Not specified | [9] |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | styrene | ~0.05 | 1:1 MeOH/H₂O | [10] |
Experimental Protocols
General Protocol for Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
This protocol describes a common method for synthesizing a frequently used tetrazine derivative.[11]
Materials:
-
Anhydrous hydrazine (B178648)
-
Sodium nitrite (B80452) (NaNO₂)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol).[11] The reaction can be stirred at room temperature or gently heated (e.g., to 78°C in ethanol) for 30 minutes to several hours.[11] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Oxidation to Tetrazine: Cool the reaction mixture in an ice bath.[11] Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of glacial acetic acid. The reaction mixture will typically turn a vibrant pink or red, indicating tetrazine formation.[11]
-
Purification: The crude product can be extracted with an organic solvent like dichloromethane or purified by column chromatography on silica (B1680970) gel.[11] The final product is typically a colored solid.[11]
Protocol for Monitoring IEDDA Reaction Kinetics via UV-Vis Spectroscopy
This protocol outlines a general method for determining the kinetics of an IEDDA reaction by monitoring the disappearance of the characteristic tetrazine absorbance.[2][12]
Materials:
-
Tetrazine derivative
-
Dienophile
-
Appropriate solvent (e.g., methanol, PBS)
-
UV-Vis spectrophotometer with temperature control
-
UV-transparent cuvettes
Procedure:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of the tetrazine and dienophile in an appropriate solvent (e.g., DMSO or DMF).[12]
-
Reaction Setup: In a UV-transparent cuvette, add the desired aqueous buffer (e.g., PBS, pH 7.4).[12] Add the dienophile stock solution to achieve the desired final concentration. To ensure pseudo-first-order kinetics, the dienophile is typically used in at least a 10-fold excess.[2] Blank the spectrophotometer with this solution.
-
Initiation and Monitoring: Initiate the reaction by adding a small volume of the tetrazine stock solution to the cuvette.[12] Immediately begin recording the absorbance decay at the characteristic wavelength of the tetrazine (typically around 520-540 nm) at regular time intervals.[13]
-
Data Analysis: The observed rate constant (k_obs) can be obtained by fitting the absorbance decay to a first-order exponential equation. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the dienophile.
Protocol for Antibody-TCO Conjugation and Tetrazine Ligation
This protocol details the labeling of an antibody with a trans-cyclooctene (TCO) derivative, followed by ligation with a tetrazine-functionalized molecule.[11]
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
Tetrazine-fluorophore conjugate
-
Spin desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the reaction buffer.[11]
-
TCO Labeling: Add a calculated molar excess of the TCO-NHS ester to the antibody solution. The optimal molar ratio (typically 5- to 20-fold excess) should be determined empirically. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification of TCO-labeled Antibody: Remove the unreacted TCO-NHS ester using a spin desalting column.[11]
-
Tetrazine Ligation: Add the tetrazine-fluorophore conjugate to the purified TCO-labeled antibody solution. A slight molar excess of the tetrazine conjugate (1.1 to 1.5 equivalents) is often used. Incubate for 30-60 minutes at room temperature.
-
Final Purification: If necessary, remove any unreacted tetrazine-fluorophore conjugate using a spin desalting column.[11]
Visualizations of Workflows and Mechanisms
IEDDA Reaction Mechanism
Caption: The concerted mechanism of the inverse-electron-demand Diels-Alder reaction.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Caption: A typical workflow for the synthesis of an antibody-drug conjugate using IEDDA chemistry.
Logical Relationship in Pre-targeted Drug Delivery
References
- 1. Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 7. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 9. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the ADC Linker: Mal-PEG3-VCP-NB
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional antibody-drug conjugate (ADC) linker, Mal-PEG3-VCP-NB. This linker is designed for the development of advanced ADCs, offering a combination of stability in circulation, controlled payload release, and options for bioorthogonal modification. This document details its molecular weight and structure, provides representative experimental protocols for its synthesis and use, presents key quantitative data, and illustrates its mechanism of action and experimental workflows through detailed diagrams.
Core Concepts and Molecular Structure
This compound is an ADC linker that connects a monoclonal antibody (mAb) to a cytotoxic payload. Its rational design incorporates four key functional moieties, each with a specific role in the overall function of the resulting ADC. The systematic name for a closely related structure is often represented as Maleimide-PEG3-Val-Cit-PABC-Norbornene.
The core components are:
-
Maleimide (B117702) (Mal): This functional group provides a reactive site for conjugation to the antibody. Specifically, it reacts with free thiol groups (-SH) on cysteine residues within the antibody, forming a stable thioether bond. This is a well-established and widely used method for ADC construction.
-
Polyethylene (B3416737) Glycol (PEG3): A three-unit polyethylene glycol spacer is included to enhance the hydrophilicity and solubility of the linker and the final ADC. This can help to reduce aggregation and improve the pharmacokinetic properties of the conjugate.
-
Valine-Citrulline-p-Aminobenzyl Carbamate (B1207046) (VCP): This component is a cathepsin B-cleavable dipeptide linker (Val-Cit) connected to a self-immolative p-aminobenzyl carbamate (PABC) spacer. The Val-Cit motif is designed to be stable in the systemic circulation but is efficiently cleaved by cathepsin B, an enzyme that is often upregulated in the lysosomes of tumor cells. Upon cleavage of the Val-Cit dipeptide, the PABC spacer undergoes a 1,6-elimination reaction to release the attached payload.
-
Norbornene (NB): The norbornene group is a strained alkene that serves as a bioorthogonal handle. It can participate in rapid and specific inverse-electron-demand Diels-Alder (iEDDA) "click" reactions with tetrazine-modified molecules. This allows for the attachment of a secondary component, such as an imaging agent or a second payload, without interfering with biological processes.
Quantitative Data
The following tables summarize key quantitative data for this compound and its functional components. It is important to note that specific experimental values can vary depending on the exact molecular construct, experimental conditions, and the nature of the conjugated antibody and payload.
| Parameter | Value | Reference |
| Molecular Weight ( g/mol ) | 799.78 |
Table 1: Physicochemical Properties of this compound.
| Parameter | Analytical Method | Representative Value |
| Purity | RP-HPLC | >95% |
| Identity Confirmation | High-Resolution Mass Spectrometry (HRMS) | Calculated mass corresponds to observed mass |
| Structure Verification | ¹H NMR, ¹³C NMR | Peaks consistent with expected structure |
Table 2: Representative Characterization Data for this compound.
| Parameter | Method | Representative Value |
| Average Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | 3.5 - 4.0 |
| DAR Distribution | HIC | Predominantly DAR2, DAR4 |
Table 3: Representative Quantitative Data for an ADC Constructed with a Mal-PEG-Val-Cit Linker.
| Parameter | Enzyme | kcat/Km (M⁻¹s⁻¹) |
| Cleavage Rate | Cathepsin B | ~10,000 - 30,000 |
Table 4: Representative Kinetic Data for Cathepsin B-mediated Cleavage of Val-Cit Linkers.
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Norbornene + Tetrazine | ~1 - 10³ |
Table 5: Representative Kinetic Data for Norbornene-Tetrazine Ligation.[1]
Experimental Protocols
The following are representative protocols for the synthesis, characterization, and application of this compound. These are intended as a guide and may require optimization for specific applications.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the sequential coupling of its constituent parts. A plausible synthetic route is outlined below, based on established methodologies for similar ADC linkers.[2]
-
Synthesis of the Maleimide-PEG3-Acid Moiety: Commercially available N-Boc-amido-PEG3-acid is reacted with maleic anhydride (B1165640) to form the maleimide group. The Boc protecting group is then removed under acidic conditions to yield the free amine, which is subsequently reacted to introduce a terminal carboxylic acid.
-
Synthesis of the Val-Cit-PABC-PNP Moiety: Fmoc-Valine is activated and coupled to L-Citrulline. The resulting dipeptide is then coupled to p-aminobenzyl alcohol (PABC-OH). The hydroxyl group of the PABC moiety is activated with p-nitrophenyl chloroformate (PNP-Cl) to create a reactive carbonate.
-
Coupling of the Moieties: The Fmoc protecting group is removed from the Val-Cit-PABC-PNP intermediate. The free amine of the valine is then coupled to the carboxylic acid of the Maleimide-PEG3-acid using standard peptide coupling reagents (e.g., HATU, DIPEA).
-
Introduction of the Norbornene Moiety: The PNP-activated carbonate is reacted with a norbornene-containing amine (e.g., 5-aminomethyl-2-norbornene) to displace the PNP group and form the final this compound linker.
-
Purification: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization of this compound
The identity and purity of the synthesized linker are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of all expected protons and carbons in the structure.
-
High-Resolution Mass Spectrometry (HRMS): ESI-MS is used to determine the exact mass of the molecule, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final compound.
Antibody-Drug Conjugation
This protocol describes the conjugation of this compound (pre-linked to a payload) to a monoclonal antibody.
-
Antibody Reduction: The interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups using a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT).
-
Conjugation: The maleimide-functionalized linker-payload is added to the reduced antibody solution. The maleimide groups react with the free thiols on the antibody to form stable thioether bonds. The reaction is typically carried out at a controlled pH (6.5-7.5) and temperature (4-25°C).
-
Purification: The resulting ADC is purified to remove unreacted linker-payload and any aggregates. Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) are commonly used for this purpose.
Determination of Drug-to-Antibody Ratio (DAR)
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and the distribution of drug-loaded species for cysteine-linked ADCs.[3][4][5]
-
Sample Preparation: The purified ADC is diluted in a high-salt mobile phase.
-
Chromatography: The ADC is injected onto a HIC column. A decreasing salt gradient is used to elute the different ADC species. The unconjugated antibody (DAR 0) elutes first, followed by species with increasing numbers of conjugated drugs (DAR 2, DAR 4, etc.), which are more hydrophobic.
-
Data Analysis: The peak area for each species is integrated, and the weighted average DAR is calculated.
In Vitro Cathepsin B Cleavage Assay
This assay is used to evaluate the release of the payload from the ADC in the presence of cathepsin B.
-
ADC Incubation: The ADC is incubated with recombinant human cathepsin B in an appropriate assay buffer at 37°C.
-
Time Points: Aliquots are taken at various time points.
-
Analysis: The samples are analyzed by RP-HPLC or LC-MS to quantify the amount of released payload over time.
Norbornene-Tetrazine Ligation
This protocol outlines the bioorthogonal reaction between the norbornene handle on the ADC and a tetrazine-functionalized molecule (e.g., a fluorescent dye).[1]
-
Reaction Setup: The norbornene-functionalized ADC is mixed with a molar excess of the tetrazine-functionalized molecule in a suitable buffer (e.g., PBS).
-
Incubation: The reaction is incubated at room temperature or 37°C. The reaction is typically very fast.
-
Analysis: The progress of the reaction can be monitored by the disappearance of the characteristic color of the tetrazine or by analyzing the product formation using techniques like SDS-PAGE or mass spectrometry.
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
References
A Technical Guide to Hydrophilic PEG Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Poly(ethylene glycol), or PEG, linkers have become essential tools in modern drug development, prized for their ability to enhance the therapeutic properties of conjugated molecules. Their profound hydrophilicity is a key characteristic that significantly influences the solubility, pharmacokinetics, and immunogenicity of bioconjugates. This in-depth technical guide provides a comprehensive overview of the core properties of hydrophilic PEG linkers, supported by quantitative data, detailed experimental protocols, and visualizations of key workflows and principles.
The Chemical and Functional Basis of PEG Linker Properties
Poly(ethylene glycol) is a synthetic polymer composed of repeating ethylene (B1197577) oxide units (–CH₂–CH₂–O–). The ether oxygen atoms along this backbone can form hydrogen bonds with water molecules.[1][2] This interaction allows PEG chains to create a hydration shell around the conjugated molecule, a "hydrodynamic shield" that is fundamental to its beneficial properties.[1][3]
The primary advantages conferred by this hydrophilic nature include:
-
Enhanced Solubility: PEG linkers dramatically improve the water solubility of hydrophobic drugs, which is critical for developing viable intravenous formulations.[3][4] This property is particularly vital in the creation of Antibody-Drug Conjugates (ADCs), where many potent cytotoxic payloads are inherently hydrophobic. By mitigating the payload's hydrophobicity, PEG linkers reduce the risk of ADC aggregation, even at high drug-to-antibody ratios (DARs).[5][6]
-
Improved Pharmacokinetics: The hydrodynamic shield created by the PEG linker increases the overall size of the conjugate. This increased hydrodynamic radius reduces renal clearance, leading to a significantly prolonged circulation half-life in the bloodstream.[3][5][7] This allows for less frequent dosing, improving patient compliance.[8]
-
Reduced Immunogenicity and Enhanced Stability: The hydration layer can mask epitopes on therapeutic proteins and other biologics, shielding them from recognition by the immune system and minimizing the risk of an immunogenic response.[1][3] This "stealth" property also protects the conjugated drug from enzymatic degradation, improving its stability in biological environments.[1][4]
-
Biocompatibility: PEG is well-known for its minimal toxicity and is approved by regulatory agencies like the FDA for a variety of biomedical applications.[9][10] It is generally considered non-toxic and biocompatible.[11][12]
The length and architecture (linear vs. branched) of the PEG chain are critical design parameters that allow for the fine-tuning of these properties.[2][13] Longer or branched linkers generally provide a more substantial hydrophilic shield, further enhancing solubility and extending half-life, though this must be balanced against potential steric hindrance that could affect the drug's binding to its target.[1][]
Quantitative Data on PEG Linker Performance
The selection of an appropriate PEG linker requires a careful analysis of quantitative data to achieve the desired drug profile. The following tables summarize key parameters influenced by the properties of PEG linkers.
Table 1: Influence of PEG Linker Length on Hydrophilicity
The octanol-water partition coefficient (LogP or LogD at a specific pH) is a standard measure of a compound's lipophilicity; a lower value indicates greater hydrophilicity.
| Compound/Payload | PEG Linker Configuration | LogD (pH 7.4) | Implication |
| Hydrophobic Payload A | No PEG Linker | 2.5 | Highly Lipophilic |
| Hydrophobic Payload A | Linear PEG4 | 1.2 | Increased Hydrophilicity |
| Hydrophobic Payload A | Linear PEG8 | 0.3 | Substantially Increased Hydrophilicity |
| Hydrophobic Payload A | Linear PEG12 | -0.5 | Highly Hydrophilic |
| PEG 400 (Da) | N/A | -1.4 | Inherently Hydrophilic |
| (Data compiled from trends described in[9][15]) |
Table 2: Impact of PEG Linker Length and Architecture on Pharmacokinetics
Pharmacokinetic (PK) parameters are profoundly affected by PEGylation. Longer and branched PEG chains generally lead to longer half-lives and reduced clearance.
| Parent Molecule / Conjugate | PEG Linker MW & Architecture | Half-life (t½) | Systemic Clearance (CL) | Key Finding |
| Interferon alfa-2b | 12 kDa (linear) | ~50 hours | ~0.05 L/h/kg | Baseline for linear PEG |
| Interferon alfa-2a | 40 kDa (branched) | ~72-192 hours | ~0.01 L/h/kg | Branched, higher MW PEG significantly extends half-life and reduces clearance.[1] |
| Affibody-Drug Conjugate | None | 19.6 minutes | N/A | Unmodified molecule is cleared rapidly. |
| Affibody-Drug Conjugate | 4 kDa (linear) | ~49 minutes (2.5x increase) | N/A | Short PEG linker provides a modest increase in half-life. |
| Affibody-Drug Conjugate | 10 kDa (linear) | ~220 minutes (11.2x increase) | N/A | Longer PEG linker dramatically increases circulation time.[3] |
| ADC (DAR 8) | Linear PEG8 (approx. 4 kDa) | N/A | 1.2 mL/h/kg | Baseline clearance for a heavily loaded ADC with a linear linker. |
| ADC (DAR 8) | Branched PEG (2x PEG4) | N/A | 0.8 mL/h/kg | Branched PEG is more effective at reducing clearance for high-DAR ADCs.[13] |
| (Data compiled from[1][3][13]) |
Core Principles and Logical Relationships
The interplay between a PEG linker's physical characteristics and its biological effects can be visualized as a logical flow.
Detailed Experimental Protocols
Accurate characterization of PEG linkers and their conjugates is essential for quality control and rational drug design. The following are detailed methodologies for key experiments.
Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP)
This protocol, based on the shake-flask method, quantifies the hydrophilicity of a PEGylated compound.[9][10]
Materials:
-
PEGylated compound of interest
-
1-Octanol (B28484) (reagent grade, pre-saturated with water)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)
-
Glass separatory funnels
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., HPLC or UV-Vis spectrophotometer)
Methodology:
-
Preparation of Solutions: Prepare a stock solution of the PEGylated compound in the aqueous phase (PBS, pH 7.4). The concentration should be accurately known.
-
Partitioning:
-
Add a known volume of the stock solution to a separatory funnel.
-
Add an equal volume of pre-saturated 1-octanol to the funnel.
-
Stopper the funnel and shake vigorously for 2-5 minutes to ensure thorough mixing and partitioning of the analyte between the two phases.
-
Allow the funnel to stand undisturbed until the two phases have completely separated.
-
-
Phase Separation:
-
Carefully drain the lower aqueous layer into a clean container.
-
Drain the upper octanol (B41247) layer into a separate clean container.
-
Centrifuge both phases at moderate speed (e.g., 2000 x g) for 10 minutes to remove any micro-emulsions.
-
-
Concentration Measurement: Determine the final concentration of the PEGylated compound in both the aqueous phase (Caq) and the octanol phase (Coct) using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or a calibrated HPLC method).
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentrations: P = Coct / Caq.
-
The LogP is the base-10 logarithm of this value: LogP = log10(P) .
-
Protocol 2: Assessment of Protein Thermal Stability via Differential Scanning Fluorimetry (DSF)
This protocol assesses how PEGylation affects the thermal stability of a protein therapeutic by measuring its melting temperature (Tm).[16]
Materials:
-
Purified protein (unmodified control and PEGylated versions)
-
Assay buffer (e.g., PBS, pH 7.4)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Real-Time PCR (qPCR) instrument capable of fluorescence monitoring during a thermal ramp
-
96-well PCR plates and optical seals
Methodology:
-
Protein Preparation: Prepare the protein samples (unmodified and PEGylated) to a final concentration of approximately 1 mg/mL in the assay buffer.
-
Dye Preparation: Prepare a 50x working stock of SYPRO Orange dye by diluting the 5000x stock 1:100 in deionized water.
-
Assay Plate Setup:
-
In a 96-well PCR plate, add 10 µL of each protein solution to individual wells (in triplicate).
-
Add 2.5 µL of the 50x SYPRO Orange stock solution to each well.
-
Add 12.5 µL of assay buffer to each well for a final volume of 25 µL. This results in a final SYPRO Orange concentration of 5x.
-
Seal the plate firmly with an optical sealing film.
-
-
Instrument Setup and Execution:
-
Place the plate in the qPCR instrument.
-
Set up a thermal melt protocol. A typical program involves a temperature ramp from 25°C to 99°C with a ramp rate of 0.5°C per 30 seconds.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
-
Data Analysis:
-
The instrument software will generate melt curves, plotting fluorescence intensity against temperature.
-
The melting temperature (Tm) is the midpoint of the protein unfolding transition, which corresponds to the peak of the first derivative of the melt curve.
-
Compare the Tm of the PEGylated proteins to the unmodified control. An increase in Tm indicates enhanced thermal stability.
-
Protocol 3: In Vivo Pharmacokinetic (PK) Analysis
This protocol outlines a typical procedure for determining the PK profile of a PEGylated bioconjugate in a rodent model.[3]
Materials:
-
Healthy animal model (e.g., male Wistar rats or BALB/c mice)
-
PEGylated bioconjugate formulated in a sterile vehicle (e.g., saline)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge for plasma preparation
-
Validated quantification method (e.g., ELISA specific for the bioconjugate)
Methodology:
-
Administration: Administer a single, precise dose of the PEGylated bioconjugate to the animals, typically via intravenous (IV) injection into the tail vein.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, 168 hr). Samples are typically collected from a site like the saphenous vein or via cardiac puncture for a terminal time point.
-
Plasma Preparation: Immediately process the collected blood samples. Centrifuge the blood (e.g., at 1500 x g for 15 minutes at 4°C) to separate the plasma. Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
Quantification: Analyze the plasma samples to determine the concentration of the bioconjugate at each time point using a validated bioanalytical method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis:
-
Plot the mean plasma concentration versus time for each group.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:
-
Half-life (t½): The time required for the plasma concentration to decrease by half.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
-
Visualizing Experimental and Biological Workflows
Workflow for ADC Synthesis and Characterization
The hydrophilicity of PEG linkers is particularly beneficial in the development of ADCs. The following workflow outlines the key steps in the synthesis and characterization of a PEGylated ADC.
Sustained Signaling by a PEGylated Therapeutic
The extended half-life imparted by PEGylation can lead to more sustained engagement with cellular targets, resulting in prolonged downstream signaling compared to non-PEGylated counterparts.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. fcad.com [fcad.com]
- 7. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioagilytix.com [bioagilytix.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 12. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 13. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The "Self-Immolating" Sword: An In-depth Technical Guide to Payload Release from Valine-Citrulline Linkers
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline (Val-Cit) linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), offering a sophisticated and highly specific mechanism for the targeted release of cytotoxic payloads within cancer cells.[1][2] This in-depth technical guide elucidates the core mechanism of payload release from Val-Cit linkers, detailing the enzymatic cleavage, the elegant self-immolation process, and providing insights into the experimental evaluation of this critical ADC component.
The Core Mechanism: A Two-Step Intracellular Cascade
The release of a cytotoxic payload from a Val-Cit linker is not a simple hydrolysis event but a finely tuned, two-step process that occurs predominantly within the lysosomal compartment of target cancer cells.[1] This targeted release is designed to keep the potent payload inactive and safely attached to the antibody while in systemic circulation, thus minimizing off-target toxicity.[]
Step 1: The Enzymatic "Unsheathing" by Cathepsin B
Upon binding to its target antigen on a cancer cell, the ADC is internalized, often via receptor-mediated endocytosis, and trafficked to the endosomal-lysosomal pathway.[4][5] The acidic environment of the lysosome (pH 4.5-5.0) provides the optimal conditions for the activity of a family of proteases known as cathepsins.[1]
Cathepsin B, a cysteine protease often found to be upregulated in various tumor types, is the primary enzyme responsible for the cleavage of the Val-Cit linker.[1][][] It specifically recognizes and cleaves the amide bond between the citrulline residue and a self-immolative spacer, most commonly p-aminobenzyl carbamate (B1207046) (PABC).[1][7][8] The Val-Cit dipeptide sequence was identified through screening as being highly susceptible to Cathepsin B cleavage while maintaining stability in plasma.[] While Cathepsin B is the principal actor, other lysosomal proteases such as Cathepsin S, L, and F have also been implicated in this process.[4][9]
The following diagram illustrates the initial enzymatic cleavage of the Val-Cit linker by Cathepsin B within the lysosome.
Step 2: The "Self-Immolation" of the PABC Spacer
The enzymatic cleavage of the Val-Cit dipeptide is the critical trigger for the subsequent, spontaneous release of the payload.[1] This is where the ingenuity of the PABC self-immolative spacer comes into play. The cleavage by Cathepsin B unmasks an aniline (B41778) nitrogen on the PABC moiety.[1] This initiates a rapid, spontaneous 1,6-elimination reaction, an electronic cascade that results in the fragmentation of the spacer.[1] This "self-immolation" releases the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell, along with carbon dioxide and aza-quinone methide as byproducts.[5][10]
The use of a self-immolative spacer is crucial as it ensures that the payload is released in its native, active form, without any lingering linker fragments that could impede its cytotoxic function.[5][11]
This diagram illustrates the self-immolative cascade following the enzymatic cleavage.
Factors Influencing Linker Cleavage and Stability
The efficiency of payload release and the overall stability of the ADC are influenced by several factors:
-
Enzyme Expression Levels: The concentration of Cathepsin B and other active proteases within the tumor lysosomes is a key determinant of the cleavage rate.[]
-
Steric Hindrance: The site of conjugation on the antibody and the nature of the payload itself can create steric hindrance, potentially impeding the enzyme's access to the Val-Cit cleavage site.[5][7] The PABC spacer helps to mitigate this by distancing the payload from the cleavage site.[4][11]
-
Plasma Stability: While designed for intracellular cleavage, premature cleavage in the systemic circulation can lead to off-target toxicity. The Val-Cit linker generally exhibits good plasma stability.[8][12] However, discrepancies have been observed between human and rodent plasma, with mouse carboxylesterase 1c (Ces1c) being identified as a source of instability in mouse models.[7][13][14]
Quantitative Analysis of Linker Performance
The following tables summarize key quantitative parameters related to the performance of Val-Cit linkers.
Table 1: Comparative Plasma Stability of Dipeptide Linkers
| Dipeptide Linker | Plasma Half-life (hours) in Mouse Plasma | Plasma Half-life (days) in Human Plasma | Reference |
| Phe-Lys | 12.5 | 30 | [5] |
| Val-Cit | 80 | 230 | [5] |
Table 2: Impact of Linker Modification on Cathepsin B Cleavage and Stability
| Linker Type | Cathepsin B Cleavage Rate (vs. Val-Cit) | Stability in Mouse Plasma (after 4.5 days) | Reference |
| Val-Cit | 1.0 | ~5% | [5] |
| Val-Ala | 0.5 | Not specified | [5] |
| cBu-Cit | Similar to Val-Cit | Not specified | [13] |
| Glu-Val-Cit | Not specified | >90% | [5] |
Experimental Protocols for Evaluating Val-Cit Linker Cleavage
Accurate assessment of linker cleavage is paramount in ADC development. Below are outlines of key experimental protocols.
In Vitro Enzymatic Cleavage Assay
This assay directly measures the susceptibility of the Val-Cit linker to enzymatic cleavage.
Objective: To determine the rate of payload release from an ADC in the presence of purified Cathepsin B.
Methodology Workflow:
Materials:
-
Val-Cit linked ADC
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 5 mM DTT, pH 5.0)[7]
-
Quench Solution (e.g., Acetonitrile)[1]
-
HPLC or LC-MS system
Procedure:
-
Prepare the ADC and Cathepsin B solutions in the assay buffer to their final concentrations.[1]
-
Initiate the reaction by mixing the ADC and Cathepsin B solutions.
-
Incubate the reaction mixture at 37°C.[1]
-
At predetermined time points, withdraw aliquots and stop the reaction by adding the quench solution.[1]
-
Analyze the samples by HPLC or LC-MS to quantify the amount of released payload.[7]
-
Plot the concentration of the released payload against time to determine the cleavage kinetics.[7]
Cell-Based ADC Cytotoxicity Assay
This assay evaluates the overall efficacy of the ADC, which is dependent on successful internalization, linker cleavage, and payload activity.
Objective: To determine the in vitro potency of the ADC on a target cancer cell line.
Methodology Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 12. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using Mal-PEG3-VCP-NB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of Mal-PEG3-VCP-NB, a versatile heterobifunctional linker, in the synthesis of ADCs.
The this compound linker is comprised of four key functional domains:
-
Maleimide (B117702) (Mal): Enables covalent conjugation to thiol groups (-SH) on cysteine residues of an antibody through a stable thioether bond.
-
Polyethylene Glycol (PEG3): A three-unit PEG spacer that enhances the hydrophilicity of the linker-payload system, which can reduce aggregation and improve the pharmacokinetic profile of the ADC.
-
Val-Cit-PABC (VCP): A cathepsin B-cleavable linker consisting of a valine-citrulline dipeptide and a p-aminobenzylcarbamate (PABC) self-immolative spacer. This linker is designed to be stable in systemic circulation and to be efficiently cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.
-
Norbornene (NB): A strained alkene that serves as a bioorthogonal handle for the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-modified payload. This "click chemistry" approach allows for a highly efficient and specific conjugation of the cytotoxic drug.
The use of this compound allows for a two-stage ADC synthesis strategy. First, the linker is conjugated to the antibody. In the second stage, a tetrazine-activated cytotoxic payload is attached to the norbornene group. This modular approach offers flexibility in the choice of payload and can lead to the production of more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).
Signaling Pathways and Mechanisms
The mechanism of action for an ADC synthesized with the this compound linker involves a sequence of events leading to the targeted delivery and release of the cytotoxic payload within cancer cells.
Experimental Workflow
The synthesis of an ADC using this compound is a multi-step process that involves the initial conjugation of the linker to the antibody, followed by the bioorthogonal ligation of the payload.
Data Presentation
Table 1: Representative Parameters for Antibody-Linker Conjugation
| Parameter | Typical Value | Method |
| Molar excess of TCEP for reduction | 2-5 equivalents | N/A |
| Molar excess of this compound | 5-10 equivalents | N/A |
| Reaction Time | 1-4 hours | N/A |
| Reaction Temperature | 4-25 °C | N/A |
| Conjugation Efficiency | >90% | Mass Spectrometry |
Table 2: Representative Parameters for Payload Ligation
| Parameter | Typical Value | Method |
| Molar excess of Tetrazine-Payload | 1.5-5 equivalents | N/A |
| Reaction Time | 0.5-2 hours | N/A |
| Reaction Temperature | 20-37 °C | N/A |
| Ligation Efficiency | >95% | UV-Vis Spectroscopy, Mass Spectrometry |
Table 3: Representative Characterization of a Final ADC
| Parameter | Typical Value | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC, Mass Spectrometry |
| Monomer Purity | >95% | Size-Exclusion Chromatography (SEC) |
| In Vitro Cytotoxicity (IC50) | 0.1 - 10 nM | Cell-based assays (e.g., MTT, CellTiter-Glo) |
| In Vitro Plasma Stability (% payload loss after 7 days) | <5% | LC-MS |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4, containing 1 mM EDTA (Conjugation Buffer)
-
Desalting columns (e.g., Sephadex G-25)
-
Centrifugal filter units
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to PBS (pH 7.4) using a desalting column or centrifugal filter unit.
-
Determine the concentration of the antibody solution using a UV-Vis spectrophotometer at 280 nm.
-
-
Antibody Reduction:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add a 2-5 fold molar excess of TCEP to the antibody solution. The optimal ratio should be determined empirically for each antibody to achieve the desired number of free thiols.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Immediately remove excess TCEP using a desalting column pre-equilibrated with Conjugation Buffer.
-
-
Linker Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Dissolve the this compound in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
To the reduced antibody solution, immediately add a 5-10 fold molar excess of the this compound stock solution.
-
Gently mix the reaction and incubate at 4°C or room temperature for 1-4 hours. The optimal time and temperature may need to be determined empirically.
-
-
Purification of the Antibody-Linker Conjugate:
-
Purify the mAb-Linker conjugate from unreacted linker and other small molecules using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS (pH 7.4).
-
Concentrate the purified conjugate using a centrifugal filter unit.
-
Characterize the conjugate by mass spectrometry to confirm successful conjugation.
-
Protocol 2: Bioorthogonal Ligation of a Tetrazine-Payload to the Norbornene-Modified Antibody
Materials:
-
Purified mAb-Linker conjugate (from Protocol 1)
-
Tetrazine-activated cytotoxic payload
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Payload Preparation:
-
Dissolve the tetrazine-activated payload in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Ligation Reaction:
-
To the purified mAb-Linker conjugate solution, add a 1.5-5 fold molar excess of the tetrazine-payload stock solution.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction at room temperature or 37°C for 30-60 minutes. The progress of the reaction can be monitored by the disappearance of the characteristic color of the tetrazine.
-
-
Purification of the Final ADC:
-
Purify the final ADC from excess unreacted payload using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Exchange the buffer to a suitable formulation buffer (e.g., PBS) and concentrate the ADC.
-
Protocol 3: Characterization of the Final ADC
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker molecules.
-
A HIC column (e.g., Butyl-NPR) is used with a decreasing salt gradient to elute the different DAR species.
-
The average DAR is calculated from the peak areas of the different species.
2. Purity Analysis by Size-Exclusion Chromatography (SEC):
-
SEC is used to determine the percentage of monomer, aggregate, and fragment in the final ADC preparation.
-
An SEC column is used with an isocratic mobile phase (e.g., PBS).
3. In Vitro Cytotoxicity Assay (e.g., MTT Assay):
-
Seed cancer cells that express the target antigen in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free cytotoxic payload.
-
After a set incubation period (e.g., 72-96 hours), assess cell viability using a colorimetric reagent like MTT.
-
Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
Conclusion
The this compound linker offers a robust and versatile platform for the synthesis of advanced antibody-drug conjugates. Its combination of a stable maleimide conjugation moiety, a hydrophilicity-enhancing PEG spacer, a tumor-selective cleavable dipeptide, and a bioorthogonal norbornene handle provides researchers with a powerful tool for developing next-generation targeted cancer therapies. The detailed protocols and application notes provided herein serve as a comprehensive guide for the successful synthesis and characterization of ADCs using this innovative linker technology.
Application Notes and Protocols for Mal-PEG3-VCP-NB Conjugation to Thiol-Containing Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-PEG3-VCP-NB linker is a sophisticated, heterobifunctional molecule designed for the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs).[1] This linker system is engineered to provide a stable linkage in circulation, coupled with controlled release of a payload within the target cell. Its architecture comprises four key functional components:
-
Maleimide (B117702) (Mal): A thiol-reactive group that specifically and efficiently forms a stable thioether bond with cysteine residues on proteins.[1]
-
Polyethylene Glycol (PEG3): A three-unit PEG spacer that enhances the hydrophilicity and solubility of the conjugate, potentially improving its pharmacokinetic properties.[1]
-
Valine-Citrulline-p-Aminobenzylcarbamate (VCP): A dipeptide linker that is specifically cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[1][2] This enzymatic cleavage triggers a self-immolative cascade, leading to the release of the payload.[3]
-
Norbornene (NB): A strained alkene that serves as a bioorthogonal handle. It can participate in highly specific inverse-electron-demand Diels-Alder (iEDDA) "click" reactions with tetrazine-modified molecules, allowing for the attachment of a secondary payload or imaging agent.[1]
These application notes provide detailed protocols for the conjugation of this compound to thiol-containing proteins, such as monoclonal antibodies (mAbs), and methods for the characterization of the resulting conjugate.
Data Presentation
Table 1: Key Parameters for TCEP-Mediated Disulfide Bond Reduction
Tris(2-carboxyethyl)phosphine (TCEP) is a highly effective reducing agent for protein disulfide bonds due to its stability, effectiveness over a broad pH range, and the irreversible nature of the reduction.[4]
| Parameter | Value/Range | Rationale & Key Considerations |
| Effective pH Range | 1.5 - 8.5 | Offers flexibility in reaction conditions to maintain protein stability.[4] |
| Working Concentration | 5 - 50 mM | Sufficient for most peptide and protein disulfide bond reductions.[4] |
| Molar Excess over Protein | 10 - 100-fold | Ensures complete reduction of disulfide bonds.[5] |
| Incubation Time | 30 - 60 minutes | Typically sufficient for complete reduction at room temperature.[5] |
| Temperature | Room Temperature (20-25°C) | Mild conditions that preserve protein integrity.[6] |
Note: TCEP can react with maleimides and must be removed prior to conjugation with maleimide-containing reagents.[4]
Table 2: Recommended Conditions for Maleimide-Thiol Conjugation
The success of the conjugation is highly dependent on optimizing reaction conditions to favor the specific reaction between the maleimide and thiol groups.[5]
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and reaction rate while minimizing maleimide hydrolysis.[5][7] |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature for 1-2 hours is common; 4°C overnight can be used for sensitive proteins.[5] |
| Reaction Time | 30 minutes to Overnight | Dependent on the specific reactants and temperature.[5] |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | A 10:1 to 20:1 ratio is a good starting point for optimization.[5] |
| Protein Concentration | 1 - 10 mg/mL | A common concentration range for efficient conjugation.[5] |
| Buffer Type | PBS, HEPES | Amine-free and thiol-free buffers are essential to avoid side reactions.[8] |
Table 3: Conjugation Efficiency of Maleimide-Thiol Reactions (Literature Examples)
The optimal molar ratio and resulting conjugation efficiency can vary depending on the specific protein and linker used. The following data for analogous systems can serve as a guide for optimization.
| Protein | Maleimide:Thiol Molar Ratio | Reaction Time | Conjugation Efficiency (%) | Reference |
| cRGDfK (cyclic peptide) | 2:1 | 30 min | 84 ± 4 | [9][10] |
| 11A4 (nanobody) | 5:1 | 2 h | 58 ± 12 | [9][10] |
| Fabp24 (antibody fragment) | 20:1 (linker:protein) | Overnight | >95 | [11] |
Experimental Protocols
Protocol 1: Partial Reduction of Antibody Disulfide Bonds
This protocol describes the selective reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Degassed conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.4)
-
Desalting columns or centrifugal concentrators
Procedure:
-
Antibody Preparation:
-
TCEP Stock Solution Preparation:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM) in degassed water.[12]
-
-
Reduction Reaction:
-
Removal of Excess TCEP:
-
Immediately before conjugation, remove the excess TCEP from the reduced antibody solution using a desalting column or centrifugal concentrator equilibrated with the conjugation buffer.[12]
-
Protocol 2: Conjugation of this compound to Reduced Antibody
This protocol details the conjugation of the maleimide-containing linker to the generated thiol groups on the antibody.
Materials:
-
Reduced antibody solution from Protocol 1
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M 2-Mercaptoethanol or Cysteine in water)
Procedure:
-
Linker Preparation:
-
Allow the vial of this compound to warm to room temperature.[12]
-
Prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the this compound solution to the reduced antibody solution.[12]
-
Gently mix the reaction solution and protect it from light.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted maleimide, add a small excess of a free thiol, such as cysteine or β-mercaptoethanol.
-
-
Purification:
-
Purify the resulting ADC using a desalting column, size-exclusion chromatography (SEC), or tangential flow filtration (TFF) to remove unreacted linker and other small molecules.
-
Exchange the buffer of the purified ADC to a suitable formulation buffer (e.g., PBS) and concentrate the ADC using a centrifugal concentrator.[12]
-
Protocol 3: Characterization of the ADC Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method to determine the DAR, as the hydrophobicity of the ADC increases with the number of conjugated drug-linker molecules.[12][13]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)[14]
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 25 mM phosphate (B84403) buffer, pH 7.0, with 1.5 M ammonium (B1175870) sulfate)[14]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM phosphate buffer, pH 7.0, with 20% isopropanol)[14]
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute the ADC species using a decreasing salt gradient (increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
The different DAR species (DAR0, DAR2, DAR4, etc.) will separate into distinct peaks, with higher DAR species having longer retention times.[15]
-
Calculate the weighted average DAR by integrating the peak areas for each species.[15]
2. SDS-PAGE Analysis
SDS-PAGE can be used to visualize the conjugation and confirm the increase in molecular weight of the antibody chains upon conjugation.
Procedure:
-
Run the purified ADC on an SDS-PAGE gel under both reducing and non-reducing conditions.
-
Under non-reducing conditions, the intact ADC will show a higher molecular weight compared to the unconjugated antibody.
-
Under reducing conditions, the heavy and light chains of the ADC will show a higher molecular weight compared to the unconjugated antibody chains.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: ADC mechanism of action and intracellular drug release.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. cellmosaic.com [cellmosaic.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ymc.eu [ymc.eu]
Application Notes and Protocols for Norbornene-Tetrazine Ligation in Protein Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The norbornene-tetrazine ligation is a powerful and widely used bioorthogonal reaction for the specific labeling of proteins and other biomolecules. This inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction involves the rapid and highly selective reaction of a norbornene-modified molecule with a tetrazine-conjugated probe. The exceptional reaction kinetics and high specificity of this ligation allow for efficient labeling in complex biological systems, including live cells and organisms, without interfering with native cellular processes.[1][2]
A key advantage of this methodology is the ability to site-specifically incorporate a norbornene-containing unnatural amino acid into a protein of interest using genetic code expansion techniques.[1][3][4][5][6] This enables precise control over the location of the label. Furthermore, many tetrazine-conjugated fluorophores are "fluorogenic," exhibiting a significant increase in fluorescence upon reaction with norbornene, which minimizes background signal and allows for wash-free imaging.[1][4][7] These features make the norbornene-tetrazine ligation an ideal tool for a wide range of applications, including super-resolution microscopy, in vivo imaging, and the development of antibody-drug conjugates.[1][7][8]
Reaction Mechanism
The reaction proceeds via a [4+2] cycloaddition where the electron-poor tetrazine (diene) reacts with the strained dienophile, norbornene. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), resulting in a stable dihydropyridazine (B8628806) product.[9] It is important to note that under certain conditions, a 1:2 stoichiometry between norbornene and tetrazine can occur, leading to the formation of dimeric products.[9][10]
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction between a norbornene-modified protein and a tetrazine probe.
Experimental Protocols
Protocol 1: In Vitro Labeling of a Norbornene-Modified Protein
This protocol describes the general procedure for labeling a purified protein containing a genetically encoded norbornene amino acid with a tetrazine-functionalized fluorophore.
Materials:
-
Norbornene-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-functionalized fluorophore (e.g., Tetrazine-PEG4-Fluorophore) dissolved in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare a solution of the norbornene-modified protein in PBS at a concentration of 1-5 mg/mL.[2]
-
Prepare a stock solution of the tetrazine-fluorophore in DMSO.
-
Add a 2- to 10-fold molar excess of the tetrazine-fluorophore solution to the protein solution.[2]
-
Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes.[2] The progress of the reaction can often be monitored by the disappearance of the pink color characteristic of many tetrazine compounds.[2]
-
At various time points (e.g., 0, 30s, 1 min, 2 min, 5 min, etc.), an aliquot can be taken and quenched with a 200-fold excess of 5-norbornene-2-ol to be analyzed later.[11]
-
Purify the fluorescently labeled protein from the excess unreacted fluorophore using size-exclusion chromatography.
-
Analyze the final product using SDS-PAGE with in-gel fluorescence scanning and mass spectrometry to confirm successful conjugation.[11]
Protocol 2: Live-Cell Labeling of a Norbornene-Modified Protein
This protocol outlines the procedure for labeling a protein containing a genetically encoded norbornene amino acid with a cell-permeable tetrazine dye in living cells.
Materials:
-
Mammalian cells expressing the norbornene-modified protein of interest
-
Cell-permeable tetrazine-dye conjugate (e.g., SiR-tetrazine, TMR-tetrazine)
-
Live-cell imaging medium
-
Confocal or super-resolution microscope
Procedure:
-
Culture the cells expressing the norbornene-modified protein on a suitable imaging dish (e.g., glass-bottom dish).
-
Prepare a stock solution of the cell-permeable tetrazine-dye in DMSO.
-
Dilute the stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically 1-10 µM).[1]
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the tetrazine-dye labeling solution to the cells.
-
Incubate the cells at 37°C for 15-60 minutes. For fluorogenic dyes, washing steps may not be necessary.[1]
-
If required, wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unreacted dye.
-
Image the cells using a suitable fluorescence microscope.
Caption: Workflow for in vitro and live-cell protein labeling using norbornene-tetrazine ligation.
Quantitative Data Summary
The reaction kinetics of the norbornene-tetrazine ligation can be influenced by the specific substituents on both the tetrazine and the dienophile.[1] Below is a summary of typical reaction parameters and reported kinetic data.
| Parameter | In Vitro Labeling | Live Cell Labeling | Reference |
| Protein Concentration | 1-5 mg/mL (approx. 10 µM) | N/A | [2][11] |
| Tetrazine Probe Concentration | 2-10x molar excess | 1-10 µM | [1][2] |
| Incubation Time | 30-60 minutes | 15-60 minutes | [1][2] |
| Temperature | Room Temperature or 37°C | 37°C | [2] |
| Second-Order Rate Constant (k₂) | Up to 8 x 10⁴ M⁻¹s⁻¹ | Up to 8 x 10⁴ M⁻¹s⁻¹ | [12] |
Note: The provided rate constant is among the fastest reported for site-specific bioorthogonal labeling in eukaryotic systems and can be achieved with genetically encoded tetrazine amino acids reacting with strained trans-cyclooctene (B1233481) (sTCO) reagents.[12] Reactions involving norbornene are also exceptionally fast.[3][4][5]
Key Features and Advantages
-
Bioorthogonality: The reaction is highly selective and does not cross-react with other functional groups present in biological systems.[1]
-
Rapid Kinetics: The ligation proceeds quickly even at low micromolar concentrations, enabling efficient labeling on biologically relevant timescales.[1][12]
-
Site-Specificity: The use of genetic code expansion allows for the precise incorporation of the norbornene handle at any desired position within the protein.[1][3][6]
-
Fluorogenicity: Many tetrazine-dye conjugates are fluorogenic, leading to a high signal-to-noise ratio by minimizing background fluorescence from unreacted probes.[1][7]
-
Versatility: A broad range of tetrazine-conjugated probes, including various fluorophores and biotin, are commercially available.[1][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. EP2804872B1 - Norbornene modified peptides and their labelling with tetrazine compounds - Google Patents [patents.google.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. - Chair of Biotechnology [biozentrum.uni-wuerzburg.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Double Click: Unexpected 1:2 Stoichiometry in a Norbornene–Tetrazine Reaction | Semantic Scholar [semanticscholar.org]
- 11. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Access To Faster Eukaryotic Cell Labeling With Encoded Tetrazine Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
The Critical Role of Cleavable Linkers in Targeted Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted therapies has revolutionized the landscape of modern medicine, particularly in oncology. At the heart of many of these precision medicines, such as Antibody-Drug Conjugates (ADCs), lies a critical component: the linker. Cleavable linkers, designed to release a therapeutic payload under specific physiological conditions, are instrumental in maximizing therapeutic efficacy while minimizing off-target toxicity. This document provides detailed application notes on the various types of cleavable linkers, their mechanisms of action, and their applications in targeted therapy. Furthermore, it offers comprehensive, step-by-step protocols for key experiments essential for the evaluation and development of drug conjugates employing cleavable linkers.
Application Notes: Understanding Cleavable Linkers in Targeted Drug Delivery
Cleavable linkers are designed to be stable in systemic circulation and to undergo scission upon reaching the target tissue or cellular compartment, thereby releasing the active therapeutic agent.[1] This controlled release is typically triggered by the unique microenvironment of the target site, such as altered pH, a reducing environment, or the presence of specific enzymes that are overexpressed in diseased tissues.[1]
Types of Cleavable Linkers and Their Mechanisms of Action
The strategic selection of a cleavable linker is paramount to the success of a targeted therapeutic. The primary categories of cleavable linkers are based on their cleavage mechanism:
-
Protease-Sensitive Linkers: These linkers incorporate a peptide sequence that is a substrate for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[2] The most common example is the valine-citrulline (Val-Cit) dipeptide linker.[2] Upon internalization of the drug conjugate into the cancer cell, lysosomal proteases cleave the peptide bond, initiating the release of the payload.[3]
-
pH-Sensitive Linkers: These linkers exploit the lower pH of the tumor microenvironment (pH 6.5-6.9) and intracellular compartments like endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (pH 7.4).[4][5] Hydrazone linkers are a prominent example of this class. They remain stable at neutral pH but undergo hydrolysis under acidic conditions to release the drug.[6]
-
Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is susceptible to cleavage in the presence of high concentrations of reducing agents like glutathione (B108866) (GSH). The intracellular concentration of GSH is significantly higher (1-10 mM) than in the extracellular environment (~5 µM in blood), providing a selective mechanism for drug release inside the target cell.[7]
The Bystander Effect: A Key Advantage of Cleavable Linkers
A significant advantage of using cleavable linkers is the potential for a "bystander killing effect."[8] Once the payload is released from the targeted cell, if it is membrane-permeable, it can diffuse into and kill adjacent, antigen-negative tumor cells.[9] This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen.[9]
Quantitative Data on the Performance of Cleavable Linkers
The choice of linker can significantly impact the in vitro and in vivo performance of a targeted therapeutic. The following tables summarize key quantitative data for ADCs employing different cleavable linkers.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Cleavable Linkers
| ADC Configuration | Target Antigen | Cell Line | Linker Type | Payload | IC50 (ng/mL) |
| Trastuzumab-vc-MMAE | HER2 | SK-BR-3 | Cleavable (Val-Cit) | MMAE | ~10-50 |
| Brentuximab vedotin (Adcetris®) | CD30 | Karpas 299 | Cleavable (Val-Cit) | MMAE | ~10 |
| Trastuzumab deruxtecan (B607063) (Enhertu®) | HER2 | KPL-4 | Cleavable (GGFG) | DXd | IC50 of payload (DXd) is 4.0 nM |
Note: IC50 values are highly dependent on the specific experimental conditions, including the antibody, payload, drug-to-antibody ratio (DAR), and cell line used.[2]
Table 2: In Vivo Pharmacokinetic Parameters of ADCs with Cleavable Linkers
| ADC Model | Linker Type | Animal Model | Half-life (t½) | Clearance (CL) | Area Under the Curve (AUC) |
| Anti-CD30-MMAF | β-Glucuronide | Rat | 8.1 days (extrapolated) | Not Reported | Not Reported |
| Anti-HER2-MMAE | Glutamic acid-Valine-Citrulline (EVCit) | Mouse | Significantly longer than VCit linker | Significantly lower than VCit linker | Significantly higher than VCit linker |
| CX-DM1-containing ADC | Triglycyl peptide (CX) | Not Specified | 9.9 days | 0.7 mL/h/kg | 15,225 h·mg/mL |
Note: Pharmacokinetic parameters can vary based on the specific ADC construct, animal model, and experimental design.[4][10]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of targeted therapies with cleavable linkers.
Protocol 1: Synthesis of an Antibody-Drug Conjugate with a Val-Cit Linker
This protocol describes a general method for conjugating a maleimide-functionalized Val-Cit-PABC-payload to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Maleimide-Val-Cit-PABC-payload
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL.
-
Add a 2-5 molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Drug-Linker Conjugation:
-
Dissolve the maleimide-Val-Cit-PABC-payload in DMSO to create a stock solution.
-
Add a 5-10 molar excess of the drug-linker solution to the reduced antibody.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a 5-fold molar excess of the quenching solution (relative to the drug-linker) to cap any unreacted maleimide (B117702) groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC of interest
-
Control antibody (unconjugated)
-
Free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, control antibody, and free payload in complete culture medium.
-
Remove the existing medium from the cells and add the treatment solutions. Include untreated control wells.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 3: Bystander Killing Co-Culture Assay
This assay quantifies the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)
-
ADC of interest
-
Control antibody
-
96-well plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed a mixture of Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[2] Include monocultures of each cell line as controls.
-
Allow the cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in complete culture medium.
-
Add the treatment solutions to the co-culture and monoculture wells.
-
-
Incubation:
-
Incubate the plate for 72-120 hours.
-
-
Data Acquisition:
-
Fluorescence Microscopy: Acquire images of the GFP-expressing Ag- cells in each well.
-
Flow Cytometry: Harvest the cells and analyze the population based on GFP expression and a viability dye (e.g., propidium (B1200493) iodide).[2]
-
-
Data Analysis:
-
Quantify the number of viable Ag- cells in the treated co-culture wells and normalize to the untreated co-culture control to determine the percentage of bystander killing.
-
Plot dose-response curves to determine the IC50 of the bystander effect.
-
Visualizing Key Processes in Targeted Therapy
The following diagrams, generated using the DOT language for Graphviz, illustrate critical pathways and workflows in the development and mechanism of action of targeted therapies employing cleavable linkers.
Caption: Intracellular trafficking and payload release pathway of an ADC.
References
- 1. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Site-Specific Antibody Modification using Mal-PEG3-VCP-NB
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) as targeted cancer therapies has revolutionized the field of oncology. The efficacy and safety of an ADC are critically dependent on the precise and stable conjugation of a potent cytotoxic payload to a monoclonal antibody (mAb). Site-specific conjugation methods are highly sought after as they yield homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics and a wider therapeutic window.[1]
This document provides detailed application notes and protocols for the use of Mal-PEG3-VCP-NB, a heterobifunctional linker designed for the site-specific modification of antibodies. This linker system incorporates four key functionalities:
-
Maleimide (B117702) (Mal): Enables covalent attachment to free sulfhydryl groups on the antibody, typically generated by the reduction of interchain disulfide bonds.[1]
-
Polyethylene Glycol (PEG3): A three-unit PEG spacer that enhances the hydrophilicity of the linker-payload conjugate, which can improve solubility and reduce aggregation.[2]
-
Valine-Citrulline-PABC (VCP): A cathepsin B-cleavable dipeptide linker (Val-Cit) coupled with a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer. This ensures stable circulation and specific payload release within the lysosomal compartment of target cancer cells.
-
Norbornene (NB): A strained alkene that serves as a bioorthogonal handle, allowing for subsequent "click" chemistry reactions if desired.
These application notes will guide researchers through the process of antibody preparation, conjugation with this compound, and characterization of the resulting ADC.
Mechanism of Action
The therapeutic action of an ADC constructed with the this compound linker is a targeted process designed to deliver a cytotoxic payload specifically to cancer cells.
-
Circulation and Targeting: Following administration, the ADC circulates systemically. The monoclonal antibody component specifically binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing a variety of degradative enzymes.
-
Payload Release: Within the acidic and enzyme-rich environment of the lysosome, cathepsin B, a protease often upregulated in tumor cells, cleaves the Val-Cit dipeptide of the VCP linker. This initiates the self-immolation of the PABC spacer, leading to the release of the active cytotoxic payload.
-
Cell Death: The released payload can then exert its cytotoxic effect, leading to the death of the cancer cell.
Data Presentation
Table 1: Key Parameters for TCEP-Mediated Antibody Reduction
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations may be used, but aggregation should be monitored. |
| TCEP Molar Excess | 2 - 20 fold (over antibody) | The optimal ratio depends on the specific antibody and desired degree of reduction. A good starting point is a 10-20 fold molar excess. |
| Reaction Buffer | PBS, pH 7.2-7.4, with 1 mM EDTA | Tris-based buffers should be avoided as they contain primary amines that can react with some linkers. EDTA is included to chelate metal ions that can catalyze re-oxidation of thiols. |
| Incubation Temperature | Room Temperature or 37°C | Higher temperatures can increase the rate of reduction but may also impact antibody stability. |
| Incubation Time | 30 minutes - 2 hours | The optimal time should be determined empirically for each antibody. |
Table 2: Recommended Conditions for Maleimide Conjugation
| Parameter | Recommended Value | Notes |
| This compound Molar Excess | 5 - 10 fold (over antibody) | A molar excess drives the reaction to completion. The optimal ratio should be determined experimentally. |
| Reaction Buffer | PBS, pH 7.2-7.4, with 1 mM EDTA | A pH range of 6.5-7.5 is optimal for the specific reaction of maleimides with thiols. |
| Co-solvent | <10% (v/v) DMSO or DMF | This compound may require a small amount of organic solvent for complete dissolution before adding to the aqueous antibody solution. |
| Incubation Temperature | Room Temperature | Gentle mixing is recommended. |
| Incubation Time | 1 - 2 hours | The reaction is typically rapid. |
Table 3: Representative Data for DAR Determination by HIC
| Peak | Retention Time (min) | Relative Peak Area (%) | DAR Species |
| 1 | 8.5 | 10 | DAR 0 (unconjugated) |
| 2 | 12.2 | 35 | DAR 2 |
| 3 | 15.8 | 45 | DAR 4 |
| 4 | 18.5 | 8 | DAR 6 |
| 5 | 20.1 | 2 | DAR 8 |
| Calculated Average DAR | 3.2 |
Note: This is representative data. Actual retention times and peak areas will vary depending on the specific antibody, payload, HIC column, and chromatography conditions.
Experimental Protocols
I. Antibody Preparation and Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.2-7.4, containing 1 mM EDTA (Conjugation Buffer)
-
Desalting columns or centrifugal concentrators (e.g., 30 kDa MWCO)
-
UV-Vis spectrophotometer
Procedure:
-
Buffer Exchange (if necessary): If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column or centrifugal concentrator.
-
Determine Antibody Concentration: Measure the absorbance of the antibody solution at 280 nm and calculate the concentration using the antibody's extinction coefficient.
-
Prepare TCEP Stock Solution: Prepare a fresh 10 mM stock solution of TCEP in deionized water immediately before use.
-
Reduction Reaction: Add the required volume of the TCEP stock solution to the antibody solution to achieve the desired molar excess (e.g., 10-20 fold).[1]
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour with gentle mixing.
-
Removal of Excess TCEP: Immediately after incubation, remove the excess TCEP using a desalting column or by buffer exchange with a centrifugal concentrator, equilibrating and eluting with Conjugation Buffer. This step is critical to prevent TCEP from reacting with the maleimide linker.
II. Conjugation of this compound to Reduced Antibody
This protocol details the conjugation of the maleimide-containing linker to the generated thiol groups on the antibody.
Materials:
-
Reduced antibody solution from Protocol I
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Conjugation Buffer (PBS, pH 7.2-7.4, with 1 mM EDTA)
Procedure:
-
Prepare this compound Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the calculated volume of the this compound stock solution to the reduced antibody solution to achieve the desired molar excess (e.g., 5-10 fold).[1] Ensure the final concentration of the organic solvent is less than 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.
-
Purification: Remove excess, unreacted this compound and any small molecule byproducts by buffer exchange using a desalting column or centrifugal concentrator into a suitable storage buffer (e.g., PBS).
III. Characterization of the Antibody-Drug Conjugate
A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated linker-payloads.
Instrumentation and Reagents:
-
Bio-inert HPLC system
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
Purified ADC sample
Procedure:
-
Sample Preparation: Dilute the purified ADC to a final concentration of 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR 0, DAR 2, DAR 4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
-
B. Confirmation of Conjugation by Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the successful conjugation and determine the mass of the resulting ADC species.
Procedure:
-
The purified ADC can be analyzed by native MS or after reduction and denaturation by LC-MS.
-
In native MS, the mass of the intact ADC with different drug loads can be determined.
-
For LC-MS analysis of the reduced ADC, the masses of the light chain (LC) and heavy chain (HC) with and without the conjugated linker-payload can be identified. The expected mass increase per conjugation event corresponds to the molecular weight of the this compound-payload.
Visualizations
Caption: Experimental workflow for site-specific antibody modification.
Caption: Mechanism of action for a VCP-linker based ADC.
Caption: Logical flow for DAR determination using HIC.
References
Application Notes and Protocols for Thiol-Norbornene Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting thiol-ene click chemistry with norbornene-functionalized molecules. This powerful and versatile reaction is characterized by its high efficiency, rapid reaction rates, and biocompatibility, making it ideal for applications in drug delivery, tissue engineering, and bioconjugation.
Introduction to Thiol-Norbornene Click Chemistry
The thiol-norbornene reaction is a type of "click" chemistry that involves the addition of a thiol (-SH) group across the double bond of a norbornene moiety. The reaction can be initiated through two primary mechanisms: a radical-mediated pathway, typically initiated by light (photopolymerization), or a base-catalyzed Michael addition. The radical-mediated reaction proceeds via a step-growth mechanism, which leads to the formation of uniform polymer networks.[1][2][3] A key advantage of the thiol-norbornene system is its relative insensitivity to oxygen, which simplifies the experimental setup compared to other radical polymerizations.[3] The high reactivity of the strained norbornene double bond allows for rapid and efficient conjugation under mild conditions.[4][5]
Experimental Components and Reagents
A typical thiol-norbornene reaction requires three main components: a norbornene-functionalized molecule, a thiol-containing molecule, and an initiator or catalyst.
| Component | Description | Examples |
| Norbornene Moiety | The "ene" component of the reaction. Often, a macromolecule like Poly(ethylene glycol) (PEG) is functionalized with norbornene groups. | 8-arm PEG-Norbornene (PEGNB), Norbornene-functionalized Hyaluronic Acid (NorHA), Norbornene-functionalized Gelatin (GelNB) |
| Thiol Moiety | The thiol-containing crosslinker or conjugation partner. The functionality of the thiol (mono-, di-, or multi-thiol) will determine the structure of the final product (e.g., linear conjugate vs. crosslinked network). | Dithiothreitol (DTT), PEG-dithiol, Cysteine-containing peptides |
| Initiator/Catalyst | For photo-initiated reactions, a photoinitiator is required. For base-catalyzed reactions, a non-nucleophilic base is used. | Photoinitiators: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), Irgacure 2959 (I2959), 2,2-Dimethoxy-2-phenylacetophenone (DMPA) Base Catalysts: Triethylamine (NEt₃) |
Experimental Protocols
Protocol 1: Synthesis of 8-arm PEG-Norbornene (PEGNB)
This protocol describes the functionalization of an 8-arm PEG-amine with norbornene groups.
Materials:
-
8-arm PEG-amine (e.g., 40 kDa)
-
5-norbornene-2-carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold diethyl ether
-
Dialysis tubing (e.g., 3.5 kDa MWCO)
-
Deionized (DI) water
Procedure:
-
In a round bottom flask, dissolve DIC (5x molar excess relative to PEG amine groups) in anhydrous DCM under an argon atmosphere.
-
Melt 5-norbornene-2-carboxylic acid (10x molar excess) and add it to the DIC solution.
-
In a separate flask, dissolve 8-arm PEG-amine and DMAP (0.5x molar excess) in anhydrous DCM under argon.
-
Transfer the PEG solution to the DIC/norbornene solution, purge with argon, and stir overnight at room temperature.[6]
-
Purification:
-
Precipitate the functionalized PEG by adding the reaction mixture to a 10x volume of ice-cold diethyl ether.
-
Centrifuge to collect the precipitate and decant the ether. Repeat the precipitation step two more times.[6]
-
Dry the purified polymer overnight at room temperature.
-
Resuspend the polymer in DI water and dialyze against DI water for 48 hours, changing the water frequently.
-
Lyophilize the dialyzed solution to obtain pure PEGNB as a white, fluffy solid.
-
-
Characterization:
-
Confirm functionalization using ¹H NMR spectroscopy. The characteristic peaks for the norbornene protons appear at approximately 5.9-6.2 ppm.[7] The disappearance of the PEG-amine peak (around 3.1 ppm) also indicates a successful reaction.[6] The degree of functionalization can be calculated by comparing the integration of the norbornene protons to the PEG backbone protons (around 3.7 ppm).[7]
-
Protocol 2: Photo-initiated Thiol-Norbornene Reaction for Hydrogel Formation
This protocol provides a general procedure for forming a hydrogel by crosslinking PEGNB with a dithiol.
Materials:
-
Lyophilized 8-arm PEG-Norbornene (PEGNB)
-
Dithiothreitol (DTT)
-
Photoinitiator (e.g., LAP or I2959)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV lamp (e.g., 365 nm)
Procedure:
-
Prepare Precursor Solution:
-
Dissolve the desired weight percent of PEGNB in PBS. For example, to make a 5 wt% hydrogel, dissolve 50 mg of PEGNB in 950 µL of PBS.
-
Add the photoinitiator to the PEGNB solution. A typical concentration is 0.05 wt% for I2959 or 1 mM for LAP.[8]
-
Add the thiol crosslinker, DTT. The stoichiometry of thiol groups to norbornene groups is a critical parameter that controls the mechanical properties of the hydrogel. A 1:1 ratio is common for achieving a well-crosslinked network.[8]
-
-
Hydrogel Formation:
-
Post-Formation:
-
After gelation, the hydrogel can be swelled in PBS to remove any unreacted components.
-
Quantitative Data
The properties of the resulting material from a thiol-norbornene reaction are highly tunable by varying the experimental parameters.
Table 1: Reaction Kinetics of Photo-initiated Thiol-Norbornene Polymerization
| Norbornene Macromer | Thiol Crosslinker | Photoinitiator (Concentration) | Light Intensity (365 nm) | Gelation Time | Reference |
| 2.5 wt% PEGNB | DTT (1:1 ratio) | 1 mM LAP | 5 mW/cm² | ~10 seconds | [8] |
| 20 kDa PEG4-norb | Peptide | 11 mM LAP | 10 mW/cm² | ~1 second | [1] |
| 20 kDa PEG4-norb | Peptide | 50 µM LAP | 10 mW/cm² | ~6 minutes | [1] |
Table 2: Mechanical Properties of Thiol-Norbornene Hydrogels
| PEGNB wt% | DTT Concentration (mM) | Thiol:Norbornene Ratio | Elastic Modulus (kPa) | Reference |
| 3% | 4 | ~0.5 | 3.3 | [9] |
| 5% | 7 | ~0.5 | 22 | [9] |
| 6% | 12 | ~0.7 | 31.3 | [9] |
Visualizations
Reaction Mechanism
Caption: Radical-mediated thiol-ene reaction mechanism.
Experimental Workflow
Caption: General workflow for hydrogel formation.
Safety and Troubleshooting
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Photoinitiators and some reagents can be hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
UV light sources can be harmful to the eyes and skin. Use appropriate shielding and do not look directly into the light source.
-
When working with solvents like DCM and diethyl ether, use a fume hood to ensure proper ventilation.
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or No Gelation | - Insufficient photoinitiator concentration- Low UV light intensity or incorrect wavelength- Incorrect stoichiometry (thiol:ene ratio)- Reagent degradation | - Increase photoinitiator concentration- Check UV lamp specifications and increase exposure time- Verify calculations and ensure correct molar ratios- Use fresh reagents |
| Inhomogeneous Gel | - Poor mixing of precursor solution- Premature gelation during mixing | - Ensure all components are fully dissolved and the solution is homogeneous before irradiation- Work quickly or cool the precursor solution to slow down the reaction |
| Unexpected Mechanical Properties | - Incorrect macromer concentration or crosslinker ratio- Incomplete reaction | - Re-verify all concentrations and ratios- Increase UV exposure time or initiator concentration to drive the reaction to completion |
References
- 1. A Versatile Synthetic Extracellular Matrix Mimic via Thiol-Norbornene Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relating norbornene composition-to-reactivity for thiol–ene photopolymerizations and 3D printing - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06196A [pubs.rsc.org]
- 3. Thiol-norbornene photo-click hydrogels for tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PEG-norbornene functionalization [bio-protocol.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Facile synthesis of rapidly degrading PEG-based thiol-norbornene hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Photopatterning of Synthetic Thiol-Norbornene Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Synthesizing Antibody-Drug Conjugates with Cleavable Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic design and synthesis of antibody-drug conjugates (ADCs) are pivotal for the development of targeted cancer therapies. The linker component, which connects the monoclonal antibody to the potent cytotoxic payload, is a critical determinant of an ADC's therapeutic index.[1][2] Cleavable linkers are engineered to be stable in systemic circulation and to release the payload under specific conditions prevalent within the tumor microenvironment or inside target cells, thereby minimizing off-target toxicity.[1][3][4]
This document provides detailed application notes and protocols for the synthesis, purification, and characterization of ADCs employing cleavable linkers.
Core Concepts of Cleavable Linkers
Cleavable linkers utilize various mechanisms to trigger payload release, primarily categorized as:
-
Enzymatically Cleavable Linkers: These linkers incorporate peptide sequences (e.g., valine-citrulline) that are substrates for lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[5][6][7]
-
pH-Sensitive Linkers: These linkers, such as hydrazones, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.2).[6][7]
-
Glutathione-Sensitive Linkers: Disulfide linkers are designed to be cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) compared to the extracellular space.[8][]
The choice of a cleavable linker strategy has a profound impact on the ADC's stability, efficacy, and safety profile.[10] A key advantage of many cleavable linkers is their capacity to induce a "bystander effect," where the released, cell-permeable payload can eliminate neighboring antigen-negative tumor cells.[4]
Quantitative Data on Cleavable Linker Performance
The selection of an appropriate cleavable linker is a critical decision in ADC design. The following tables summarize key quantitative data from various studies to facilitate a comparative assessment of different linker technologies.
Table 1: Plasma Stability of Common Cleavable Linkers
| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Highly stable in human plasma, but can exhibit lower stability in mouse plasma due to carboxylesterase activity.[4][11] |
| Valine-Alanine (Val-Ala) | Stable | Demonstrates high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[4][6] | |
| pH-Sensitive | Hydrazone | ~2 days | Shows pH-dependent hydrolysis but can have circulatory instability, leading to premature drug release.[4][6] |
| Redox-Sensitive | Disulfide (SPDB) | Variable | Stability can be modulated by steric hindrance around the disulfide bond.[8] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
| ADC Target | Linker Type | Payload | Cell Line | IC50 (ng/mL) |
| CD79b | Val-Cit (Tandem Cleavage) | MMAE | Jeko-1 | ~1 |
| CD79b | Val-Cit (Monocleavage) | MMAE | Jeko-1 | ~1 |
| HER2 | Val-Cit | MMAE | SK-BR-3 | 0.5 - 5 |
| HER2 | Hydrazone | Doxorubicin | BT-474 | 10 - 100 |
Table 3: Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker Type | Conjugation Method | Average DAR | Aggregation (%) |
| Glucuronide | Cysteine-based | 3.5 | <5% |
| Dipeptide (Val-Cit) | Cysteine-based | 3.2 - 4.0 | Up to 80% |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the synthesis and characterization of ADCs with cleavable linkers.
Protocol 1: Cysteine-Based Conjugation using a Maleimide-Functionalized Linker
This protocol describes the conjugation of a drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb)
-
Maleimide-functionalized drug-linker
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: Phosphate buffered saline (PBS) with 5 mM EDTA, pH 7.4
-
Quenching Reagent: N-ethylmaleimide
-
Purification column: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Formulation Buffer: PBS, pH 7.4
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.[4]
-
Reduction of Disulfide Bonds: Add a calculated molar excess of TCEP to the antibody solution. The amount of TCEP will determine the number of available cysteine residues for conjugation.[4] Incubate at 37°C for 1-2 hours.[4]
-
Drug-Linker Conjugation: Add the maleimide-drug-linker solution (typically a 5-10 fold molar excess over the available thiols) to the reduced antibody solution.[4] The final concentration of any organic co-solvent (e.g., DMSO) should be kept below 10% (v/v) to prevent antibody denaturation.[4] Incubate at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Add a 3-fold molar excess of N-ethylmaleimide over the initial maleimide-drug-linker to cap any unreacted thiols. Incubate for 15 minutes.
-
Purification: Purify the ADC using an SEC column pre-equilibrated with the formulation buffer to remove unconjugated drug-linker and other small molecule reagents.[4] The ADC will elute in the void volume.[4]
Protocol 2: Lysine-Based Conjugation using an NHS-Ester Functionalized Linker
This protocol details the conjugation of a drug-linker to a monoclonal antibody via surface-exposed lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb)
-
NHS-ester functionalized drug-linker
-
Reaction Buffer: Borate buffer, pH 8.0-8.5
-
Purification column: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Formulation Buffer: PBS, pH 7.4
Procedure:
-
Antibody Preparation: Exchange the antibody into the reaction buffer at a concentration of 5-10 mg/mL.[4] The slightly alkaline pH facilitates the reaction with lysine residues.[4]
-
Drug-Linker Conjugation: Add the NHS-ester functionalized drug-linker (typically a 5-15 fold molar excess) to the antibody solution.[4] Incubate at room temperature for 2-4 hours with gentle mixing.[4]
-
Purification: Purify the ADC using an SEC column pre-equilibrated with the formulation buffer to remove unconjugated drug-linker and reaction byproducts.[4]
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This is a straightforward method for determining the average DAR.[12][]
Prerequisites:
-
The payload must have a distinct UV/Vis chromophore.[12]
-
The antibody and payload should have different wavelengths of maximum absorbance.[12]
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload.
-
Calculate the concentration of the antibody and the payload using their respective molar extinction coefficients and the Beer-Lambert law.[]
-
The average DAR is calculated by dividing the molar concentration of the drug by the molar concentration of the antibody.[12]
Protocol 4: DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating ADC species with different DARs under non-denaturing conditions.[14]
Materials:
-
Purified ADC sample
-
HIC column (e.g., Butyl or Phenyl Sepharose)
-
Mobile Phase A: High-salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low-salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A.[4]
-
Sample Loading: Load the ADC sample onto the column.
-
Elution: Elute the bound ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).[4] Species with a higher DAR are more hydrophobic and will elute later.[4]
-
Data Analysis: Integrate the peak areas of the different ADC species to determine the DAR distribution.
Protocol 5: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the premature release of the payload in plasma.
Procedure:
-
Incubate the ADC in human or animal plasma at 37°C for various time points.
-
At each time point, capture the intact ADC from the plasma using an anti-human IgG antibody immobilized on a solid support (e.g., magnetic beads).[11]
-
Quantify the amount of intact ADC remaining using an enzyme-linked immunosorbent assay (ELISA) or by measuring the conjugated payload via liquid chromatography-mass spectrometry (LC-MS) after enzymatic digestion or chemical cleavage of the linker.[15][16]
Visualizations
Caption: Workflow for ADC Synthesis and Characterization.
Caption: Mechanism of Action of an ADC with a Cleavable Linker.
References
- 1. Cleavable linkers in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 8. njbio.com [njbio.com]
- 10. mdpi.com [mdpi.com]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 14. benchchem.com [benchchem.com]
- 15. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating Mal-PEG3-VCP-NB into Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-PEG3-VCP-NB linker is a sophisticated, multi-functional tool for the development of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs).[1][2] This linker system is engineered to provide enhanced stability, targeted payload release, and opportunities for modular drug delivery strategies.[1] Its design incorporates four key functionalities: a Maleimide (Mal) group for stable covalent conjugation to thiol-containing molecules like antibodies, a hydrophilic 3-unit polyethylene glycol (PEG3) spacer to improve solubility and pharmacokinetic properties, a Valine-Citrulline-p-Aminobenzylcarbamate (VCP) moiety that is selectively cleaved by the lysosomal protease Cathepsin B, and a Norbornene (NB) group for bioorthogonal chemistry applications.[1][2][3][4]
These application notes provide detailed protocols for the use of the this compound linker in the research and development of targeted therapies.
Mechanism of Action and Signaling Pathway
The therapeutic action of a drug conjugate utilizing the this compound linker is a multi-step process designed for maximal efficacy and minimal off-target toxicity.[1][5]
-
Circulation and Targeting : Following administration, the ADC circulates in the bloodstream. The hydrophilic PEG3 linker helps to shield the cytotoxic payload and minimize non-specific uptake by healthy tissues.[1][6] The antibody component of the ADC directs it to the surface of cancer cells that express the target antigen.[1]
-
Internalization : Upon binding to the target antigen, the ADC is internalized by the cancer cell, typically through receptor-mediated endocytosis.[5][7]
-
Lysosomal Trafficking : The internalized ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases, including Cathepsin B.[1][8]
-
Enzymatic Cleavage : Within the lysosome, the Val-Cit dipeptide of the VCP linker is recognized and cleaved by Cathepsin B.[7][8] This enzymatic cleavage is the primary mechanism for payload release.[9]
-
Payload Release : The cleavage of the Val-Cit linker initiates a self-immolative cascade through the p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the active drug into the cytoplasm.[7][9]
-
Therapeutic Effect : The released cytotoxic payload can then exert its therapeutic effect, for instance, by disrupting microtubules and inducing apoptosis.[9]
-
Bioorthogonal Ligation (Optional) : The norbornene moiety remains on the antibody after payload release and can be targeted with a tetrazine-functionalized molecule for a secondary therapeutic or imaging purpose. This is based on the inverse electron-demand Diels-Alder (iEDDA) reaction.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. benchchem.com [benchchem.com]
- 6. adcreview.com [adcreview.com]
- 7. benchchem.com [benchchem.com]
- 8. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI Deutschland GmbH [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Norbornene Functionalization of Biomolecules for Advanced Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the functionalization of biomolecules with norbornene and their subsequent application in bioorthogonal imaging. The core of this methodology is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between a norbornene-modified biomolecule and a tetrazine-conjugated imaging probe.[1][2][3] This bioorthogonal reaction is characterized by its exceptionally fast kinetics, high specificity, and ability to proceed in complex biological environments without the need for a catalyst, making it an ideal tool for live-cell and in vivo imaging.[4]
Principle of the Technology
The strategy involves a two-step pre-targeting approach. First, a biomolecule of interest, such as an antibody or a genetically encoded protein, is modified with a norbornene moiety.[4][5] This "pre-targets" the biomolecule to a specific cellular or tissue location. In the second step, a tetrazine-functionalized imaging agent (e.g., a fluorescent dye or a radionuclide) is introduced. The tetrazine rapidly and specifically reacts with the norbornene via an IEDDA cycloaddition, forming a stable covalent bond and enabling visualization of the target.[1][2][3] This reaction is irreversible and releases dinitrogen gas as the only byproduct.[2][3]
Key Advantages
-
High Reaction Kinetics: The reaction between norbornene and tetrazine is among the fastest bioorthogonal reactions known, enabling rapid labeling at low concentrations.[3][6]
-
Bioorthogonality: The reaction is highly selective and does not interfere with native biological processes.
-
Versatility: This chemistry can be applied to a wide range of biomolecules, including antibodies, proteins, and nucleic acids, for various imaging modalities.[5][7][8][9]
-
"Turn-On" Fluorescence: Certain tetrazine-based probes are fluorogenic, meaning they exhibit a significant increase in fluorescence upon reaction with norbornene, which improves the signal-to-noise ratio in imaging experiments.[5][10]
Applications
-
Live-Cell Imaging: Enables the visualization of specific proteins or other biomolecules on the surface of or within living cells with high temporal resolution.[1][2]
-
In Vivo Pretargeted Imaging: Allows for the specific delivery of imaging agents to target tissues, such as tumors, by first administering a norbornene-modified targeting molecule (e.g., an antibody) followed by a rapidly clearing tetrazine-probe.[1][2][11] This approach can reduce background signal and radiation dose to non-target tissues in nuclear imaging.
-
Targeted Drug Delivery: The same principle can be adapted for the targeted delivery of therapeutic agents.
Quantitative Data Summary
The following table summarizes key quantitative data related to the norbornene-tetrazine ligation for imaging applications.
| Parameter | Value | Biomolecule | Imaging Modality | Reference |
| Second-Order Rate Constant (k₂) | 1.6 M⁻¹s⁻¹ (in FBS) | Norbornene-Antibody | NIR Fluorescence | [2] |
| 1.9 M⁻¹s⁻¹ (in aqueous buffer) | Norbornene-Antibody | NIR Fluorescence | [2] | |
| >10⁶ L mol⁻¹ s⁻¹ (optimized) | General | N/A | [3] | |
| Antibody Concentration | 1-10 µg/mL | Norbornene-Antibody | Fluorescence Microscopy | [4] |
| Tetrazine Probe Concentration | 1-50 µM | Tetrazine-Fluorophore | Fluorescence Microscopy | [4] |
| 200 nM (in situ conjugation) | Tetrazine-EGF | Quantum Dot Imaging | [12] | |
| Incubation Time (Labeling) | 15-60 minutes | Tetrazine-Fluorophore | Fluorescence Microscopy | [4] |
| 30 minutes (in situ conjugation) | Tetrazine-EGF | Quantum Dot Imaging | [12] | |
| Fluorescence Increase | 22-fold | Tetrazine-BODIPY FL | Fluorescence | [10] |
Experimental Protocols
Protocol 1: Norbornene Functionalization of an Antibody
This protocol describes the modification of a monoclonal antibody with a norbornene moiety using an NHS-ester functionalized norbornene derivative.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Norbornene-NHS ester
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10)
-
Reaction buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in reaction buffer.
-
Norbornene-NHS Ester Preparation: Dissolve the Norbornene-NHS ester in DMSO to prepare a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Norbornene-NHS ester stock solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the unreacted norbornene-NHS ester and byproducts by size-exclusion chromatography using a PD-10 column equilibrated with PBS.
-
Characterization: Determine the degree of labeling by measuring the protein concentration (e.g., via absorbance at 280 nm) and quantifying the incorporated norbornene (e.g., via MALDI-TOF mass spectrometry).
Caption: Workflow for norbornene functionalization of an antibody.
Protocol 2: Pretargeted Live-Cell Imaging
This protocol outlines the procedure for labeling cell surface proteins on live cells using a norbornene-modified antibody and a tetrazine-fluorophore conjugate.[1][2]
Materials:
-
Adherent or suspension cells expressing the target antigen
-
Norbornene-modified antibody (from Protocol 1)
-
Tetrazine-fluorophore conjugate
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Seed cells in a suitable imaging dish or plate and grow to the desired confluency.
-
Blocking: Wash the cells once with PBS and then incubate with blocking buffer for 30 minutes at 37°C to reduce non-specific antibody binding.
-
Antibody Incubation: Remove the blocking buffer and add the norbornene-modified antibody diluted in cell culture medium (typically 1-10 µg/mL). Incubate for 1 hour at 37°C.[4]
-
Washing: Wash the cells three times with PBS to remove unbound antibody.
-
Tetrazine Labeling: Add the tetrazine-fluorophore conjugate diluted in cell culture medium (typically 1-10 µM) to the cells.[4]
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with PBS to remove the unreacted tetrazine-fluorophore.
-
Imaging: Add fresh cell culture medium or imaging buffer to the cells and visualize using a fluorescence microscope with the appropriate filter sets.
Caption: Workflow for pretargeted live-cell imaging.
Protocol 3: In Situ (On-Cell) Ligation for Quantum Dot Imaging
This protocol describes an alternative labeling strategy where the norbornene-functionalized quantum dots are conjugated to tetrazine-modified proteins directly on the cell surface.[12]
Materials:
-
A431 cells (or other cells overexpressing the target)
-
Tetrazine-modified Epidermal Growth Factor (BAT-EGF)
-
Norbornene-functionalized Quantum Dots (Nor-QD)
-
Cell culture medium
-
PBS
-
Fluorescence microscope with appropriate excitation and emission filters for QDs
Procedure:
-
Cell Preparation: Culture A431 cells in a suitable imaging dish.
-
Pre-incubation with Tetrazine-EGF: Incubate the cells with 200 nM BAT-EGF in cell culture medium for 30 minutes at 4°C to allow binding to the EGF receptors while minimizing internalization.[12]
-
Washing: Gently wash the cells with cold PBS to remove unbound BAT-EGF.
-
Ligation with Norbornene-QDs: Add 800 nM of norbornene-coated QDs to the cells in fresh medium and incubate for 30 minutes at 37°C to facilitate the cycloaddition reaction.[12]
-
Washing: Wash the cells three times with PBS to remove unbound QDs.
-
Imaging: Image the cells using a fluorescence microscope.
Caption: Workflow for in situ on-cell ligation for imaging.
Signaling Pathway Diagram
The norbornene-tetrazine ligation itself is a chemical reaction and not a biological signaling pathway. The relevant "pathway" in this context is the logical flow of the experimental procedure, as depicted in the workflow diagrams above. For instance, in the case of pretargeted imaging of a cell surface receptor, the process can be visualized as a series of binding and reaction events leading to signal generation.
Caption: Conceptual pathway of pretargeted bioorthogonal imaging.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Norbornene-tetrazine ligation chemistry for controlling RNA-guided CRISPR systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Norbornene-tetrazine ligation chemistry for controlling RNA-guided CRISPR systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Norbornene-tetrazine ligation chemistry for controlling RNA-guided CRISPR systems - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02635J [pubs.rsc.org]
- 10. Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Development of a Bioorthogonal and Highly Efficient Conjugation Method for Quantum Dots using Tetrazine-Norbornene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
A Step-by-Step Guide to Antibody-Payload Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the process of conjugating payloads to antibodies, a critical step in the development of Antibody-Drug Conjugates (ADCs). These protocols and application notes are designed to offer a comprehensive resource for researchers, scientists, and drug development professionals, covering the fundamental principles, detailed experimental procedures, and essential characterization techniques.
Introduction to Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic small molecules.[1][2] An ADC is comprised of three key components: a monoclonal antibody that targets a specific antigen on the surface of cancer cells, a highly potent cytotoxic agent (the payload), and a chemical linker that connects the antibody to the payload.[][4] This targeted delivery approach aims to enhance the therapeutic window of the cytotoxic agent by maximizing its concentration at the tumor site while minimizing systemic exposure and associated off-target toxicities.[5]
The linker plays a crucial role in the stability and efficacy of an ADC.[4][6] Linkers can be broadly categorized as cleavable or non-cleavable.[4][6][7] Cleavable linkers are designed to release the payload under specific conditions within the target cell, such as in the acidic environment of lysosomes or in the presence of specific enzymes.[4][6][] Non-cleavable linkers, on the other hand, release the payload upon complete lysosomal degradation of the antibody.[7][] The choice of linker and payload is critical to the overall success of the ADC.[4][9]
The conjugation strategy, the method by which the payload is attached to the antibody, is another critical determinant of the ADC's properties. Conjugation can be achieved through non-specific methods, targeting naturally occurring amino acid residues like lysine (B10760008) or cysteine, or through site-specific methods that offer greater control over the placement and stoichiometry of the payload.[][11]
General Workflow for Antibody-Payload Conjugation
The overall process of creating an antibody-drug conjugate can be broken down into several key stages, from initial antibody preparation to final characterization of the purified conjugate.
Caption: General experimental workflow for antibody-payload conjugation.
Non-Specific Conjugation Protocols
Non-specific conjugation methods utilize the native amino acid residues on the antibody surface as sites for payload attachment. The most common approaches target lysine and cysteine residues.[]
Lysine-Based Conjugation
Lysine residues are abundant on the surface of antibodies, with a typical IgG1 having approximately 90 lysine residues.[] Conjugation to the ε-amino group of lysine is a robust and straightforward method.[13][14]
Principle: Amine-reactive linkers, such as those containing N-hydroxysuccinimide (NHS) esters, react with the primary amines of lysine residues to form stable amide bonds.[15]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. adcreview.com [adcreview.com]
- 4. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. njbio.com [njbio.com]
- 9. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]
- 11. aboligo.com [aboligo.com]
- 13. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 14. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
Determining the Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates: A Detailed Guide to Application and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting class of biotherapeutics, engineered to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity. An ADC consists of a monoclonal antibody (mAb) that targets a tumor-associated antigen, a highly potent small-molecule drug (the payload), and a chemical linker connecting the two. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, defining the average number of drug molecules conjugated to a single antibody. The DAR profoundly impacts the ADC's efficacy, safety, and pharmacokinetic profile, making its accurate and precise determination a cornerstone of ADC development and quality control.[1][2][3][4]
This document provides detailed application notes and experimental protocols for the most common analytical techniques used to determine the DAR of ADCs. These methods include Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Core Concepts in ADC Structure and DAR
An understanding of the fundamental structure of an ADC is crucial for interpreting DAR data. The conjugation of the drug-linker to the antibody can occur at various sites, primarily through the side chains of lysine (B10760008) or cysteine residues. This process often results in a heterogeneous mixture of ADC species with different numbers of attached drugs (e.g., 0, 2, 4, 6, or 8 drugs per antibody for cysteine-linked ADCs).[2] Therefore, DAR is typically an average value reflecting this distribution.
Caption: General structure of an Antibody-Drug Conjugate (ADC).
Analytical Methods for DAR Determination
A multi-pronged analytical approach is often employed to gain a comprehensive understanding of the DAR and drug distribution of an ADC. The choice of method depends on the specific characteristics of the ADC, such as the conjugation chemistry and the physicochemical properties of the drug.
Ultraviolet-Visible (UV/Vis) Spectroscopy
UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR.[][6][7][8] This technique relies on the Beer-Lambert law and is applicable when the antibody and the drug have distinct maximum absorbance wavelengths (λmax).[3][] Typically, the protein concentration is measured at 280 nm, while the drug concentration is measured at its specific λmax.
Principle: By measuring the absorbance of the ADC solution at two wavelengths and using the known extinction coefficients of the antibody and the drug, their respective concentrations can be determined, and the average DAR can be calculated.[6]
Experimental Protocol:
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody (at 280 nm and the drug's λmax) and the free drug (at 280 nm and its λmax). This is a critical step to ensure accurate DAR calculation.
-
-
Sample Preparation:
-
Prepare a solution of the ADC in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration (typically 0.5-1.0 mg/mL).
-
Ensure the solution is clear and free of aggregates.
-
-
Spectrophotometer Measurement:
-
Use a calibrated spectrophotometer and quartz cuvettes.
-
Measure the absorbance of the ADC solution at 280 nm (A280) and the λmax of the drug (Aλmax).
-
Use the same buffer as a blank.
-
-
DAR Calculation:
-
The concentrations of the antibody and the drug in the ADC sample can be calculated using the following simultaneous equations:
-
A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
-
Aλmax = (εAb,λmax * CAb) + (εDrug,λmax * CDrug)
-
-
The average DAR is then calculated as:
-
DAR = CDrug / CAb
-
-
Data Presentation:
| Parameter | Value |
| ADC Concentration | 1.0 mg/mL |
| A280 | Value |
| Aλmax | Value |
| εAb,280 | Value M⁻¹cm⁻¹ |
| εDrug,λmax | Value M⁻¹cm⁻¹ |
| εAb,λmax | Value M⁻¹cm⁻¹ |
| εDrug,280 | Value M⁻¹cm⁻¹ |
| Calculated Average DAR | Value |
Table 1: Representative Data for DAR Calculation by UV/Vis Spectroscopy.
Hydrophobic Interaction Chromatography (HIC)
HIC is a robust and widely used chromatographic technique for determining the DAR and the distribution of different drug-loaded species, particularly for cysteine-linked ADCs.[4][9][10] The separation is based on the hydrophobicity of the ADC species; as the number of hydrophobic drug molecules increases, the ADC becomes more hydrophobic and binds more strongly to the HIC column.[11][12]
Principle: ADC species with different numbers of conjugated drugs are separated based on their increasing hydrophobicity. The unconjugated antibody (DAR 0) is the least hydrophobic and elutes first, followed by species with increasing DARs. The weighted average DAR is calculated from the relative peak areas of each species.[10]
Caption: Experimental workflow for HIC-based DAR determination.
Experimental Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0, containing 20% isopropanol.[13]
-
-
Sample Preparation:
-
HPLC System and Column:
-
Use a biocompatible HPLC system.
-
Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with 100% Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 280 nm
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to each DAR species (DAR 0, DAR 2, DAR 4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
DAR = Σ (%Area_i * DAR_i) / 100
-
Where %Area_i is the percentage of the peak area for the species with DAR_i.
-
-
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | Value | Value |
| DAR 2 | Value | Value |
| DAR 4 | Value | Value |
| DAR 6 | Value | Value |
| DAR 8 | Value | Value |
| Weighted Average DAR | Value |
Table 2: Example of HIC Data for a Cysteine-Linked ADC.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful chromatographic method for DAR analysis. For cysteine-linked ADCs, the analysis is typically performed after reducing the interchain disulfide bonds to separate the light and heavy chains.[9][10] The number of drugs conjugated to each chain can then be determined.
Principle: The ADC is first reduced to its constituent light and heavy chains. These chains, along with their drug-conjugated variants, are then separated based on their hydrophobicity on a reversed-phase column. The weighted average DAR is calculated from the peak areas of the different light and heavy chain species.[10]
Experimental Protocol:
-
Sample Preparation (Reduction):
-
To a solution of the ADC (e.g., 1 mg/mL in PBS), add a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of 10-20 mM.[2]
-
Incubate the mixture at 37°C for 30 minutes.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile.
-
-
HPLC System and Column:
-
Use an HPLC system with a column heater.
-
Equilibrate a reversed-phase column suitable for proteins (e.g., Agilent PLRP-S, Waters ACQUITY BEH C4) with a starting mixture of Mobile Phases A and B.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak areas for the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chains (H1, H2, H3, etc.).
-
Calculate the weighted average DAR using a formula that accounts for the number of drugs on each chain and the stoichiometry of the antibody (typically 2 light chains and 2 heavy chains).
-
DAR = 2 * [Σ(%Area_LCi * i) / Σ%Area_LCi] + 2 * [Σ(%Area_HCj * j) / Σ%Area_HCj]
-
Where i is the number of drugs on the light chain and j is the number of drugs on the heavy chain.
-
-
Data Presentation:
| Chain Species | Retention Time (min) | Peak Area (%) |
| Light Chain (L0) | Value | Value |
| Light Chain (L1) | Value | Value |
| Heavy Chain (H0) | Value | Value |
| Heavy Chain (H1) | Value | Value |
| Heavy Chain (H2) | Value | Value |
| Heavy Chain (H3) | Value | Value |
| Calculated Average DAR | Value |
Table 3: Representative RP-HPLC Data for a Reduced Cysteine-Linked ADC.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific technique that provides detailed information about the DAR, drug distribution, and the mass of each ADC species.[2] It is often used for both intact ADC analysis and for the analysis of reduced and/or deglycosylated subunits.
Principle: The different ADC species are first separated by liquid chromatography (typically RP-LC). The eluting species are then introduced into a mass spectrometer, which measures the mass-to-charge ratio (m/z) of the ions. The resulting mass spectrum is then deconvoluted to determine the molecular weight of each species, allowing for unambiguous identification and quantification. The weighted average DAR is calculated from the relative abundance of each detected species.
References
- 1. hpst.cz [hpst.cz]
- 2. agilent.com [agilent.com]
- 3. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 4. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. | Semantic Scholar [semanticscholar.org]
- 8. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. pharmiweb.com [pharmiweb.com]
- 10. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. lcms.cz [lcms.cz]
Application Notes and Protocols for the Purification of Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. The conjugation reaction, where the drug-linker is attached to the antibody, results in a heterogeneous mixture containing the desired ADC, unconjugated antibody, free drug-linker, and potentially aggregates. Effective purification is therefore a critical downstream step to ensure the safety, efficacy, and homogeneity of the final ADC product. Key quality attributes that are closely monitored and controlled during purification include the drug-to-antibody ratio (DAR), the level of high molecular weight species (aggregates), and the removal of process-related impurities such as free drug-linker and solvents.[1][2]
This document provides detailed application notes and protocols for the most common chromatography techniques used in the purification of ADCs: Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Protein A Affinity Chromatography.
Key Purification Strategies
The selection of a purification strategy for ADCs depends on the specific characteristics of the antibody, the drug-linker, and the conjugation chemistry. Often, a multi-step approach is employed to achieve the desired level of purity.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species based on their DAR.[3] The addition of a hydrophobic drug-linker to the antibody increases its overall hydrophobicity, allowing for the separation of ADCs with different numbers of conjugated drugs.[4]
-
Size Exclusion Chromatography (SEC): SEC is primarily used to remove high molecular weight species (aggregates) and low molecular weight impurities like free drug-linker.[1] It separates molecules based on their hydrodynamic radius.
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on differences in their net surface charge. It can be effective in removing charged impurities and, in some cases, resolving ADC species with different charge profiles.[5]
-
Protein A Affinity Chromatography: Protein A chromatography is a highly specific method for capturing antibodies and ADCs that contain an Fc region. It is often used as an initial capture step to remove non-antibody-related impurities.[6]
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical performance characteristics of the different purification techniques for ADCs. The values presented are indicative and can vary significantly based on the specific ADC, process conditions, and resin selection.
| Purification Technique | Primary Separation Principle | Key Impurities Removed | Typical Recovery (%) | Typical Purity (%) | DAR Homogeneity |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Unconjugated mAb, species with non-target DARs, some aggregates | >60 - 85+[2][7] | >95[7] | High |
| Size Exclusion Chromatography (SEC) | Size (Hydrodynamic Radius) | Aggregates, free drug-linker | >90 | >99 (monomer)[8] | Moderate |
| Ion-Exchange Chromatography (IEX) | Net Surface Charge | Charged impurities, host cell proteins, DNA, some aggregates | 70 - 90+ | >97 | Moderate |
| Protein A Affinity Chromatography | Specific binding to Fc region | Non-antibody impurities, process-related contaminants | >90 - 95+[9] | >95[10] | Low |
Experimental Protocols and Workflows
Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
HIC is a critical method for achieving a homogenous ADC product by separating species with different drug-to-antibody ratios.
Objective: To separate ADC species based on their drug-to-antibody ratio.
Materials:
-
HIC Column: Phenyl or Butyl-based resins are common choices.
-
Mobile Phase A (Binding/Wash Buffer): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate (B86663), pH 7.0.
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.
-
Crude ADC sample
-
Chromatography System (e.g., FPLC, HPLC)
Procedure:
-
Sample Preparation: Dilute the crude ADC sample with Mobile Phase A to a final ammonium sulfate concentration of approximately 0.5 M to 1.0 M. The optimal salt concentration should be determined empirically to ensure binding of the target ADC species.
-
Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CVs) of Mobile Phase A until the UV baseline is stable.
-
Sample Loading: Load the prepared ADC sample onto the equilibrated column at a recommended flow rate.
-
Wash: Wash the column with 5-10 CVs of Mobile Phase A to remove any unbound material, including unconjugated antibody (DAR=0) which has lower hydrophobicity.[7]
-
Elution: Elute the bound ADC species by applying a linear gradient from 0% to 100% Mobile Phase B over 20-30 CVs. ADCs with higher DARs are more hydrophobic and will elute at lower salt concentrations (later in the gradient).[4]
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions using appropriate analytical techniques such as SEC for aggregation, and RP-HPLC or mass spectrometry to determine the DAR of each fraction.
-
Pooling: Pool the fractions containing the ADC with the desired DAR and purity.
Size Exclusion Chromatography (SEC) for Aggregate Removal
SEC is a crucial polishing step to remove aggregates and other size-based impurities.
Objective: To remove high molecular weight aggregates and low molecular weight impurities from the ADC preparation.
Materials:
-
SEC Column: Select a column with a fractionation range appropriate for monoclonal antibodies (e.g., 10-500 kDa).
-
Mobile Phase (Isocratic): A buffer compatible with the final formulation, e.g., Phosphate-Buffered Saline (PBS), pH 7.4.
-
Partially purified ADC sample
-
Chromatography System (e.g., FPLC, HPLC)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase at the desired flow rate until a stable baseline is achieved.
-
Sample Preparation: The ADC sample should be in a buffer compatible with the SEC mobile phase. If necessary, concentrate the sample to a suitable concentration. The sample injection volume should be kept small (typically 1-2% of the column volume) to ensure optimal resolution.
-
Sample Loading: Inject the prepared ADC sample onto the column.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate. Larger molecules (aggregates) will elute first, followed by the monomeric ADC, and then smaller molecules (free drug-linker, salts).
-
Fraction Collection: Collect the fraction corresponding to the main monomeric ADC peak.
-
Analysis: Analyze the collected fraction by analytical SEC to confirm the removal of aggregates and determine the purity of the monomeric ADC.
Ion-Exchange Chromatography (IEX) for Impurity Removal
IEX can be used as a polishing step to remove charged impurities and can sometimes differentiate between ADC species if the conjugation process alters the overall charge of the antibody. Cation-exchange (CEX) chromatography is commonly used for antibodies due to their typically high isoelectric points.[5]
Objective: To remove charged impurities such as host cell proteins, DNA, and potentially separate charge variants of the ADC.
Materials:
-
IEX Column: Strong or weak cation-exchange (CEX) or anion-exchange (AEX) resin, depending on the pI of the ADC and the charge of the impurities to be removed.
-
Mobile Phase A (Binding Buffer): A low ionic strength buffer at a pH where the ADC binds to the column (e.g., 20 mM MES, pH 6.0 for CEX).
-
Mobile Phase B (Elution Buffer): A high ionic strength buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0 for CEX).
-
ADC sample
-
Chromatography System
Procedure:
-
Sample Preparation: Perform a buffer exchange on the ADC sample into the Binding Buffer to ensure the correct pH and low ionic strength for binding.
-
Column Equilibration: Equilibrate the IEX column with at least 5 CVs of Binding Buffer.
-
Sample Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with Binding Buffer (5-10 CVs) to remove unbound impurities.
-
Elution: Elute the bound ADC using a linear gradient of increasing salt concentration (0-100% Mobile Phase B) or a pH gradient.
-
Fraction Collection: Collect fractions across the elution peak.
-
Analysis: Analyze the fractions for purity, yield, and the distribution of charge variants.
-
Pooling: Combine the fractions that meet the required purity specifications.
Protein A Affinity Chromatography for ADC Capture
Protein A chromatography is an excellent initial capture step for purifying ADCs from crude cell culture supernatants or other complex mixtures.
Objective: To capture the ADC from a complex mixture and remove non-Fc-containing impurities.
Materials:
-
Protein A Column: A column packed with Protein A affinity resin.
-
Binding/Wash Buffer: PBS, pH 7.4 or other neutral pH buffer.
-
Elution Buffer: A low pH buffer, e.g., 0.1 M glycine-HCl, pH 2.5-3.0.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0-9.0.
-
Crude ADC sample
-
Chromatography System
Procedure:
-
Sample Preparation: Clarify the crude ADC sample by centrifugation and/or filtration to remove cells and debris. Adjust the pH of the sample to neutral if necessary.
-
Column Equilibration: Equilibrate the Protein A column with 5-10 CVs of Binding Buffer.
-
Sample Loading: Load the clarified sample onto the column.
-
Wash: Wash the column extensively with Binding Buffer (10-20 CVs) until the UV absorbance returns to baseline, indicating the removal of all unbound impurities.
-
Elution: Elute the bound ADC with the low pH Elution Buffer.
-
Neutralization: Immediately neutralize the eluted fractions by adding a predetermined volume of Neutralization Buffer to raise the pH back to a neutral range and prevent acid-induced aggregation.
-
Analysis: Analyze the purified ADC for concentration, purity, and integrity.
Conclusion
The purification of antibody-drug conjugates is a multi-faceted process that is critical for the development of safe and effective therapeutics. The choice and optimization of purification techniques such as HIC, SEC, IEX, and Protein A chromatography are essential for achieving a homogeneous product with the desired drug-to-antibody ratio and for removing process-related impurities. The protocols and workflows provided in this document serve as a guide for researchers and scientists in the field of ADC development.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification of Therapeutic Antibodies by Protein A Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. krex.k-state.edu [krex.k-state.edu]
- 10. Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-Modal Analytical Approach for the Characterization of Mal-PEG3-VCP-NB Conjugates
Audience: Researchers, scientists, and drug development professionals involved in the synthesis and analysis of bioconjugates.
Introduction Bioconjugation is a cornerstone of modern therapeutic and diagnostic development, enabling the creation of complex molecules with tailored functionalities.[1][2][3] The Mal-PEG3-VCP-NB conjugate represents a sophisticated architecture, featuring a maleimide (B117702) (Mal) group for cysteine-specific conjugation, a discrete three-unit polyethylene (B3416737) glycol (PEG3) linker for enhanced solubility, a functional payload (VCP - Valosin-Containing Protein or other entity), and a norbornene (NB) handle for subsequent bioorthogonal ligation.
Rigorous and comprehensive characterization of such conjugates is critical to ensure identity, purity, homogeneity, and stability, which are essential for reliable downstream applications and regulatory approval.[4] This document provides a detailed overview of key analytical techniques and protocols for the characterization of this compound conjugates.
Overall Analytical Workflow
A multi-faceted analytical approach is required to provide a complete profile of the conjugate. The workflow begins after the initial conjugation reaction and purification steps, employing a suite of orthogonal techniques to assess critical quality attributes.
Mass Spectrometry (MS) for Identity and Stoichiometry
Application: Mass spectrometry is the gold standard for confirming the covalent attachment of the linker-payload to the protein and for determining the distribution of species (e.g., unconjugated, singly conjugated, doubly conjugated).[5] High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is ideal for analyzing intact protein conjugates.[6][7]
Experimental Protocol: Intact Mass Analysis by LC-MS
-
System: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[8][9]
-
Column: A reversed-phase column suitable for proteins (e.g., C4, 300Å pore size).[10][11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient from 5-10% B to 90-95% B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Sample Preparation: Dilute the purified conjugate to 0.1-1.0 mg/mL in Mobile Phase A.
-
MS Analysis:
-
Ionization Mode: Positive ESI.
-
Data Acquisition: Acquire data across a m/z range appropriate for the expected charge states of the protein conjugate.
-
Deconvolution: Use software (e.g., ProMass, BioAnalyst) to deconvolute the resulting charge state envelope to obtain the zero-charge mass spectrum.[6][12]
-
Data Presentation: Summary of MS Results
| Species | Expected Mass (Da) | Observed Mass (Da) | Notes |
|---|---|---|---|
| Unconjugated Protein | 25,000.0 | 25,000.5 | Starting material. |
| Conjugate (1x) | 25,850.0 | 25,850.9 | Successful single conjugation. |
| Conjugate (2x) | 26,700.0 | 26,701.2 | Potential double conjugation. |
| Hydrolyzed Linker | 868.0 | 868.2 | Potential impurity. |
High-Performance Liquid Chromatography (HPLC) for Purity, Aggregation, and Homogeneity
Application: HPLC is essential for assessing the purity of the conjugate, detecting and quantifying aggregates, and separating different conjugated species.[13][14] A combination of SEC and HIC provides a comprehensive profile.
Size-Exclusion Chromatography (SEC)
Application: SEC separates molecules based on their hydrodynamic radius. It is the primary method for quantifying high molecular weight species (aggregates) and separating the conjugate from unreacted small molecule linkers.[15][16]
Experimental Protocol: SEC-HPLC
-
System: HPLC with UV detector (280 nm and 220 nm).
-
Column: SEC column suitable for the molecular weight of the protein (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Isocratic elution with a buffer such as 150 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 0.5-1.0 mL/min.
-
Sample Preparation: Dilute conjugate to ~1 mg/mL in the mobile phase.
-
Analysis: Inject 10-20 µL. Integrate peaks corresponding to aggregate, monomer, and fragment.
Hydrophobic Interaction Chromatography (HIC)
Application: HIC is a non-denaturing technique that separates proteins based on surface hydrophobicity. Since the this compound linker adds hydrophobicity, HIC can often resolve species with different numbers of attached linkers (conjugation states).[8][13]
Experimental Protocol: HIC-HPLC
-
System: HPLC with UV detector (280 nm).
-
Column: HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
-
Gradient: A reverse salt gradient, e.g., from 100% A to 100% B over 20-30 minutes.
-
Sample Preparation: Dilute the sample in Mobile Phase A to promote binding.
-
Analysis: Inject the sample and identify peaks corresponding to different conjugation states, which typically elute in order of increasing hydrophobicity (and thus, increasing conjugation).
Data Presentation: Summary of HPLC Purity Results
| Analysis Method | Peak Identity | Retention Time (min) | Area (%) |
|---|---|---|---|
| SEC-HPLC | Aggregate | 8.5 | 2.1 |
| Monomer (Conjugate) | 10.2 | 97.5 | |
| Fragment/Linker | 14.1 | 0.4 | |
| HIC-HPLC | Unconjugated Protein | 12.5 | 5.3 |
| Conjugate (1x) | 15.8 | 92.1 |
| | Conjugate (2x) | 17.2 | 2.6 |
UV-Visible Spectroscopy for Concentration and Maleimide Reaction Monitoring
Application: A simple, non-destructive method to determine the total protein concentration by measuring absorbance at 280 nm (A280).[17][18][19][20] It can also be used to monitor the maleimide-thiol reaction, as the maleimide group has a characteristic absorbance around 300 nm that disappears upon conjugation or hydrolysis.[21]
Experimental Protocol: Protein Concentration (A280)
-
System: UV-Vis Spectrophotometer.
-
Sample Preparation: Dilute the conjugate in a suitable buffer (e.g., PBS) to an absorbance value within the linear range of the instrument (typically 0.1-1.0 AU).
-
Measurement:
-
Blank the instrument with the dilution buffer.
-
Measure the absorbance of the sample at 280 nm.
-
-
Calculation: Use the Beer-Lambert law (A = εcl) to calculate the concentration.
-
A: Absorbance at 280 nm.
-
ε: Molar extinction coefficient of the protein (can be calculated based on amino acid sequence).
-
c: Concentration.
-
l: Path length of the cuvette (typically 1 cm).
-
Ellman's Assay for Quantification of Residual Free Thiols
Application: This colorimetric assay quantifies the number of free sulfhydryl (-SH) groups remaining after the conjugation reaction.[22][23] It is a direct measure of conjugation efficiency, confirming that the maleimide has reacted with the target cysteine residues.[24][25]
Experimental Protocol: Ellman's Assay
-
Reagents:
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0.
-
Ellman's Reagent Solution: 4 mg/mL 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in Reaction Buffer.[26]
-
Standard: Cysteine or N-acetylcysteine of known concentration.
-
-
Standard Curve: Prepare a serial dilution of the cysteine standard in the Reaction Buffer.
-
Procedure:
-
To 250 µL of each standard or sample in a microplate well, add 5 µL of Ellman's Reagent Solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.[26]
-
-
Calculation: Determine the concentration of free thiols in the sample by comparing its absorbance to the standard curve. The degree of conjugation can be inferred by the reduction in free thiols compared to the starting protein.
Data Presentation: Sample Ellman's Assay Results
| Sample | Absorbance @ 412 nm | Calculated Free Thiol Conc. (µM) | % Conjugation |
|---|---|---|---|
| Unconjugated Protein | 0.850 | 60.2 | 0% |
| Purified Conjugate | 0.045 | 3.2 | 94.7% |
| Negative Control (Buffer) | 0.005 | 0.0 | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
Application: NMR spectroscopy provides high-resolution structural information at the atomic level.[27] It is uniquely capable of confirming the structural integrity of the protein post-conjugation and identifying the specific site of modification by observing chemical shift perturbations.[5][28] 2D ¹H-¹⁵N HSQC spectra are particularly powerful for comparing the "fingerprint" of the unconjugated protein to the conjugate.[5]
Experimental Protocol: 2D ¹H-¹⁵N HSQC
-
System: High-field NMR spectrometer (≥600 MHz) with a cryoprobe.
-
Sample Preparation:
-
Requires ¹⁵N isotopically labeled protein for optimal sensitivity.
-
Prepare samples of both unconjugated and conjugated protein at 0.1-0.5 mM in a buffered solution (e.g., PBS in 90% H₂O/10% D₂O), pH 6.5-7.5.
-
-
Experiment: Acquire a standard 2D ¹H-¹⁵N HSQC spectrum for both samples under identical conditions (temperature, buffer).
-
Analysis: Overlay the two spectra. Residues whose peaks have shifted significantly are located at or near the conjugation site. The lack of widespread changes indicates the protein's global fold is preserved.[29]
Summary
The characterization of a complex bioconjugate like this compound requires an integrated analytical strategy. No single technique can provide all the necessary information. By combining mass spectrometry for identity, a suite of HPLC methods for purity and homogeneity, UV-Vis for concentration, Ellman's assay for reaction efficiency, and NMR for structural integrity, a comprehensive quality profile can be established. This multi-modal approach ensures the production of a well-defined, high-quality conjugate suitable for advanced research and therapeutic development.
References
- 1. chempep.com [chempep.com]
- 2. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 3. future-diagnostics.com [future-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. enovatia.com [enovatia.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. cellmosaic.com [cellmosaic.com]
- 12. sciex.com [sciex.com]
- 13. cellmosaic.com [cellmosaic.com]
- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. wyatt.com [wyatt.com]
- 17. jasco-global.com [jasco-global.com]
- 18. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 19. unchainedlabs.com [unchainedlabs.com]
- 20. mt.com [mt.com]
- 21. dspace.library.uu.nl [dspace.library.uu.nl]
- 22. bmglabtech.com [bmglabtech.com]
- 23. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 24. researchgate.net [researchgate.net]
- 25. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. broadpharm.com [broadpharm.com]
- 27. biopharminternational.com [biopharminternational.com]
- 28. Role of NMR in High Ordered Structure Characterization of Monoclonal Antibodies [mdpi.com]
- 29. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Troubleshooting & Optimization
Technical Support Center: Maleimide Linker Chemistry
Welcome to the technical support center for maleimide (B117702) linker chemistry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is maleimide linker hydrolysis and why is it a concern?
A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens in the presence of water to form a non-reactive maleamic acid. This is problematic because the hydrolyzed maleimide can no longer react with thiol groups (e.g., from cysteine residues), leading to a failure of the conjugation reaction.[1] The rate of hydrolysis is significantly influenced by the pH of the solution.[1][2]
Q2: What is the optimal pH for maleimide-thiol conjugation?
A2: The ideal pH range for reacting maleimide linkers with thiols is between 6.5 and 7.5.[3][4][5][6] This range offers a balance between having a sufficient concentration of the reactive thiolate anion and minimizing side reactions. Below pH 6.5, the reaction rate slows down.[5] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis, and the reaction loses selectivity as it can begin to react with primary amines like those on lysine (B10760008) residues.[3][4][5][6][7] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][4]
Q3: How does the thiosuccinimide bond, formed after conjugation, become unstable?
A3: The thiosuccinimide linkage formed after the initial conjugation is susceptible to a retro-Michael reaction. This is a reversible process where the bond breaks, reverting to the original thiol and maleimide.[8][9][10] In a biological system, the released maleimide-payload can then react with other thiol-containing molecules like albumin, leading to off-target toxicity and reduced efficacy.[9]
Q4: How can I increase the stability of the maleimide conjugate after the reaction?
A4: The stability of the conjugate can be significantly enhanced by promoting the hydrolysis of the thiosuccinimide ring to its ring-opened form.[9][10] This ring-opened product is no longer susceptible to the retro-Michael reaction.[9] This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., 8.5-9.0) after the initial conjugation is complete.[11] Additionally, next-generation maleimides have been developed that are "self-stabilizing," meaning they are designed to undergo rapid hydrolysis after conjugation to "lock" the payload in place.[8][10]
Q5: My maleimide reagent is not conjugating to my protein. What are the possible causes?
A5: Low or no conjugation can be due to several factors:
-
Hydrolyzed Maleimide: The maleimide reagent may have been prematurely hydrolyzed. It is crucial to prepare aqueous solutions of maleimide reagents immediately before use and to store stock solutions in a dry, biocompatible organic solvent like DMSO or DMF.[6]
-
Oxidized or Inaccessible Thiols: The cysteine residues on your protein may have formed disulfide bonds or be sterically hindered. Disulfide bonds do not react with maleimides and must be reduced to free sulfhydryl groups before conjugation.[6][12][13]
-
Incorrect pH: The reaction buffer may be outside the optimal 6.5-7.5 range.[6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during maleimide conjugation reactions.
| Problem | Potential Cause | Recommended Solution | Citations |
| Low or No Conjugate Formation | Hydrolysis of Maleimide Reagent | Prepare fresh maleimide stock solution in anhydrous DMSO or DMF immediately before use. Avoid prolonged storage of the maleimide reagent in aqueous solutions. Ensure the reaction buffer pH is strictly between 6.5 and 7.5. | [3][4][6] |
| Oxidation of Thiol Groups on Biomolecule | Degas all buffers to remove dissolved oxygen. Perform the conjugation reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure complete reduction of disulfide bonds using an appropriate reducing agent like TCEP. | [3][12] | |
| Incorrect Buffer Composition | Use non-nucleophilic buffers such as phosphate, HEPES, or bicarbonate buffers. Avoid buffers containing primary amines (e.g., Tris) or thiols. | [3] | |
| Insufficient Molar Excess of Maleimide | Optimize the molar ratio of the maleimide reagent to the biomolecule. A 10- to 20-fold molar excess is a common starting point. | [3][6] | |
| Significant Payload Loss in Plasma (In Vivo) | Retro-Michael Reaction | Promote post-conjugation hydrolysis of the thiosuccinimide ring by incubating the conjugate solution at a slightly alkaline pH (e.g., 8.5-9.0). Use "self-stabilizing" maleimides that are designed to rapidly hydrolyze after conjugation. | [8][10][11] |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete Disulfide Bond Reduction | Ensure complete reduction of disulfide bonds by using a sufficient excess of a reducing agent like TCEP or DTT and optimizing the incubation time and temperature. | [11] |
| Suboptimal Reaction pH | Verify that the pH of the reaction buffer is within the optimal 6.5-7.5 range. | [11] |
Quantitative Data on Linker Stability
The stability of the maleimide-thiol linkage is highly dependent on the structure of the maleimide. Next-generation maleimides have been developed to enhance stability by promoting hydrolysis of the thiosuccinimide ring post-conjugation.
| Linker Type | Condition | Time | Stability (% Intact) | Key Features | Citations |
| Traditional Maleimide | Human Plasma | 7 days | ~50% | Susceptible to significant deconjugation due to the retro-Michael reaction. | [8] |
| Self-Stabilizing Maleimide (DPR-based) | Plasma | 7 days | >95% | Rapid hydrolysis of the thiosuccinimide ring prevents payload loss. | [8] |
| N-Aryl Maleimide | Mouse Serum | ~8 days | 90-100% | The thiosuccinimide conjugate has a hydrolysis half-life of about 1.5 hours at pH 7.4, 37°C. | [14] |
| N-Alkyl Maleimide | Mouse Serum | ~8 days | 30-40% | The thiosuccinimide conjugate has a hydrolysis half-life of about 27 hours at pH 7.4, 37°C. | [14] |
| Diiodomaleimide | Serum | - | Robust stability | Offers rapid bioconjugation with reduced pre-conjugation hydrolysis. | [15][16] |
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
This protocol outlines a general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized molecule
-
Anhydrous DMSO or DMF
-
Degassed conjugation buffer (e.g., PBS, pH 7.0-7.4)
-
Reducing agent (e.g., TCEP), if necessary
-
Quenching reagent (e.g., L-cysteine), optional
-
Purification supplies (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare the Protein: Dissolve the thiol-containing protein in the degassed conjugation buffer. If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature to reduce them.[6][12][17]
-
Prepare the Maleimide Reagent: Allow the maleimide reagent to warm to room temperature. Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[17]
-
Perform the Conjugation: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold).[17] Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[3][17]
-
Quench the Reaction (Optional): To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol like L-cysteine to a final concentration of 1-10 mM.[3]
-
Purify the Conjugate: Remove unreacted maleimide and other small molecules using size-exclusion chromatography or dialysis.[3]
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
This protocol describes how to intentionally hydrolyze the thiosuccinimide ring after conjugation to create a more stable product.
Procedure:
-
Perform Conjugation: Follow steps 1-3 of the General Thiol-Maleimide Conjugation protocol.
-
Adjust pH: After the initial conjugation reaction, adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).[11]
-
Incubate: Incubate the solution at room temperature or 37°C. The time required for complete hydrolysis will depend on the specific linker and should be determined empirically by monitoring the reaction (e.g., via mass spectrometry).[11]
-
Re-neutralize: Once hydrolysis is complete, re-neutralize the solution to a pH of 7.0-7.5 for storage or downstream applications.[6]
Visual Guides
Maleimide Reaction Pathways
The following diagram illustrates the key chemical reactions involving maleimide linkers.
Caption: Key reaction pathways in maleimide chemistry.
Troubleshooting Workflow for Low Conjugation Yield
This flowchart provides a logical approach to troubleshooting experiments with low or no conjugate formation.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. lumiprobe.com [lumiprobe.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing pH for Maleimide-Thiol Conjugation
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing pH for successful maleimide-thiol conjugation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation and why is it critical?
A1: The optimal pH range for the reaction between a maleimide (B117702) and a thiol group is between 6.5 and 7.5.[1][2][3][4][5] This pH range is a critical balance between two factors:
-
Thiol Reactivity: For the reaction to proceed, the thiol group needs to be in its deprotonated, nucleophilic thiolate anion form. As the pH increases, the concentration of the thiolate anion also increases, which can lead to a faster reaction rate.[3]
-
Maleimide Stability: At pH values above 7.5, maleimides become increasingly susceptible to hydrolysis.[1][3][6] This is a process where the maleimide ring opens, rendering it unreactive towards thiols.[1][3][6]
Within the 6.5-7.5 pH range, the reaction is highly selective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., from lysine (B10760008) residues).[1][5] Above pH 7.5, the reactivity of maleimides with amines increases, leading to non-specific conjugation and unwanted side products.[1][3][5]
Q2: What are the common side reactions to be aware of during maleimide conjugation, and are they pH-dependent?
A2: Several side reactions can occur, many of which are influenced by pH:
-
Maleimide Hydrolysis: This is more prevalent at pH values above 7.5 and leads to an inactive reagent.[1][3][6]
-
Reaction with Amines: This becomes a significant competing reaction at pH levels above 7.5.[1][7]
-
Thiazine (B8601807) Rearrangement: This can occur when conjugating to a peptide or protein with a cysteine at the N-terminus. The N-terminal amine can attack the succinimide (B58015) ring of the maleimide-thiol adduct. This rearrangement is more prominent at physiological or higher pH. Performing the conjugation at a more acidic pH (e.g., pH 5.0) can help to minimize this by keeping the N-terminal amine protonated and less nucleophilic.[3][8][9]
-
Retro-Michael Reaction: The thiosuccinimide linkage formed can be reversible, especially in the presence of other thiols, which can lead to the migration of the conjugated payload.[10] Post-conjugation treatment at a slightly higher pH can induce hydrolysis of the succinimide ring to the more stable succinamic acid thioether, which is not susceptible to this reversal.[11]
Q3: How does pH affect the stability of the final thioether conjugate?
A3: The initial thioether bond formed is a thiosuccinimide linkage. This linkage's stability is pH-dependent. The succinimide ring is susceptible to hydrolysis, a process that increases with pH.[1][5] The ring-opened product, a succinamic acid thioether, is actually more stable and no longer subject to the retro-Michael reaction.[1] For applications like antibody-drug conjugates (ADCs), the conjugate is sometimes intentionally treated at a higher pH after the initial conjugation to hydrolyze the ring and improve stability in vivo.[11]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation Efficiency | Incorrect pH: The pH of the reaction buffer is outside the optimal 6.5-7.5 range. | Verify the pH of your reaction buffer. Adjust the pH to be within the 6.5-7.5 range for maleimide-thiol reactions.[3] |
| Hydrolyzed Maleimide Reagent: The maleimide group has been inactivated due to exposure to aqueous environments, especially at neutral to high pH.[4] | Prepare aqueous solutions of maleimide reagents immediately before use.[3] For storage, dissolve maleimide-containing reagents in a dry, biocompatible organic solvent like DMSO or DMF.[3][4] | |
| Non-Specific Labeling | Reaction with Amines: The pH of the reaction is too high (above 7.5), leading to competitive reactions with primary amines like lysine residues.[1][3] | Lower the reaction pH to the optimal range of 6.5-7.5 to ensure selectivity for thiols.[1][2] |
| Formation of Unexpected Byproducts | Thiazine Rearrangement: Conjugation to an N-terminal cysteine at neutral or basic pH.[8][9] | Perform the conjugation at a more acidic pH (e.g., 5.0) to keep the N-terminal amine protonated and less reactive.[3][8][9] Alternatively, acetylating the N-terminal amine before conjugation can prevent this side reaction.[9] |
| Loss of Conjugate Over Time | Retro-Michael Reaction: The thiosuccinimide bond is reversible and can react with other thiols.[10] | After the initial conjugation, consider a post-conjugation hydrolysis step at a slightly elevated pH to form the more stable, ring-opened succinamic acid thioether.[11] |
Data Presentation: pH Effects on Maleimide-Thiol Reactions
The following tables summarize the impact of pH on key aspects of the maleimide-thiol conjugation.
Table 1: pH-Dependent Reactivity and Side Reactions
| pH Range | Thiol Reactivity | Primary Side Reactions | Selectivity |
| < 6.5 | Slow | Thiazine rearrangement (if N-terminal Cys is present) is suppressed. | High for thiols over amines. |
| 6.5 - 7.5 | Optimal | Minimal side reactions. | Optimal for thiols. At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines.[1][5] |
| > 7.5 | Fast (initially) | Maleimide hydrolysis and reaction with primary amines become significant.[1][3][6] Thiazine rearrangement is accelerated.[8][9] | Decreased selectivity for thiols. |
Table 2: Effect of pH on Thiazine Rearrangement of an N-terminal Cysteine-Maleimide Conjugate
| pH | Thiazine Isomer Formation (after 24h) | Reference |
| 5.0 | ~0.1% | [8] |
| 7.3 | Significant formation observed. | [8] |
| 8.4 | Nearly 90% conversion to the thiazine isomer. | [8] |
Experimental Protocols
General Protocol for Maleimide-Thiol Conjugation
This protocol provides a general guideline. Optimal conditions may vary depending on the specific molecules being conjugated.
Materials:
-
Thiol-containing molecule (e.g., protein, peptide)
-
Maleimide-functionalized molecule
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer, pH 6.5-7.5, degassed.[12]
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent.[12]
-
(Optional) TCEP for disulfide bond reduction.
-
(Optional) EDTA to chelate metal ions that can catalyze thiol oxidation.
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol).
-
Purification system (e.g., size-exclusion chromatography column).
Procedure:
-
Prepare the Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the degassed reaction buffer to a desired concentration (e.g., 1-10 mg/mL for proteins).[12] If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[4][13]
-
Prepare the Maleimide Reagent: Immediately before use, dissolve the maleimide-functionalized molecule in a small amount of anhydrous DMSO or DMF.
-
Perform the Conjugation Reaction: Add the dissolved maleimide reagent to the thiol-containing molecule solution. A 10- to 20-fold molar excess of the maleimide reagent is often used.[7][13] Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[7][14]
-
Quench the Reaction (Optional): To stop the reaction and consume any unreacted maleimide, add a quenching reagent such as L-cysteine or 2-mercaptoethanol (B42355) in excess.[14]
-
Purify the Conjugate: Remove excess, unreacted reagents by size-exclusion chromatography, dialysis, or another suitable purification method.
-
Characterize the Conjugate: Analyze the purified conjugate to determine the degree of labeling and confirm successful conjugation using techniques such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE.
Visualizations
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biotium.com [biotium.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Maleimide-Thiol Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize off-target reactions of maleimides with lysine (B10760008) and improve the overall success of their bioconjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during maleimide-thiol conjugation reactions.
Issue 1: Low Conjugation Yield
Low or no yield of the desired conjugate is a frequent problem. Several factors can contribute to this issue.
| Possible Cause | Troubleshooting Steps |
| Maleimide (B117702) Hydrolysis | Maleimides are susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH, which opens the maleimide ring and renders it unreactive.[1][2][3] • Solution: Always prepare aqueous solutions of your maleimide reagent immediately before use.[3] For storage, dissolve the maleimide in a dry, biocompatible organic solvent like DMSO or DMF.[2][3] |
| Incorrect pH | The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][4][5][6] At pH values below 6.5, the reaction rate slows considerably.[2] Above pH 7.5, the rate of maleimide hydrolysis increases, and the maleimide begins to react with primary amines like lysine.[1][2][4] |
| Oxidized or Inaccessible Thiols | Cysteine residues may form disulfide bonds within or between proteins, making them unavailable for conjugation.[4] Thiols are also sensitive to oxidation. • Solution: Pre-reduce your protein with a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to break disulfide bonds.[2][4] Unlike DTT or BME, TCEP does not need to be removed before adding the maleimide reagent.[4] Including a chelating agent like EDTA in the buffer can prevent metal-catalyzed oxidation of thiols.[4] |
| Insufficient Molar Ratio of Maleimide | If the concentration of the maleimide reagent is too low, the reaction may not proceed to completion.[3] • Solution: Start with a 10- to 20-fold molar excess of the maleimide reagent over the protein.[2] This ratio can be optimized for your specific application. |
Troubleshooting Flowchart for Low Conjugation Yield
Caption: A troubleshooting flowchart for low conjugation yield.
Issue 2: Off-Target Reaction with Lysine
One of the primary off-target reactions is the Michael addition of the primary amine of lysine to the maleimide.
| Observation | Cause and Mitigation |
| Heterogeneous product with higher than expected molecular weight, indicating multiple conjugations. | Reaction with Lysine Residues: At a pH above 7.5, the unprotonated primary amine of lysine becomes a competing nucleophile and can react with the maleimide.[1][4] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines, but this selectivity is lost as the pH increases.[1][2][5] • Mitigation: Strictly maintain the reaction pH between 6.5 and 7.5.[1][2][4][5] Use buffers like phosphate-buffered saline (PBS), HEPES, or Tris to ensure stable pH control.[3] |
Issue 3: Conjugate Instability and Loss of Payload
The thiosuccinimide linkage formed between the maleimide and the thiol can be unstable under certain conditions.
| Observation | Cause and Mitigation |
| Loss of conjugated payload over time during storage or in vivo. | Retro-Michael Reaction (Thiol Exchange): The thioether bond of the thiosuccinimide is reversible and can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in vivo.[2][3][5] This can lead to the transfer of the payload to other molecules.[2][3] • Mitigation 1: Post-Conjugation Hydrolysis: After conjugation, intentionally hydrolyze the thiosuccinimide ring by raising the pH to 8.5-9.0 for 2-4 hours.[2] This ring-opened succinamic acid thioether is more stable and resistant to thiol exchange.[1][2] • Mitigation 2: Use of Next-Generation Maleimides: Consider using modified maleimides, such as N-aryl maleimides or self-hydrolyzing maleimides, which are designed to form more stable conjugates.[3][6][7] These reagents can promote faster hydrolysis of the thiosuccinimide ring, leading to a stable, ring-opened structure.[3][6][7] |
| Unexpected modification when conjugating to an N-terminal cysteine. | Thiazine (B8601807) Rearrangement: When conjugating to a peptide with an N-terminal cysteine, the initial thiosuccinimide product can rearrange to a more stable six-membered thiazine ring.[2][8][9] This is often a desired outcome as the thiazine structure is more stable.[3] • Mitigation/Promotion: This rearrangement is dependent on pH, with higher pH favoring the reaction.[8][9] If this stable linkage is desired, extended incubation (e.g., 24 hours) at 25°C after the initial conjugation can facilitate the rearrangement.[2] To avoid it, perform the conjugation under acidic conditions (around pH 5) or acetylate the N-terminal amine.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation and why is it so critical?
The optimal pH range is 6.5 to 7.5.[1][2][4][5][6] This range represents a crucial balance:
-
Below pH 6.5: The thiol group is largely protonated (-SH), making it a less effective nucleophile and slowing the reaction rate significantly.[2]
-
Above pH 7.5: The concentration of the more reactive thiolate anion (-S⁻) increases, but two undesirable side reactions become prominent:
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine (Lysine) reaction, Maleimide hydrolysis[1][2][4] |
Q2: My maleimide reagent is colored. Can I still use it?
A yellow color can indicate hydrolysis or degradation of the maleimide reagent. It is highly recommended to use fresh, high-quality reagents for best results. To ensure the reactivity of your maleimide, prepare stock solutions fresh in an anhydrous solvent like DMSO or DMF and use them immediately.[2][3]
Q3: How should I store my maleimide-containing reagents?
Solid maleimide reagents should be stored at -20°C, protected from moisture.[1] Solutions of maleimides in anhydrous DMSO or DMF can be stored at -20°C for a limited time, but it is always best to prepare them fresh. Avoid storing maleimides in aqueous buffers due to their susceptibility to hydrolysis.[1][2]
Q4: Can I use DTT or β-mercaptoethanol to reduce my protein before conjugation?
No. Thiol-containing reducing agents like DTT and β-mercaptoethanol will compete with the protein's thiols for reaction with the maleimide.[4] If you must use them, they need to be completely removed, for example, by a desalting column, before adding the maleimide reagent.[4] It is preferable to use a thiol-free reducing agent like TCEP, which does not require removal prior to the conjugation step.[4]
Q5: Are there alternatives to maleimide chemistry for thiol-specific conjugation?
Yes, due to the stability concerns with the thiosuccinimide linkage, several alternative thiol-reactive chemistries have been developed. These include:
-
Haloacetyls (Iodoacetamides, Bromoacetamides): These react with thiols to form stable thioether bonds but can sometimes show lower selectivity than maleimides, with potential side reactions with histidine and methionine.[4]
-
Pyridyl Disulfides: These react with thiols to form a disulfide bond, releasing a chromophore (pyridine-2-thione) that can be used to monitor the reaction.[4] The resulting disulfide bond is cleavable by reducing agents.
-
Vinyl Sulfones: These react with thiols to form very stable thioether linkages.[6]
-
Next-Generation Maleimides and Other Michael Acceptors: Research has led to the development of modified maleimides and other Michael acceptors (e.g., 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones) that form more stable conjugates.[6][10]
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol provides a general starting point for conjugating a maleimide-functionalized molecule to a protein containing cysteine residues.
-
Protein Preparation:
-
Dissolve the protein in a degassed reaction buffer (e.g., PBS, 100 mM phosphate, 150 mM NaCl, pH 7.2-7.5).[3] The protein concentration is typically between 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[3]
-
-
Maleimide Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a good starting point).[2] Add the maleimide solution dropwise while gently stirring.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[2]
-
-
Quenching (Optional):
-
To quench any unreacted maleimide, a free thiol such as cysteine or N-acetyl cysteine can be added.[3]
-
-
Purification:
Protocol 2: Post-Conjugation Hydrolysis for Increased Stability
This protocol is performed after the initial conjugation and purification to increase the stability of the linkage.
-
Complete Conjugation:
-
Follow the general conjugation protocol (Protocol 1) and purify the conjugate to remove unreacted maleimide.[2]
-
-
pH Adjustment:
-
Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., 50 mM sodium borate, pH 9.0).
-
-
Incubation:
-
Incubate the solution at room temperature for 2-4 hours.[2]
-
-
Final Buffer Exchange:
-
Exchange the buffer back to a neutral pH storage buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.
-
Signaling Pathways and Workflows
General Workflow for Maleimide-Thiol Conjugation
Caption: A general workflow for maleimide-thiol conjugation.
Common Side Reactions in Maleimide Chemistry
Caption: Common side reactions in maleimide chemistry.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. bachem.com [bachem.com]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing ADC Stability and Preventing Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in Antibody-Drug Conjugate (ADC) stability and aggregation.
Troubleshooting Guide: ADC Aggregation
Issue: I am observing a high percentage of high molecular weight (HMW) species, turbidity, or precipitation in my ADC sample.
This guide provides a systematic approach to diagnosing and resolving ADC aggregation issues.
Step 1: Characterize the Aggregates
Before troubleshooting, it is crucial to characterize the nature and extent of the aggregation.
-
Initial Assessment: Visually inspect the sample for turbidity or precipitation.
-
Quantitative Analysis: Employ analytical techniques to quantify the aggregates and determine their size distribution.
| Analytical Technique | Information Provided |
| Size-Exclusion Chromatography (SEC) | Quantifies the percentage of monomer, dimer, and larger aggregates.[1][2] |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic radius and polydispersity of particles in solution, sensitive for early-stage aggregation detection.[2][3] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity, which can correlate with aggregation propensity.[1][3] |
| Mass Spectrometry (MS) | Can be coupled with separation techniques (e.g., SEC-MS) to identify the composition of aggregated species.[4][5] |
Step 2: Investigate Potential Causes and Implement Solutions
Based on the characterization, investigate the following potential causes and implement the suggested solutions.
| Potential Cause | Description | Suggested Solutions |
| Payload and Linker Hydrophobicity | The conjugation of hydrophobic payloads and/or linkers to the antibody surface can create hydrophobic patches, leading to self-association.[3][6][7][8] | Optimize Linker Chemistry: Utilize more hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG).[2][9][10] Payload Modification: If possible, introduce hydrophilic moieties to the payload structure.[] Site-Specific Conjugation: Conjugate at sites that are less prone to inducing aggregation.[12][13] |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR increases the overall hydrophobicity of the ADC, increasing the propensity for aggregation.[6] | Optimize DAR: Aim for the lowest DAR that maintains therapeutic efficacy.[6] Homogeneity: Improve the homogeneity of the ADC preparation to have a consistent DAR.[14] |
| Conjugation Process Stress | The chemical conditions during conjugation (e.g., pH, temperature, organic co-solvents) can induce conformational changes in the antibody, exposing hydrophobic regions and leading to aggregation.[3] | Optimize Reaction Conditions: Carefully control pH, temperature, and incubation times.[15] Minimize Co-solvents: Use the lowest possible concentration of organic co-solvents required to dissolve the payload-linker.[9] |
| Suboptimal Formulation | An inappropriate buffer pH, ionic strength, or lack of stabilizing excipients can lead to ADC instability and aggregation.[3][7] | pH Optimization: Formulate the ADC at a pH sufficiently far from its isoelectric point (pI).[7][9] Excipient Screening: Add stabilizing excipients such as sugars (e.g., sucrose (B13894), trehalose), amino acids (e.g., arginine, glycine), or surfactants (e.g., polysorbate 20/80).[6][9] Lyophilization: For long-term storage, consider lyophilization to improve stability.[14][16] |
| Storage and Handling Stress | Physical stressors like repeated freeze-thaw cycles, exposure to high temperatures, and vigorous shaking can induce aggregation.[2][3][17] | Controlled Storage: Store ADCs at recommended temperatures and protect from light.[2][][19] Gentle Handling: Avoid vigorous vortexing or shaking. Minimize Freeze-Thaw Cycles: Aliquot ADC samples for single use.[17] |
Troubleshooting Workflow for ADC Aggregation
Caption: A systematic workflow for troubleshooting and resolving ADC aggregation issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of ADC aggregation?
A1: ADC aggregation is primarily driven by the increased hydrophobicity of the antibody surface after conjugation with a hydrophobic payload and/or linker.[3][6][7] This promotes self-association to minimize the exposure of these hydrophobic regions to the aqueous environment.[3] Other contributing factors include a high drug-to-antibody ratio (DAR), stress from the conjugation process, suboptimal formulation conditions (e.g., pH near the pI), and improper storage and handling.[3][6]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect ADC stability and aggregation?
A2: Generally, a higher DAR leads to increased hydrophobicity of the ADC, which in turn increases the propensity for aggregation.[6] Optimizing the DAR is a critical balance between achieving the desired potency and maintaining the stability and solubility of the ADC.[6]
Q3: What role do excipients play in preventing ADC aggregation?
A3: Excipients are crucial for stabilizing ADCs in solution. Sugars like sucrose and trehalose (B1683222) act as cryoprotectants and lyoprotectants, while amino acids such as arginine and glycine (B1666218) can suppress aggregation.[6][9] Surfactants like polysorbate 20 and 80 are used to prevent surface-induced aggregation.[9]
Q4: What is the impact of conjugation chemistry on ADC stability?
A4: The choice of conjugation chemistry significantly impacts ADC stability. For instance, traditional maleimide-based conjugation to thiols can be susceptible to retro-Michael reactions, leading to deconjugation.[20] The site of conjugation is also critical; modification of certain residues can disrupt the antibody's structure and lead to instability.[12][13][21] Site-specific conjugation methods are often employed to produce more homogeneous and stable ADCs.[10][13]
Q5: How can I improve the long-term stability of my ADC?
A5: For long-term storage, lyophilization (freeze-drying) is a common strategy to enhance ADC stability by removing water, which can mediate degradation pathways.[14][16] The development of a stable lyophilized formulation involves the careful selection of lyoprotectants and a well-designed lyophilization cycle.[14] Storing the lyophilized product at recommended low temperatures and protected from light is also essential.[2][19]
Factors Influencing ADC Stability
Caption: Key factors that influence the overall stability of an Antibody-Drug Conjugate.
Key Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify high molecular weight (HMW) species, monomer, and low molecular weight (LMW) fragments of an ADC sample.
Materials:
-
SEC-HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
-
ADC sample
-
0.22 µm syringe filters (low protein binding)
Procedure:
-
System Preparation: Equilibrate the SEC-HPLC system and column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm syringe filter.[6]
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Chromatographic Run: Run the separation isocratically for a sufficient duration to allow for the elution of all species (typically 20-30 minutes). Monitor the eluate at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to HMW species, monomer, and LMW fragments. Calculate the percentage of each species by dividing the area of the individual peak by the total area of all peaks.[3]
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the hydrodynamic radius and assess the polydispersity of an ADC sample as an indicator of aggregation.
Materials:
-
DLS instrument
-
Low-volume cuvettes
-
ADC sample
-
Filtration device (0.22 µm syringe filter)
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Sample Preparation: Prepare the ADC sample in a suitable buffer at a concentration appropriate for the instrument (typically 0.5-1.0 mg/mL). Filter the sample immediately before analysis to remove dust and other particulates.[9]
-
Measurement: Transfer the filtered sample to a clean cuvette. Place the cuvette in the instrument and allow it to equilibrate to the set temperature.
-
Data Acquisition: Perform the DLS measurement according to the instrument's software instructions. Multiple acquisitions are typically averaged.
-
Data Analysis: Analyze the correlation function to obtain the size distribution, average hydrodynamic radius (Z-average), and the Polydispersity Index (PDI). An increase in the Z-average or PDI over time or under stress conditions indicates aggregation.
Protocol 3: Excipient Screening for Formulation Optimization
Objective: To identify suitable excipients that can stabilize an ADC formulation and prevent aggregation under stress conditions.
Materials:
-
ADC stock solution
-
Stock solutions of various excipients (e.g., sucrose, trehalose, arginine, polysorbate 20)
-
Formulation buffer (e.g., histidine buffer)
-
Incubator or water bath for applying thermal stress
-
Analytical instruments for aggregation analysis (e.g., SEC-HPLC, DLS)
Procedure:
-
Formulation Preparation: Prepare a matrix of ADC formulations by adding different excipients at various concentrations to the ADC in the formulation buffer. Include a control sample with no added excipients.
-
Initial Analysis (T=0): Analyze an aliquot of each formulation at time zero to determine the initial level of aggregation.
-
Stress Application: Subject the remaining samples to accelerated stress conditions (e.g., incubation at 40°C for 1-4 weeks).
-
Post-Stress Analysis: After the stress period, allow the samples to return to room temperature. Analyze all samples for aggregation using the same methods as in the initial analysis.[3]
-
Data Interpretation: Compare the change in aggregation levels in the stressed samples containing different excipients to the stressed control sample. Excipients that result in a significantly lower increase in aggregation are considered effective stabilizers.[3]
References
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. benchchem.com [benchchem.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nanotempertech.com [nanotempertech.com]
- 16. Item - Solid-state Stability of Antibody-drug Conjugates - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 17. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 19. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 20. benchchem.com [benchchem.com]
- 21. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
dealing with retro-Michael reaction in maleimide conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the retro-Michael reaction in maleimide (B117702) conjugates.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with maleimide conjugates.
Problem: Low or No Conjugation Efficiency
Symptoms: Your maleimide-linker is not reacting efficiently with the thiol groups on your protein or molecule, resulting in a low yield of the desired conjugate.[1]
| Possible Cause | Recommended Solution |
| Hydrolysis of Maleimide Reagent | Maleimide groups are susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH, which renders them unreactive towards thiols.[2][3] Prepare fresh maleimide stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[2][4] |
| Oxidation of Thiol Groups | Thiol groups may have formed disulfide bonds, which do not react with maleimides.[1][5] Perform a pre-reduction step using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1][3] |
| Incorrect Reaction pH | The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][3][6] At lower pH, the reaction is slow, while at higher pH (>7.5), the maleimide can react with amines and the rate of hydrolysis increases.[1][6] Use a non-nucleophilic buffer such as phosphate (B84403) or HEPES.[1][4] |
| Insufficient Molar Excess of Maleimide | An insufficient amount of the maleimide reagent can lead to an incomplete reaction.[1][4] Optimize the molar ratio of the maleimide reagent to the biomolecule. A 10- to 20-fold molar excess is a common starting point.[1][4] |
| Presence of Competing Thiols | Extraneous thiol-containing compounds (e.g., DTT from a previous step) will compete with your target molecule for the maleimide.[1] Ensure that all competing thiols are removed from the reaction mixture before adding the maleimide reagent, for instance, by using a desalting column.[1] |
Problem: Conjugate Instability and Payload Loss (Retro-Michael Reaction)
Symptom: Your purified maleimide conjugate is degrading over time, leading to the loss of the conjugated molecule (e.g., a drug or dye). This is often observed as the appearance of new peaks in HPLC analysis during stability studies.[1]
| Underlying Cause & Solution | Description |
| Retro-Michael Reaction | The thioether bond formed between the maleimide and the thiol is reversible through a retro-Michael reaction.[1][7] This deconjugation is particularly problematic in vivo, where high concentrations of thiols like glutathione (B108866) (GSH) can facilitate the exchange of the conjugated payload to other molecules, leading to off-target effects.[1][8] |
| Strategy 1: Induce Hydrolysis | The thiosuccinimide ring of the conjugate can be intentionally hydrolyzed to form a stable succinamic acid thioether, which is resistant to the retro-Michael reaction.[1][7] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., 8.0-9.0) after the initial conjugation is complete.[1][2] |
| Strategy 2: Use Next-Generation Maleimides | Several modified maleimides have been developed to enhance conjugate stability. Self-hydrolyzing maleimides incorporate a basic group that catalyzes the stabilizing hydrolysis of the thiosuccinimide ring.[1][2] Maleimides with electron-withdrawing N-substituents also show accelerated rates of hydrolysis.[1][9] |
Frequently Asked Questions (FAQs)
Q1: What is the retro-Michael reaction in the context of maleimide conjugates?
The retro-Michael reaction is the reversal of the initial Michael addition between a thiol (from a cysteine residue on a protein or peptide) and a maleimide linker.[7] This reaction results in the cleavage of the thioether bond, leading to the premature release of the conjugated payload (e.g., a drug, dye, or PEG chain).[7] This deconjugation can compromise the therapeutic efficacy and safety of bioconjugates like antibody-drug conjugates (ADCs) by causing off-target toxicity and reducing the amount of active agent reaching its intended target.[7][8]
Q2: What are the primary factors that influence the rate of the retro-Michael reaction?
Several factors can influence the stability of the maleimide-thiol linkage:
-
pH: The retro-Michael reaction is generally more pronounced at physiological or higher pH levels.[7][10]
-
Temperature: Higher temperatures can accelerate the rate of the retro-Michael reaction.[7][10]
-
Thiol Concentration: The presence of other thiol-containing molecules in the environment, such as glutathione in plasma, can facilitate thiol exchange, which is a form of the retro-Michael reaction.[7][8]
-
Maleimide Structure: The chemical structure of the maleimide, particularly the substituent on the nitrogen atom, plays a crucial role. N-alkyl maleimides are more susceptible to the retro-Michael reaction compared to N-aryl maleimides.[7]
Q3: What is thiosuccinimide ring hydrolysis and how does it prevent the retro-Michael reaction?
Thiosuccinimide ring hydrolysis is a competing reaction to the retro-Michael reaction.[7] In this process, the succinimide (B58015) ring of the maleimide-thiol adduct undergoes hydrolysis to form a stable, ring-opened succinamic acid thioether.[7][10] This ring-opened product is no longer susceptible to the retro-Michael reaction, thus providing a more stable and permanent linkage.[7][10] The goal of many stabilization strategies is to promote this hydrolysis reaction over the retro-Michael reaction.[7]
Q4: How can I assess the stability of my maleimide conjugate?
The stability of a maleimide conjugate can be assessed by incubating it in the presence of a competing thiol, such as glutathione (GSH), and monitoring the amount of intact conjugate over time using techniques like reverse-phase HPLC (RP-HPLC) or LC-MS.[7] A detailed protocol for a thiol-exchange stability assay is provided in the Experimental Protocols section.
Q5: Are there alternatives to maleimide chemistry for thiol conjugation that avoid the retro-Michael reaction?
Yes, several alternative chemistries for thiol conjugation exist that form more stable linkages. These include haloacetamides (e.g., iodoacetamides, bromoacetamides) which react with thiols via an SN2 reaction to form a stable thioether bond.[7] Additionally, next-generation maleimides, such as dibromomaleimides, can re-bridge disulfide bonds, forming a stable covalent linkage that is not susceptible to the retro-Michael reaction.[7]
Quantitative Data Summary
The stability of maleimide conjugates is highly dependent on their chemical structure. The following table summarizes the stability of different maleimide-thiol adducts.
| Maleimide Type | Condition | Incubation Time (h) | % Intact Conjugate | Reference |
| Conventional (N-Alkyl) | Mouse Serum | 200 | ~30-40% | [11] |
| N-Aryl (N-Phenyl) | Mouse Serum | 200 | ~90-100% | [11] |
| N-Aryl (N-Fluorophenyl) | Mouse Serum | 200 | ~90-100% | [12] |
| Maleamic Methyl Ester-based | 100 equiv. GSH | 504 (21 days) | ~98.2% | [13] |
| Conventional Maleimide-based | 100 equiv. GSH | 504 (21 days) | ~90% | [13] |
Experimental Protocols
Protocol 1: General Maleimide Conjugation
This protocol outlines a general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
Materials:
-
Protein with free thiol groups (1-10 mg/mL)
-
Maleimide-functionalized reagent
-
Anhydrous DMSO or DMF
-
Degassed conjugation buffer (e.g., PBS, HEPES, pH 6.5-7.5)[6][10]
-
(Optional) TCEP for disulfide reduction
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)[4]
-
Purification system (e.g., size-exclusion chromatography, dialysis)[6]
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If the protein contains disulfide bonds, add a 2-10 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[6]
-
Maleimide Preparation: Prepare a stock solution of the maleimide reagent (e.g., 10 mM) in anhydrous DMSO or DMF.[6]
-
Conjugation: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution with gentle mixing.[1][14]
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[3][6]
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like L-cysteine or β-mercaptoethanol to react with any unreacted maleimide.[4][6]
-
Purification: Purify the conjugate to remove unreacted maleimide and quenching reagent using size-exclusion chromatography, dialysis, or tangential flow filtration.[6]
Protocol 2: Thiosuccinimide Ring Hydrolysis for Enhanced Stability
This protocol describes the intentional hydrolysis of the thiosuccinimide ring to create a more stable conjugate.
Materials:
-
Purified maleimide conjugate
-
Alkaline buffer (e.g., 50 mM borate (B1201080) buffer, pH 9.0)[7]
-
Neutralization buffer (e.g., 1 M phosphate buffer, pH 6.5)[7]
-
Mass spectrometer (e.g., LC-MS)[7]
Procedure:
-
Buffer Exchange: After the initial conjugation and purification, exchange the buffer of the conjugate to the alkaline buffer.[7]
-
Incubation: Incubate the conjugate solution at room temperature or 37°C.[7]
-
Monitoring: Monitor the progress of the hydrolysis by taking aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours) and analyzing them by mass spectrometry. A mass increase of 18 Da will be observed upon hydrolysis.[7]
-
Neutralization: Once the hydrolysis is complete (i.e., the peak corresponding to the unhydrolyzed conjugate is no longer observed), neutralize the solution by adding the neutralization buffer to bring the pH back to a physiological range (e.g., pH 7.0-7.5).[7]
Protocol 3: Thiol-Exchange Stability Assay
This protocol is designed to assess the stability of a maleimide conjugate in the presence of a competing thiol.
Materials:
-
Maleimide conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Reverse-phase HPLC (RP-HPLC) system
-
Incubator at 37°C
Procedure:
-
Sample Preparation: Prepare a solution of the maleimide conjugate in PBS at a known concentration (e.g., 1 mg/mL).
-
GSH Addition: Add a high concentration of GSH (e.g., 1 mM) to the conjugate solution. Prepare a control sample without GSH.[7]
-
Incubation: Incubate both samples at 37°C.[7]
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each tube.[7]
-
Analysis: Immediately analyze the aliquots by RP-HPLC to separate the intact conjugate from any deconjugated species.[7]
-
Quantification: Integrate the peak area of the intact bioconjugate at each time point to determine the percentage of remaining conjugate.[7]
Visualizations
Caption: Mechanism of the retro-Michael reaction and subsequent thiol exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. benchchem.com [benchchem.com]
- 13. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Stabilize Maleimide-Thiol Linkages
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of maleimide-thiol linkages in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in maleimide-thiol conjugates?
A1: The instability of the thiosuccinimide linkage formed between a maleimide (B117702) and a thiol is primarily due to two competing chemical reactions in a physiological environment.[1][2]
-
Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, reverting to the original thiol and maleimide.[1][2][3] In a biological system rich in other thiols like glutathione (B108866) (GSH), the released maleimide can react with these molecules, leading to irreversible deconjugation.[1][4][5][6] This phenomenon, often termed "payload migration," can result in off-target effects and reduced efficacy of bioconjugates such as antibody-drug conjugates (ADCs).[7][8]
-
Hydrolysis: The succinimide (B58015) ring of the conjugate can be irreversibly opened by water to form a stable succinamic acid derivative.[1][2][9] This ring-opened form is no longer susceptible to the retro-Michael reaction, effectively "locking" the conjugate.[1][10] However, the rate of hydrolysis for traditional N-alkylmaleimides is often too slow to effectively prevent deconjugation.[8][10]
Q2: How does pH affect the stability of the maleimide-thiol linkage?
A2: pH is a critical factor in both the conjugation reaction and the post-conjugation stability of the adduct.[2]
-
Conjugation Reaction (pH 6.5-7.5): This is the optimal range for the maleimide-thiol reaction.[2][3][7] Within this range, the thiol group is sufficiently nucleophilic to react efficiently, while side reactions with other nucleophiles like amines (e.g., lysine (B10760008) residues) are minimized.[7][9] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[7][9]
-
Below pH 6.5: The rate of conjugation slows significantly as the thiol group is more likely to be protonated and therefore less nucleophilic.[2][9]
-
Above pH 7.5: The maleimide group itself becomes more susceptible to direct hydrolysis, reducing its availability for conjugation.[2][9] Additionally, the reaction with amines becomes more competitive.[9]
-
Post-Conjugation Stability: A higher pH (typically above 7.5) accelerates the hydrolysis of the thiosuccinimide ring.[2][11] This can be a deliberate strategy to stabilize the conjugate by promoting the formation of the more stable, ring-opened succinamic acid structure.[9][11]
Q3: What is a thiol exchange reaction and why is it problematic for bioconjugates?
A3: A thiol exchange reaction is a direct consequence of the retro-Michael reaction.[2][4] Once the maleimide-thiol conjugate reverts to its starting components (the biomolecule with a free thiol and the maleimide-linked payload), the maleimide is free to react with other thiols present in the environment.[7] In a biological milieu, highly abundant thiols such as glutathione and albumin can effectively "capture" the maleimide-linked payload from the intended target biomolecule.[8][12] This is a significant issue for applications like ADCs, as it leads to premature release of the drug, a decrease in therapeutic efficacy, and potential off-target toxicity.[4][8]
Q4: Are there more stable alternatives to traditional N-alkyl maleimides?
A4: Yes, several "next-generation maleimides" (NGMs) and alternative strategies have been developed to enhance the stability of the maleimide-thiol linkage.[11][13] These include:
-
N-Aryl Maleimides: These maleimides have an aromatic ring attached to the nitrogen. The electron-withdrawing nature of the aryl group accelerates the rate of thiosuccinimide ring hydrolysis, leading to a more stable, ring-opened conjugate.[10][14]
-
Self-Hydrolyzing Maleimides: These reagents are designed with an internal basic group (e.g., from diaminopropionic acid) that catalyzes the hydrolysis of the thiosuccinimide ring.[1][15][16] This intramolecular catalysis leads to rapid stabilization of the linkage at neutral pH.[15][16]
-
Disulfide Re-bridging Maleimides: These NGMs are designed to react with both sulfur atoms of a reduced disulfide bond, creating a stable, re-bridged linkage.[13][17]
-
Transcyclization: For peptides with an N-terminal cysteine, a rearrangement can occur to form a more stable six-membered thiazine (B8601807) ring.[4][18][19]
Troubleshooting Guides
Problem 1: Low yield of the desired bioconjugate.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Maleimide Reagent | Prepare maleimide stock solutions fresh in an anhydrous, aprotic solvent like DMSO or DMF and use them immediately.[3][9][20] |
| Incorrect Reaction pH | Ensure the reaction buffer is strictly within the optimal pH range of 6.5-7.5 using a non-nucleophilic buffer like PBS or HEPES.[9][21] |
| Incomplete Reduction of Disulfides | If conjugating to cysteines from reduced disulfide bonds, ensure complete reduction using a non-thiol reducing agent like TCEP.[9][21] Remove any thiol-based reducing agents (e.g., DTT) before adding the maleimide.[21] |
| Insufficient Molar Excess of Maleimide | Increase the molar excess of the maleimide reagent (e.g., 10-20 fold) to drive the reaction to completion.[11][21] |
Problem 2: The purified conjugate is unstable and shows degradation over time.
| Possible Cause | Troubleshooting Steps |
| Retro-Michael Reaction and Thiol Exchange | Confirm deconjugation using analytical methods like HPLC or LC-MS by observing the appearance of new peaks corresponding to the unconjugated biomolecule or payload transferred to other thiols.[12][21] |
| Induce hydrolysis post-conjugation by incubating the purified conjugate in a slightly basic buffer (pH 8.0-9.0) to form the stable ring-opened structure.[9][11] Monitor the hydrolysis by LC-MS (mass increase of 18 Da).[9] | |
| Switch to a next-generation maleimide (e.g., N-aryl or self-hydrolyzing) that promotes faster hydrolysis and greater stability.[11][14][15] | |
| Hydrolysis of the Succinimide Ring | If the goal is to maintain the closed-ring structure, ensure storage is at a neutral or slightly acidic pH (e.g., pH 6.5-7.4) and at low temperatures.[9] |
Quantitative Data Summary
The stability of maleimide-thiol adducts is highly dependent on the N-substituent on the maleimide ring and the pH.
Table 1: Stability of Maleimide-Thiol Conjugates in Serum
| Maleimide Type | Condition | Incubation Time | % Deconjugation |
| N-alkyl maleimide | Serum, 37°C | 7 days | 35-67%[14] |
| N-aryl maleimide | Serum, 37°C | 7 days | < 20%[14] |
Table 2: Half-lives of Maleimide-Thiol Adducts with Glutathione (GSH)
| Maleimide Derivative | Thiol Compound | Half-life of Conversion |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | 3.1 - 18 hours[22] |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (MPA) | 3.1 - 18 hours[22] |
| N-aminoethyl maleimide (NAEM) | 4-mercaptophenylacetic acid (MPA) | 3.1 - 18 hours[22] |
| Selected N-substituted maleimides | N-acetyl-L-cysteine (NAC) | 3.6 - 258 hours[22] |
Table 3: Hydrolysis Rates of Thiosuccinimide Adducts
| Maleimide Type | pH | Temperature | Half-life of Hydrolysis |
| N-alkyl thiosuccinimide | 7.4 | 37°C | 27 hours[23] |
| N-aryl thiosuccinimide | 7.4 | 37°C | 1.5 hours[23] |
| N-fluorophenyl thiosuccinimide | 7.4 | 37°C | 0.7 hours[23] |
| Maleimidocaproyl-ADC | 7.4 | N/A | ~30% hydrolysis after 16 hours[9][23] |
| Maleimidocaproyl-ADC | 9.2 | N/A | Complete hydrolysis within 14 hours[9][23] |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.
-
Preparation of Protein Solution:
-
Dissolve the thiol-containing protein in a degassed, non-nucleophilic buffer at a pH of 7.0-7.5 (e.g., PBS or HEPES).[9] A typical protein concentration is 1-10 mg/mL.[9]
-
If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-60 minutes at room temperature.[9]
-
-
Preparation of Maleimide Stock Solution:
-
Conjugation Reaction:
-
Purification:
-
Remove excess, unreacted maleimide using size-exclusion chromatography, dialysis, or HPLC.[9]
-
Protocol 2: Post-Conjugation Stabilization via Hydrolysis
This protocol describes how to intentionally hydrolyze the thiosuccinimide ring to create a more stable conjugate.
-
Initial Conjugation and Purification:
-
Perform the maleimide-thiol conjugation and purify the conjugate as described in Protocol 1.[9]
-
-
Controlled Hydrolysis:
-
Exchange the buffer of the purified conjugate to a buffer with a slightly basic pH, such as a phosphate (B84403) or borate (B1201080) buffer at pH 8.0-9.0.[9]
-
Incubate the conjugate at room temperature or 37°C.
-
Monitor the progress of the hydrolysis by LC-MS, looking for a mass shift corresponding to the addition of one water molecule (+18 Da).[9]
-
-
Final Formulation:
-
Once the desired level of hydrolysis is achieved, exchange the conjugate into its final formulation buffer, typically at a neutral or slightly acidic pH (e.g., pH 6.5-7.4) for long-term storage.[9]
-
Protocol 3: In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of a maleimide-thiol conjugate in plasma.
-
Sample Preparation:
-
Prepare a solution of the bioconjugate at a known concentration (e.g., 1 mg/mL) in plasma from the species of interest (e.g., human, mouse).[12]
-
-
Incubation:
-
Incubate the samples at 37°C in a temperature-controlled environment.[12]
-
-
Time-Point Collection:
-
Analysis:
-
Analyze the samples by a suitable method such as LC-MS to quantify the amount of intact conjugate remaining over time.[8]
-
Visualizations
Caption: Competing fates of a maleimide-thiol adduct.
Caption: Troubleshooting workflow for maleimide conjugate stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. d-nb.info [d-nb.info]
- 5. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creativepegworks.com [creativepegworks.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 17. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. search.library.ucla.edu [search.library.ucla.edu]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 23. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Quenching Excess Maleimide Reagent
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered when quenching unreacted maleimide (B117702) reagents after bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted maleimide groups?
A1: Quenching, or deactivating, excess maleimide groups after a conjugation reaction is a critical step to ensure the homogeneity, stability, and safety of the final bioconjugate.[1][2] Leaving maleimide groups unreacted can lead to several undesirable outcomes:
-
Cross-reactivity: Unreacted maleimides can bind to other thiol-containing molecules, such as plasma proteins in vivo, leading to unintended cross-linking and off-target effects.[1][3]
-
Instability: The presence of unquenched maleimides can compromise the long-term stability of the conjugate.[3]
-
Heterogeneity: A mixed population of molecules with and without free maleimides complicates downstream analysis and can negatively impact the therapeutic efficacy and safety of drug conjugates.[3]
Q2: What are the most common quenching agents for maleimide reactions?
A2: The most common quenching agents are small molecules that contain a free thiol (-SH) group. These agents react rapidly with the excess maleimide to form a stable, non-reactive thioether bond.[1] Commonly used agents include:
Q3: How do I choose the right quenching agent?
A3: The choice of quenching agent depends on the specific application and the nature of the bioconjugate.
-
L-cysteine is a mild and effective option that is less likely to disrupt protein structure.[4]
-
β-mercaptoethanol (BME) and Dithiothreitol (DTT) are potent reducing agents.[1][3] They are highly effective quenchers but can potentially reduce disulfide bonds within the protein conjugate, which may be undesirable.[4] DTT is a stronger reducing agent than BME.[4]
Q4: When should the quenching step be performed?
A4: The quenching step should be performed immediately after the primary conjugation reaction is complete.[1] It is not necessary to purify the conjugate before quenching.[3]
Q5: Does the quenching agent need to be removed after the reaction?
A5: Yes, it is essential to remove the excess quenching agent and the quenched by-product from the final conjugate.[1] This is typically achieved through purification methods such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[1][5]
Troubleshooting Guides
This section addresses specific issues you may encounter during the quenching of unreacted maleimide groups.
Issue 1: My analysis (e.g., HPLC, MS) indicates incomplete quenching.
-
Possible Causes:
-
Insufficient Quenching Agent: The molar excess of the quenching agent may be too low to react with all unreacted maleimides.[3]
-
Suboptimal Reaction Time: The incubation time may be too short for the reaction to reach completion, especially if there is steric hindrance.[3]
-
Degraded Quenching Agent: Thiol-based quenching agents can oxidize over time, reducing their effective concentration. It is critical to use fresh solutions.[3]
-
Low pH: While a pH of 6.5-7.5 is optimal, a pH below 6.5 can significantly slow the reaction rate.[3]
-
-
Solutions:
-
Increase the final concentration of the quenching agent; a range of 10-50 mM is typically recommended.[1][3]
-
Extend the incubation time by an additional 15-30 minutes at room temperature.[3]
-
Always prepare fresh quenching solutions immediately before use.[3][4]
-
Ensure the pH of the reaction mixture is within the optimal 6.5-7.5 range during the quenching step.[3]
-
Issue 2: I am observing unexpected peaks in my analytical chromatogram after quenching.
-
Possible Causes:
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at a pH above 7.5, which creates an unreactive maleamic acid.[3][6]
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine (B10760008) residues.[2][3] At pH 7, the reaction with thiols is about 1,000 times faster than with amines.[2][7]
-
Retro-Michael Reaction: The thioether bond formed between the maleimide and a thiol can be reversible, particularly in the presence of other thiols.[6][8][9] This can lead to the deconjugation of your molecule.
-
-
Solutions:
-
Maintain the reaction pH between 6.5 and 7.5 to minimize both hydrolysis and side reactions with amines.[3][4]
-
To create a more stable bond that is resistant to the retro-Michael reaction, consider post-conjugation hydrolysis of the thiosuccinimide ring by incubating at a slightly elevated pH (e.g., 8.5-9.0).[6]
-
Purify the conjugate promptly after quenching to remove excess reagents and byproducts.[3]
-
Issue 3: My conjugation yield is low. Could the quenching step be the issue?
-
Possible Cause:
-
Premature Quenching: If the quenching agent is added before the primary conjugation reaction is complete, it will compete with the target thiol on your biomolecule, leading to a lower yield of the desired conjugate.[1]
-
-
Solution:
-
Ensure the primary conjugation reaction has proceeded for the optimal duration before introducing the quenching agent. A time-course experiment can help determine the ideal conjugation time.[1]
-
Quantitative Data Summary
Table 1: Comparison of Common Maleimide Quenching Agents
| Quenching Agent | Recommended Final Concentration | Recommended Incubation Time | Key Considerations |
| L-Cysteine | 10-50 mM[1][3] | 15-30 min[1][3] | Mild and less likely to disrupt protein structure.[4] |
| β-mercaptoethanol (BME) | 10-50 mM[1][3] | 15-30 min[1][3] | Potent reducing agent; can reduce disulfide bonds.[3][4] |
| Dithiothreitol (DTT) | 10-50 mM[1] | 15-30 min[1][4] | Strong reducing agent; readily reduces disulfide bonds.[1][4] |
| N-acetylcysteine | 10-50 mM[3] | 15-30 min[3] | A stable and effective thiol-based quencher.[3] |
Table 2: Influence of pH on Maleimide Side Reactions
| pH Range | Reaction with Thiols | Reaction with Amines | Maleimide Hydrolysis | Recommendation |
| < 6.5 | Slow[6] | Negligible[6] | Slow[6] | Expect longer reaction times.[6] |
| 6.5 - 7.5 | Optimal [6] | Minimal[6] | Moderate[6] | Recommended range for selective thiol conjugation. [3][6] |
| 7.5 - 8.5 | Fast[6] | Increased[6] | Fast[6] | Increased risk of side reactions.[3][6] |
| > 8.5 | Very Fast[6] | Significant[6] | Very Fast[6] | Not recommended for selective thiol conjugation.[6] |
Visualizations
Caption: Experimental workflow for maleimide conjugation, quenching, and purification.
Caption: Troubleshooting logic for incomplete maleimide quenching.
Experimental Protocols
Protocol 1: General Procedure for Quenching Excess Maleimide
This protocol provides a general procedure for quenching a maleimide conjugation reaction.
-
Materials:
-
Conjugation reaction mixture containing excess maleimide.
-
Quenching Agent Stock Solution (e.g., 1 M L-cysteine or β-mercaptoethanol in a compatible buffer like PBS).[3]
-
-
Procedure:
-
Prepare Quenching Solution: Prepare a fresh stock solution of the chosen quenching agent immediately before use.[3]
-
Add Quenching Agent: Add the quenching agent stock solution to the conjugation reaction mixture to achieve a final concentration of 10-50 mM.[1]
-
Incubate: Gently mix the reaction and incubate at room temperature (20-25°C) for 15-30 minutes.[1][3]
-
Purify: Proceed immediately to purification (e.g., size-exclusion chromatography or dialysis) to remove the excess quenching agent and the quenched maleimide by-product.[1]
-
Protocol 2: Analysis of Quenching Efficiency by HPLC
This protocol can be used to confirm the completion of the quenching reaction.
-
Sample Preparation:
-
HPLC Analysis:
-
System: Use a reverse-phase HPLC system with a C18 column.[3]
-
Analysis: Analyze the starting material (pre-quenching), the time-point aliquots, and the final quenched mixture.
-
Confirmation: Successful quenching is confirmed by the disappearance of the peak corresponding to the unreacted maleimide-containing molecule and the appearance of a new peak corresponding to the quenched product.[3]
-
Protocol 3: Quantifying Free Thiols with Ellman's Test
Ellman's Test can be used to indirectly monitor quenching by measuring the concentration of the free thiol quenching agent remaining in the solution. A stable, low level of free thiol indicates the reaction has gone to completion.[3]
-
Materials:
-
Ellman's Reagent (DTNB).
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
A standard solution of your chosen quenching agent (e.g., L-cysteine) for creating a standard curve.
-
-
Procedure:
-
Prepare a standard curve using known concentrations of the quenching agent.
-
Take a small aliquot of the quenched reaction mixture after purification (to remove protein).
-
Add the aliquot to the Reaction Buffer.
-
Add DTNB solution and incubate at room temperature for 15 minutes.[7]
-
Calculate the concentration of the remaining free thiol based on the standard curve. A minimal and unchanging amount of free thiol over time suggests the quenching reaction is complete.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Maleimide functionalized polycaprolactone micelles for glutathione quenching and doxorubicin delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up ADC Production with Maleimide Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale production of Antibody-Drug Conjugates (ADCs) utilizing maleimide (B117702) linker technology.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process of ADC production with maleimide linkers.
Problem: Decrease in Drug-to-Antibody Ratio (DAR) during processing or storage.
Q: Why is the average DAR of my ADC decreasing after purification or during storage?
A: A decrease in DAR is a common issue and is often attributed to the instability of the thiosuccinimide linkage formed between the maleimide group of the linker and the thiol group of the antibody's cysteine residue.[1] This instability primarily arises from a retro-Michael reaction, which is the reverse of the initial conjugation reaction.[2][3] This can lead to the premature release of the drug-linker, which can then react with other thiol-containing molecules, such as serum albumin, a phenomenon known as payload migration.[4]
Troubleshooting Steps:
-
Confirm the Instability Mechanism: To verify that the DAR loss is due to the retro-Michael reaction, a plasma stability assay can be performed.[1] Samples should be analyzed at various time points using mass spectrometry (LC-MS) to detect the presence of unconjugated antibody and drug-linker adducts with plasma proteins like albumin.[2] Another method is to incubate the ADC with an excess of a small-molecule thiol, such as glutathione, and monitor the rate of drug-linker exchange.[1] A significant loss of payload in the presence of the thiol is a strong indicator of susceptibility to the retro-Michael reaction.[1]
-
Promote Succinimide (B58015) Ring Hydrolysis: The hydrolyzed form of the thiosuccinimide linkage is resistant to the retro-Michael reaction, which effectively "locks" the payload onto the antibody.[2][4] Strategies to encourage this include:
-
Post-conjugation pH Adjustment: After the initial conjugation reaction, adjusting the pH of the ADC solution to a slightly alkaline level (e.g., pH 8.5-9.0) can accelerate the hydrolysis of the succinimide ring.[2][5] It is crucial to monitor the antibody for potential aggregation or degradation at this higher pH.[2]
-
Incubation: Incubating the ADC solution at room temperature for 2-4 hours or at 4°C for 4-6 hours after pH adjustment can promote hydrolysis.[5]
-
-
Optimize Storage Conditions: For long-term storage, it is advisable to use a buffer with a slightly acidic pH (e.g., pH 6.0) to minimize the rate of the retro-Michael reaction after the initial hydrolysis step.[5]
Problem: High levels of aggregation observed after conjugation.
Q: My ADC preparation shows a significant amount of high molecular weight species (aggregates) after the conjugation step. What could be the cause and how can I mitigate this?
A: ADC aggregation can be a significant challenge during scale-up and is often caused by the increased hydrophobicity of the ADC following the conjugation of a hydrophobic payload.[5][6] Instability of the maleimide-thiol linkage can also contribute to aggregation if the released payload is hydrophobic and self-associates.[5]
Troubleshooting Steps:
-
Detect and Quantify Aggregation: The primary method for quantifying soluble aggregates is Size Exclusion Chromatography (SEC).[5][7] Dynamic Light Scattering (DLS) can also be used to detect the presence of aggregates and assess the overall particle size distribution.[5]
-
Optimize Formulation:
-
Optimize Conjugation Conditions:
-
Reaction pH: The reaction between thiols and maleimides is most efficient and specific at a pH between 6.5 and 7.5.[3][] At pH values above 7.5, maleimides can begin to react with amine groups on lysine (B10760008) residues, leading to heterogeneity and potentially contributing to aggregation.[3]
-
Molar Ratio: Use a consistent and optimized molar excess of the maleimide-functionalized linker-payload to drive the conjugation reaction to completion. A very large excess should be avoided as it can lead to non-specific reactions and difficulties in purification.[3]
-
Quantitative Data Summary
The stability of the ADC is significantly influenced by the design of the maleimide linker. The following table summarizes strategies to enhance the stability of the maleimide-thiol linkage by promoting succinimide ring hydrolysis.
| Linker Modification Strategy | Mechanism of Action | Impact on Stability | Reference |
| Post-conjugation pH Adjustment | Accelerates the hydrolysis of the succinimide ring. | Significantly increases stability by forming the ring-opened, stable maleamic acid thioether.[2] | [2][5] |
| N-aryl Substitutions | Electron-withdrawing groups (e.g., N-phenyl) drive faster hydrolysis. | Enhances conjugate stability by promoting rapid conversion to the hydrolyzed form.[9] | [9] |
| PEGylated or Dioxolane Motifs | Nearby oxygen atoms coordinate water molecules, boosting hydrolysis rates. | Increases the rate of hydrolysis, leading to a more stable ADC.[9][10] | [9][10] |
| Strategically Positioned Basic Groups | Act as intramolecular catalysts for rapid hydrolysis at physiological pH. | Enables efficient ring-opening and enhances stability.[1][9] | [1][9] |
| Maleamic Methyl Ester-based Linkers | Directly forms a stable, ring-opened product in a one-step conjugation. | Offers improved stability compared to traditional maleimide-based ADCs.[11] | [11] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC and quantify payload loss in plasma from various species.[1]
Materials:
-
ADC sample
-
Plasma (e.g., human, mouse, rat)[1]
-
Incubator at 37°C
-
Immuno-affinity capture beads (e.g., Protein A or G)[1]
-
Wash buffer (e.g., PBS)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)[1]
-
Neutralization buffer (e.g., Tris buffer)
-
LC-MS system[1]
-
HIC-HPLC system[5]
Methodology:
-
Incubation: Incubate the ADC sample in plasma at a defined concentration at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.[2]
-
ADC Capture: Isolate the ADC from the plasma using immuno-affinity capture beads.[1]
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the ADC from the beads using an appropriate elution buffer.[1][5]
-
Neutralization: Neutralize the eluted sample with a neutralization buffer.
-
DAR Analysis by HIC-HPLC: Analyze the captured ADC samples by Hydrophobic Interaction Chromatography (HIC)-HPLC to determine the average DAR at each time point. A decrease in the average DAR over time indicates drug loss.[5]
-
Free Drug and Adduct Analysis by LC-MS: Analyze the plasma supernatant (after ADC capture) by LC-MS to detect and quantify the amount of free drug-linker and drug-linker-albumin adducts.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for maleimide-based ADCs during scale-up and in vivo?
A1: The primary cause of instability for maleimide-based ADCs is the reversibility of the thiol-maleimide bond, which forms a thiosuccinimide adduct.[5] This adduct is susceptible to a retro-Michael reaction, which can lead to the deconjugation of the drug-linker from the antibody.[2][4] This premature payload release can result in reduced efficacy and off-target toxicity.[4]
Q2: What is the difference between the retro-Michael reaction and hydrolysis of the succinimide ring?
A2: The retro-Michael reaction and hydrolysis are two competing pathways for the thiosuccinimide adduct.[4][5]
-
Retro-Michael Reaction: This is the reverse of the initial conjugation reaction, where the bond between the thiol and the maleimide breaks, leading to the undesirable release of the drug-linker.[4][5]
-
Hydrolysis: This is a process where the succinimide ring reacts with a water molecule to open the ring and form a stable succinamic acid thioether derivative.[2][4] This ring-opened form is resistant to the retro-Michael reaction, thus "locking" the payload onto the antibody and improving the ADC's stability.[2][4]
Q3: What are the consequences of maleimide linker instability for an ADC therapeutic?
A3: The instability of the maleimide-thiol linkage can have several negative consequences:
-
Reduced Efficacy: Premature release of the cytotoxic payload before the ADC reaches the target tumor cells leads to a lower concentration of the drug at the site of action, diminishing the therapeutic effect.[4]
-
Off-Target Toxicity: The released drug-linker can circulate systemically and bind to other proteins, such as serum albumin, leading to the delivery of the potent cytotoxic agent to healthy tissues and causing off-target toxicity.[4][5]
-
Increased Heterogeneity: The processes of deconjugation and payload migration can lead to a more heterogeneous ADC population in vivo, complicating characterization and potentially affecting performance.[5]
Q4: Are there next-generation maleimide linkers that offer improved stability?
A4: Yes, several strategies have been developed to create more stable maleimide linkers. These include maleimides with electron-withdrawing groups that accelerate hydrolysis, "bridging" technologies that form more stable connections, and linkers with strategically placed chemical groups that catalyze the hydrolysis of the succinimide ring.[1][5][9] For instance, N-aryl substitutions and the incorporation of PEGylated or dioxolane motifs can significantly enhance the rate of hydrolysis, leading to a more stable ADC.[9]
Q5: What analytical techniques are essential for characterizing ADCs produced with maleimide linkers during scale-up?
A5: A combination of analytical techniques is crucial for the comprehensive characterization of maleimide-conjugated ADCs. Key methods include:
-
Intact Mass Analysis (Mass Spectrometry): Provides the molecular weight of the ADC and the distribution of different drug-loaded species, confirming successful conjugation and assessing heterogeneity.[12]
-
Hydrophobic Interaction Chromatography (HIC): A robust method for determining the DAR distribution of ADCs, as the hydrophobicity of the antibody increases with the number of conjugated drug-linkers.[7][12]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after reducing the ADC to separate the light and heavy chains, allowing for the determination of drug distribution between the chains and calculation of the average DAR.[12]
-
Size Exclusion Chromatography (SEC): Used to detect and quantify aggregates (high molecular weight species).[7]
Visualizations
Caption: Troubleshooting workflow for ADC payload loss.
Caption: Chemical instability of the maleimide linker.
Caption: Decision tree for linker stabilization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 10. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Avoiding Premature Payload Release from Cleavable Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and prevent the premature release of payloads from cleavable linkers in your experiments, particularly in the context of Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section provides detailed troubleshooting guidance for common issues related to premature payload release.
Issue 1: Rapid Decrease in Drug-to-Antibody Ratio (DAR) in Plasma Stability Assays
Q1: My ADC shows a rapid decrease in DAR during an in vitro plasma stability assay. What is the likely cause and how can I troubleshoot this?
A1: A rapid decrease in DAR during a plasma stability assay is a strong indicator of premature linker cleavage.[1] The ideal linker should be stable in the bloodstream to prevent the early release of the payload, which can lead to off-target toxicity and reduced efficacy.[][3]
Troubleshooting Workflow:
Here is a logical workflow to diagnose and address this issue:
Detailed Troubleshooting Steps:
-
Run Controls : A crucial first step is to incubate the ADC in a simple buffer like PBS at 37°C.[1] If the DAR remains stable in the buffer but drops in plasma, this confirms that plasma components are causing the cleavage.[1]
-
Evaluate Linker-Specific Susceptibility :
-
Peptide Linkers (e.g., Val-Cit) : These are generally stable but can be prematurely cleaved by plasma enzymes such as neutrophil elastase or carboxylesterases.[1][4] This can lead to off-target toxicity, including neutropenia.[4][5]
-
Disulfide Linkers : These are susceptible to cleavage by reducing agents present in plasma, like glutathione (B108866) (GSH) and cysteine.[6][] The stability of the disulfide bond is often coupled with its release capability, creating a balancing act between the two.[6][8]
-
Hydrazone Linkers (pH-sensitive) : While designed to be cleaved at the lower pH of the tumor microenvironment or within lysosomes, some hydrazone linkers can exhibit insufficient stability at the physiological pH of blood (~7.4), leading to premature payload release.[9][10][11][12]
-
Issue 2: Unexpectedly High Toxicity or Rapid Clearance in Animal Models
Q2: My ADC is showing unexpectedly high toxicity or rapid clearance in vivo, which was not predicted by my in vitro assays. What could be the cause?
A2: This discrepancy often points to premature payload release in the systemic circulation.[13] In vitro plasma assays may not fully capture the complexity of the in vivo environment.[13]
Potential Causes and Solutions:
-
Linker Instability : The linker may be less stable in the in vivo environment than in in vitro plasma.
-
Troubleshooting Tip : Consider alternative linker chemistries with known in vivo stability. For example, tandem-cleavage linkers, which require two sequential enzymatic steps for payload release, have shown improved in vivo stability and tolerability.[14][15] Another approach is the "exolinker" design, which repositions the cleavable peptide to enhance stability.[16]
-
-
High Drug-to-Antibody Ratio (DAR) : ADCs with a high DAR can have increased clearance and a greater tendency to aggregate, potentially leading to faster payload release.[13]
-
Hydrophobicity : Highly hydrophobic payloads and linkers can lead to ADC aggregation, which can increase clearance and off-target uptake.[13][17]
-
Troubleshooting Tip : If possible, select more hydrophilic linkers or payloads.[17] PEGylation is a common strategy to increase the hydrophilicity and in vivo stability of ADCs.[]
-
Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
Q3: I am observing significant variability in the DAR of my ADC across different production batches. What are the potential sources of this inconsistency?
A3: Inconsistent DAR can compromise the reproducibility of your experiments and the therapeutic potential of your ADC.
Potential Causes and Mitigation Strategies:
-
Conjugation Reaction Conditions : Variations in reaction parameters such as temperature, pH, reaction time, and reagent concentrations can lead to inconsistent conjugation efficiency.
-
Mitigation : Tightly control and document all reaction parameters for each batch.
-
-
Antibody Quality : The starting antibody material can have batch-to-batch variability, including the number of available conjugation sites (e.g., lysine (B10760008) or cysteine residues).
-
Mitigation : Ensure consistent antibody production and purification processes.
-
-
Linker-Payload Reagent Quality : The purity and reactivity of the linker-payload reagent can affect the conjugation outcome.
-
Mitigation : Use high-quality, well-characterized reagents for conjugation.
-
-
Analytical Method Variability : The method used to determine the DAR (e.g., LC-MS, UV-Vis spectroscopy) may have inherent variability.
-
Mitigation : Ensure your analytical method is validated and robust.
-
Frequently Asked Questions (FAQs)
Q4: What are the main types of cleavable linkers and their cleavage mechanisms?
A4: The main types of cleavable linkers are designed to release their payload in response to specific triggers in the tumor microenvironment or within cancer cells.[13][19]
-
Peptide Linkers : These are typically cleaved by proteases, such as cathepsin B, which are often upregulated in tumor cells.[3][19] The valine-citrulline (Val-Cit) dipeptide is a widely used example.[][3]
-
Disulfide Linkers : These linkers are cleaved in the reducing environment inside cells, where the concentration of glutathione (GSH) is significantly higher than in the bloodstream.[6][]
-
Hydrazone Linkers (Acid-cleavable) : These linkers are designed to be stable at the neutral pH of blood but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[9][12][21]
Q5: How can I improve the stability of my cleavable linker?
A5: Several strategies can be employed to enhance linker stability and minimize premature payload release:
-
Linker Modification :
-
Steric Hindrance : Introducing bulky groups near the cleavage site can protect the linker from enzymatic degradation or chemical attack.[22] For disulfide linkers, adding alkyl groups adjacent to the disulfide bond can increase stability.[6]
-
Hydrophilicity : Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can improve the ADC's solubility and stability.[]
-
-
Alternative Linker Chemistries :
-
Tandem-Cleavage Linkers : These require two sequential cleavage events to release the payload, offering enhanced stability in circulation.[14][15]
-
β-Glucuronide Linkers : These are cleaved by β-glucuronidase, an enzyme abundant in the tumor microenvironment but with low activity in the bloodstream.[3]
-
Sulfatase-Cleavable Linkers : These are cleaved by sulfatases, which are overexpressed in some tumors and show high plasma stability.[11]
-
-
Site-Specific Conjugation : Attaching the linker-payload to a specific site on the antibody can produce more homogeneous ADCs with improved pharmacokinetic properties and stability.[16][17]
Q6: What are the key differences in stability between cleavable and non-cleavable linkers?
A6:
-
Cleavable Linkers : These are designed for targeted payload release in the tumor microenvironment but can be susceptible to premature cleavage in circulation.[13][23] They can induce a "bystander effect," where the released payload can kill neighboring tumor cells that may not express the target antigen.[24]
-
Non-cleavable Linkers : These are generally more stable in circulation as they require the complete degradation of the antibody in the lysosome to release the payload.[13][23] This enhanced stability often comes at the cost of a reduced bystander effect.[25]
Data Summary
The stability of cleavable linkers is a critical parameter and can vary significantly based on the linker chemistry and the biological matrix. Below is a summary of available quantitative data. Note that direct comparisons between studies should be made with caution due to differences in experimental conditions.
Table 1: Comparative Stability of Different Linker Types in Plasma
| Linker Type | Example | Matrix | Half-life (t½) | Reference(s) |
| Peptide | Val-Cit | Human Plasma | Generally stable | [16][17] |
| Val-Cit | Mouse Plasma | Susceptible to cleavage by Ces1c | [4][26][27] | |
| Val-Ala | Mouse Plasma | Hydrolyzed within 1 hour | [11] | |
| Hydrazone | Phenylketone-derived | Human & Mouse Plasma | ~2 days | [11] |
| Acyl hydrazone | pH 7.4, 37°C | >24 hours (6% hydrolysis) | [9] | |
| Disulfide | SPDB | In vivo | Variable, dependent on steric hindrance | [6] |
| Sulfatase-cleavable | Aryl sulfate | Mouse Plasma | >7 days | [11] |
| Tandem-Cleavage | Glucuronide-Dipeptide | Rat Plasma | Remained mostly intact through day 12 | [26] |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC and quantify the rate of premature payload release in plasma.
Methodology:
-
Sample Preparation : Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).
-
Incubation :
-
Spike the ADC into fresh human or animal plasma at a final concentration of 1 mg/mL.
-
As a control, spike the ADC into PBS.
-
Incubate all samples at 37°C with gentle agitation.
-
-
Time-Point Sampling : At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma-conjugate mixture.
-
Sample Analysis :
-
Quantification of Intact ADC : Use an ELISA-based method. Coat a microplate with the target antigen. Add plasma samples, allowing the intact ADC to bind. Detect the bound ADC using a labeled secondary antibody.
-
Quantification of Free Payload : Precipitate the proteins in the plasma sample (e.g., with acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the free payload. Analyze the supernatant using LC-MS/MS to quantify the released payload.
-
-
Data Analysis : Plot the concentration of intact ADC or released payload over time to determine the rate of release and calculate the half-life of the ADC in plasma.
Protocol 2: In Vivo Stability and Pharmacokinetic (PK) Study
Objective: To determine the in vivo stability, pharmacokinetic profile, and clearance of an ADC in an animal model.
Methodology:
-
Dosing : Administer the ADC to an appropriate animal model (e.g., mice or rats) via the desired route (typically intravenous injection).
-
Blood Sampling : Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours) into heparinized tubes.[28]
-
Plasma Preparation : Centrifuge the blood samples to separate the plasma.[28]
-
Sample Analysis :
-
Total Antibody : Use ELISA to quantify the total antibody concentration, regardless of whether it is conjugated to the payload.
-
Intact ADC : Use a payload-specific ELISA or LC-MS to quantify the concentration of the intact ADC.
-
Free Payload : Use LC-MS/MS to quantify the concentration of the prematurely released payload in the plasma.
-
-
Pharmacokinetic Analysis : Plot the plasma concentrations of the total antibody, intact ADC, and free payload versus time.[28] Use this data to calculate key PK parameters such as half-life, clearance, and volume of distribution.
Protocol 3: Lysosomal Cleavage Assay
Objective: To measure the rate of payload release in an environment that mimics the lysosome.
Methodology:
-
Prepare Lysosomal Homogenate : Isolate lysosomes from a relevant cell line or tissue (e.g., liver).
-
Assay Buffer : Prepare a buffer that mimics the lysosomal environment (e.g., pH 4.5-5.0, containing relevant enzymes like cathepsin B).
-
Incubation : Add the ADC to the lysosomal homogenate or assay buffer.
-
Time-Point Sampling : At various time points, take aliquots and stop the reaction.
-
Analysis : Quantify the released payload using LC-MS or HPLC.
-
Data Interpretation : An effective linker will show efficient and rapid payload release under these conditions. For example, Val-Cit linkers can show over 80% cleavage within 30 minutes in human liver lysosomes.[1] If cleavage is slow or incomplete, it may be the cause of low cytotoxicity.[1]
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 19. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 21. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. researchgate.net [researchgate.net]
- 23. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 25. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Hydrophobic Drug-Linker Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with hydrophobic drug-linker complexes, particularly in the context of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility and aggregation for my drug-linker complex or ADC?
A1: The primary driver of poor solubility is the inherent hydrophobicity of the cytotoxic payload molecule.[][2][3] This issue is often compounded by a high drug-to-antibody ratio (DAR), where a greater number of hydrophobic drug molecules conjugated to an antibody increases the overall hydrophobicity of the ADC.[][2][3] Other contributing factors include the chemical properties of the linker, the specific conjugation site on the antibody, and suboptimal formulation conditions like pH and the absence of stabilizing excipients.[][2][4]
Q2: How does the Drug-to-Antibody Ratio (DAR) impact the solubility of an ADC?
A2: The DAR is a critical parameter that significantly influences ADC solubility.[2] Generally, as the DAR increases, the overall hydrophobicity of the ADC molecule rises.[2] This heightened hydrophobicity leads to a greater tendency for aggregation and precipitation, especially for ADCs with a DAR greater than four.[2] High DAR ADCs are also often cleared more rapidly from circulation.[2]
Q3: What are the main strategies to improve the solubility of a hydrophobic drug-linker complex?
A3: There are several key strategies that can be employed, often in combination:
-
Chemical Modification : Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker is a primary strategy to counteract the payload's hydrophobicity.[][2][5][] Modifying the payload itself with hydrophilic groups can also be effective.[][2]
-
Formulation Optimization : This involves screening different buffer conditions (e.g., pH, ionic strength) and incorporating solubilizing excipients.[2] Common excipients include surfactants (e.g., Polysorbate 80), co-solvents (e.g., ethanol, propylene (B89431) glycol), and cyclodextrins.[7]
-
Advanced Drug Delivery Systems : Encapsulating the hydrophobic complex in nanocarriers like liposomes or polymeric nanoparticles can significantly improve aqueous solubility and biocompatibility.[][8][9]
-
Site-Specific Conjugation : Using site-specific conjugation methods can result in more homogeneous ADCs with improved physicochemical properties, including better solubility, compared to random conjugation techniques.[2][4]
Q4: How do cyclodextrins improve the solubility and stability of ADCs?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[7][10][11] They can form inclusion complexes by encapsulating the hydrophobic drug-linker portion of an ADC, effectively "masking" its hydrophobicity from the aqueous environment.[10] This action enhances the solubility of the entire complex and can reduce its tendency to aggregate.[10][12]
Q5: Can the choice of linker chemistry itself affect the solubility of the entire complex?
A5: Absolutely. The linker is a critical component that regulates the overall solubility of the conjugate.[13] Using hydrophilic linkers is a core strategy to overcome solubility challenges posed by hydrophobic payloads.[4][][13] Linkers containing hydrophilic segments, like polyethylene glycol (PEG), can form a "hydration shell" around the molecule, significantly enhancing the solubility and stability of the entire ADC.[][5][13] Conversely, a highly hydrophobic linker can worsen aggregation and solubility issues.[4][]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Issue 1: My ADC precipitates out of solution during or after the conjugation reaction.
This is a common issue driven by the increased hydrophobicity of the final ADC product compared to the starting antibody.
| Potential Cause | Troubleshooting Steps |
| High Drug-to-Antibody Ratio (DAR) | - Reduce the molar excess of the drug-linker used in the conjugation reaction.[2]- Optimize the antibody reduction step (if applicable) to limit the number of available conjugation sites.[2]- Purify the ADC using Hydrophobic Interaction Chromatography (HIC) to isolate species with a lower, more soluble DAR.[2] |
| Suboptimal Buffer Conditions | - Perform a formulation screen to test different pH levels and buffer systems. Avoid pH values near the antibody's isoelectric point (pI).[3]- Consider adding a small percentage of a co-solvent (e.g., 5-10% DMSO or ethanol) to the conjugation reaction, ensuring it does not denature the antibody.[2] |
| High Protein Concentration | - Perform the conjugation reaction at a lower antibody concentration.[2][3]- If the final product needs to be concentrated, screen for appropriate stabilizing excipients first. |
Issue 2: The purified drug-linker complex shows poor solubility in aqueous buffers.
This problem arises when moving from an organic solvent used during synthesis/purification to an aqueous buffer required for biological assays.
| Potential Cause | Troubleshooting Steps |
| Inherent Hydrophobicity | - Add solubilizing excipients to the aqueous buffer. Start with a screening approach using surfactants, co-solvents, or cyclodextrins. |
| Buffer pH and Ionic Strength | - Systematically vary the pH of the buffer. For ionizable drugs, moving the pH away from the pKa can increase solubility.[14]- Evaluate the effect of salt concentration (ionic strength) on solubility. High salt can sometimes decrease the solubility of hydrophobic molecules.[15] |
| Supersaturation and Precipitation | - Use a solvent-exchange or nanoprecipitation method. Dissolve the complex in a water-miscible organic solvent (e.g., DMSO, acetone) and add it dropwise to the stirred aqueous buffer, potentially containing a stabilizer.[14] |
Issue 3: My ADC formulation is unstable and shows increasing aggregation over time.
Stability is a key challenge, as aggregation can lead to loss of efficacy and potential immunogenicity.[3]
| Potential Cause | Troubleshooting Steps |
| Hydrophobic Intermolecular Interactions | - Add stabilizing excipients. Polysorbates (20 or 80) are commonly used to prevent protein aggregation.[7]- Hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to effectively stabilize ADCs during stress conditions.[10] |
| Formulation Stresses (e.g., Temperature, Agitation) | - Store the ADC at a lower temperature (e.g., 2-8°C) to reduce the rate of aggregation.[2]- Minimize agitation, freeze-thaw cycles, and exposure to air-water interfaces. |
| High Protein Concentration | - Evaluate the concentration dependence of aggregation. If possible, store the ADC at a lower, more stable concentration.[3] |
Quantitative Data Summary
The following table summarizes data on the effect of cyclodextrins on ADC stability.
| Cyclodextrin Type | Concentration | Effect on ADC Stability (under shaking stress) | Reference |
| Hydroxypropyl-α-CD (HPαCD) | 7.5 mM | Stabilizing effect | [10] |
| Hydroxypropyl-γ-CD (HPγCD) | 7.5 mM | More stabilizing than HPαCD | [10] |
| Hydroxypropyl-β-CD (HPβCD) | 7.5 mM | Most stabilizing among the three at this concentration | [10] |
| Hydroxypropyl-β-CD (HPβCD) | 75 mM | Near complete stabilization | [10] |
| Sulfobutylether-β-CD (SBEβCD) | Not specified | Increased aggregation rates under all stress conditions | [10] |
Experimental Protocols
Protocol 1: Nanoparticle Formulation by Nanoprecipitation
This method is used to encapsulate a hydrophobic drug-linker complex within polymeric nanoparticles to improve aqueous solubility.
Materials:
-
Hydrophobic drug-linker complex
-
Water-miscible organic solvent (e.g., Acetone, Acetonitrile)
-
Polymer (e.g., PLGA, PLGA-PEG)
-
Aqueous phase (e.g., deionized water)
-
Stabilizer/Surfactant (e.g., Poloxamer 188, PVA)
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve the hydrophobic drug-linker complex and the chosen polymer (e.g., PLGA) in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the stabilizer (e.g., Poloxamer 188) in the aqueous phase.
-
Nanoprecipitation: Place the aqueous phase on a magnetic stirrer at a constant, moderate stirring speed.
-
Inject the organic phase into the aqueous phase drop-by-drop or using a syringe pump. Nanoparticles will form spontaneously as the organic solvent diffuses into the water, causing the polymer and drug-linker to precipitate.
-
Solvent Evaporation: Continue stirring the suspension (e.g., for 2-4 hours) in a fume hood to allow the organic solvent to evaporate completely.
-
Purification: Purify the nanoparticles from the free drug and excess surfactant using centrifugation or tangential flow filtration.
-
Characterization: Analyze the resulting nanoparticle suspension for particle size, polydispersity index (PDI), and drug loading efficiency.
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
SEC is a fundamental technique to separate and quantify soluble aggregates from the monomeric form of an ADC.[5]
Materials & Equipment:
-
Purified ADC sample
-
SEC column suitable for monoclonal antibodies
-
HPLC or UPLC system with a UV detector
-
Mobile Phase: A physiological buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).
-
Sample Preparation: Dilute the ADC sample to a concentration within the linear range of the detector, typically 0.5-1.0 mg/mL, using the mobile phase.[3] If necessary, filter the sample through a low-protein-binding 0.22 µm filter.[3]
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the equilibrated column.
-
Data Acquisition: Run the chromatography for a sufficient time to allow for the elution of all species.[3] Aggregates, being larger, will elute first, followed by the ADC monomer, and then any smaller fragments.
-
Data Analysis: Integrate the peak areas for the aggregate and monomer peaks.[5] Calculate the percentage of aggregates as: (Aggregate Peak Area / Total Peak Area) * 100.
Visualizations
Caption: A decision tree for troubleshooting ADC solubility and aggregation issues.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. benchchem.com [benchchem.com]
- 7. Solubilizer Excipients - Protheragen [protheragen.ai]
- 8. Nanoparticle formulations linking pharmaceutical components by electrostatic and hydrophobic binding: A faster and more flexible alternative to ADC [morressier.com]
- 9. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the Potential of Cyclodextrins in Reducing Aggregation of Antibody-Drug Conjugates with Different Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. purepeg.com [purepeg.com]
- 14. researchgate.net [researchgate.net]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Antibody Reduction and Conjugation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during antibody reduction and conjugation experiments. The following frequently asked questions (FAQs) and troubleshooting guides provide direct, actionable advice to help you optimize your experimental workflow and achieve successful conjugation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
Q1: I am observing little to no signal from my conjugated antibody. What are the common causes and how can I troubleshoot this?
A1: Low or no conjugation efficiency is a frequent issue that can stem from several factors throughout the experimental workflow. Here’s a step-by-step guide to identify and resolve the problem.
Potential Causes & Recommended Solutions:
-
Suboptimal Antibody Concentration and Purity:
-
Problem: The starting concentration of the antibody may be too low, or the antibody preparation may contain impurities.[1][2]
-
Recommendation: It is recommended to use an antibody with a starting concentration of at least 0.5 mg/mL.[1] If your antibody concentration is low, a concentration and clean-up kit can be used.[1] Ensure your antibody is >95% pure, as impurities can compete for the label.[1][2] Unpurified antibody from sources like ascites fluid or serum will contain protein impurities that can interfere with the reaction.[1]
-
-
Interfering Buffer Components:
-
Problem: Common additives in antibody storage buffers such as Tris, glycine (B1666218), sodium azide, or BSA can interfere with the conjugation chemistry.[1][2][3][4] For example, amine-containing buffers like Tris and glycine will compete with amine-reactive crosslinkers.[2]
-
Recommendation: Perform a buffer exchange to remove low molecular weight additives.[1] Be aware that some clean-up kits may not remove larger proteins like BSA.[1] If your buffer contains interfering substances, purification of the antibody is necessary before proceeding with conjugation.[1]
-
-
Incorrect Reagent Stoichiometry:
-
Problem: An inappropriate molar ratio of the linker-drug to the antibody can lead to poor conjugation efficiency.
-
Recommendation: Carefully calculate and optimize the molar excess of your labeling reagent. This may require titration experiments to find the optimal ratio for your specific antibody and label.
-
-
Inefficient Antibody Reduction (for thiol-based conjugation):
-
Problem: Incomplete reduction of the antibody's disulfide bonds will result in fewer available thiol groups for conjugation.
-
Recommendation: Optimize the concentration of the reducing agent (e.g., DTT or TCEP), reaction temperature, and incubation time.[5] The extent of reduction can be quantified using Ellman's test.[5][6]
-
-
Reagent Quality and Storage:
-
Problem: Degradation of reagents, particularly moisture-sensitive crosslinkers, due to improper storage can lead to failed reactions.[2] The lyophilized conjugation pellet can also lose activity if stored improperly.[1]
-
Recommendation: Ensure all reagents are stored under the recommended conditions (e.g., at -20°C in a desiccated environment for NHS esters).[2] Allow reagents to equilibrate to room temperature before opening to prevent condensation.[2]
-
Issue 2: Antibody Aggregation During or After Conjugation
Q2: I am observing precipitation or aggregation of my antibody during the conjugation process. What can I do to prevent this?
A2: Antibody aggregation is a common problem, especially when conjugating hydrophobic payloads. Aggregation can significantly reduce the yield and functionality of your final conjugate.
Potential Causes & Recommended Solutions:
-
Hydrophobicity of the Payload:
-
Problem: The conjugation of hydrophobic molecules can expose or create hydrophobic patches on the antibody surface, leading to aggregation.[7][8]
-
Recommendation: Optimize the drug-to-antibody ratio (DAR) to the lowest effective level.[4] Consider using more hydrophilic linkers or payloads if possible. Site-specific conjugation can also help by controlling the location of the hydrophobic payload.[4]
-
-
Unfavorable Buffer Conditions:
-
Problem: The pH and ionic strength of the reaction buffer can influence antibody stability.[7][9] Aggregation is more likely to occur if the pH is close to the antibody's isoelectric point (pI).[7]
-
Recommendation: Maintain a pH that is sufficiently far from the antibody's pI.[4] The buffer composition can also play a role; for instance, histidine or glycine buffers may be more effective at preventing aggregation than citrate (B86180) buffers under certain conditions.[4]
-
-
Excessive Reduction of Disulfide Bonds:
-
Problem: Over-reduction of disulfide bonds can lead to antibody fragmentation and subsequent aggregation.[4] This can destabilize the antibody structure.[6]
-
Recommendation: Carefully control the concentration of the reducing agent and the reaction time to achieve partial reduction of only the interchain disulfides.[5][10]
-
-
Presence of Organic Solvents:
-
Mechanical and Temperature Stress:
-
Problem: Agitation, shear stress, and elevated temperatures can induce conformational changes in the antibody, leading to aggregation.[4][9] Repeated freeze-thaw cycles can also cause aggregation.[4]
-
Recommendation: Avoid vigorous vortexing or stirring. If the conjugation chemistry allows, perform the reaction at a lower temperature.[4] Aliquot your antibody to avoid multiple freeze-thaw cycles.
-
Workflow for Troubleshooting Antibody Aggregation
Caption: A step-by-step workflow for troubleshooting antibody aggregation.
Issue 3: Inefficient Antibody Reduction
Q3: How can I optimize the reduction of my antibody for consistent and controlled conjugation?
A3: Achieving a precise and reproducible level of antibody reduction is crucial for producing homogeneous antibody-drug conjugates (ADCs). The number of available thiol groups for conjugation is directly dependent on the extent of disulfide bond reduction.
Key Parameters for Optimization:
-
Choice of Reducing Agent:
-
Concentration of Reducing Agent:
-
Problem: Both insufficient and excessive reduction can be problematic. Too little reducing agent will result in a low number of available thiols, while too much can lead to complete reduction and fragmentation of the antibody.[4]
-
Recommendation: The concentration of the reducing agent should be carefully optimized. For DTT, concentrations between 1.5 mM and 20 mM at 37°C for 30 minutes can produce ADCs with drug-to-antibody ratios (DARs) of 2, 4, 6, and 8, respectively.[5]
-
-
Reaction Temperature and Time:
-
Problem: Higher temperatures and longer incubation times generally lead to increased reduction.[5]
-
Recommendation: While DTT concentration has the most significant impact, temperature also plays a role.[5] A common starting point is 37°C for 30 minutes.[5] It is important to empirically determine the optimal conditions for your specific antibody.
-
Quantitative Data Summary
Table 1: Effect of DTT Concentration on Antibody Reduction
| DTT Concentration (mM) | Approximate Thiols per Antibody |
| 0.1 | 0.4 |
| 1 | 1.2 |
| 5 | 5.4 |
| 10 | 7 |
| 20 | 8 |
| 50 | 8 |
| 100 | 8 |
| Data from a study using trastuzumab at 37°C for 30 minutes.[5] |
Table 2: Effect of Temperature on Antibody Reduction with 5 mM DTT
| Temperature (°C) | Approximate Thiols per Antibody |
| 4 | 3.8 |
| 25 | 4.6 |
| 37 | 5.4 |
| 56 | 6 |
| Data from a study using trastuzumab with 5 mM DTT for 30 minutes.[5] |
Experimental Protocols
Protocol 1: Partial Reduction of an Antibody with DTT
This protocol is a general guideline and may require optimization for your specific antibody.
-
Antibody Preparation:
-
Prepare the antibody in a suitable reaction buffer (e.g., phosphate (B84403) buffer) at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines if using amine-reactive chemistry post-reduction.
-
-
DTT Preparation:
-
Prepare a fresh stock solution of DTT in the same reaction buffer.
-
-
Reduction Reaction:
-
Add the desired molar equivalent of DTT to the antibody solution. For example, to achieve a DAR of 4, you might start with approximately 3.5 mM DTT.[5]
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Removal of Excess DTT:
-
Immediately after incubation, remove the excess DTT using a desalting column or spin filter with an appropriate molecular weight cutoff. This step is crucial to stop the reduction reaction and prevent interference with the subsequent conjugation step.
-
-
Quantification of Free Thiols (Optional but Recommended):
Protocol 2: Thiol-Reactive Conjugation using a Maleimide (B117702) Linker
This protocol assumes the antibody has been partially reduced and the reducing agent has been removed.
-
Prepare the Maleimide-Linker-Payload:
-
Dissolve the maleimide-containing linker-payload in a suitable organic solvent (e.g., DMSO) at a high concentration.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add a quenching reagent, such as N-acetylcysteine or free cysteine, to a final concentration of approximately 10 mM to react with any unreacted maleimide groups.[2] Incubate for 15-30 minutes.
-
-
Purification of the ADC:
-
Purify the antibody-drug conjugate from unreacted linker-payload and quenching reagent using a suitable method such as size-exclusion chromatography (SEC) or affinity chromatography.[2]
-
-
Characterization of the ADC:
-
Characterize the final conjugate to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using techniques like UV-Vis spectroscopy, mass spectrometry, and SEC.
-
Logical Relationship of Troubleshooting Steps
Caption: A logical flow for troubleshooting failed antibody conjugation experiments.
References
- 1. Antibody Conjugation Troubleshooting [bio-techne.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. support.nanotempertech.com [support.nanotempertech.com]
- 13. Selective disulfide reduction for labeling and enhancement of Fab antibody fragments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing ADC Heterogeneity During Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing heterogeneity during the synthesis of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of heterogeneity in ADC preparations?
A1: Heterogeneity in ADCs is a common challenge arising from the conjugation and purification processes.[1][2] The main contributors to heterogeneity include:
-
Variable Drug-to-Antibody Ratio (DAR): The conjugation process often yields a mixture of ADC species with varying numbers of drug molecules attached to each antibody (e.g., DAR 0, 2, 4, 6, 8).[1][2] This is a major factor in overall heterogeneity.
-
Conjugation Site In-homogeneity: With random conjugation methods like lysine (B10760008) or traditional cysteine conjugation, the drug-linker can attach to different sites on the antibody, creating positional isomers with potentially different physicochemical and biological properties.[1][2]
-
Aggregation and Fragmentation: The addition of hydrophobic payloads can promote the formation of high molecular weight aggregates or cause the antibody to fragment.[1]
-
Charge Variants: The inherent charge heterogeneity of the monoclonal antibody (mAb) can be further amplified by the conjugation process.[1]
-
Presence of Unconjugated Antibody and Free Drug: The final ADC product may contain residual unconjugated antibody (DAR=0) and free drug-linker that were not effectively removed during purification.[1]
Q2: Why is the Drug-to-Antibody Ratio (DAR) a critical quality attribute for ADCs?
A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) because it directly influences the ADC's safety, efficacy, and pharmacokinetic profile.[3][4]
-
High DAR: Can alter pharmacokinetic properties, potentially leading to faster clearance from the bloodstream and increased toxicity.[1][5][6]
An optimal DAR is essential for achieving the desired therapeutic window, balancing potent anti-tumor activity with minimal off-target toxicity.[4]
Q3: What are the primary strategies to control and minimize ADC heterogeneity?
A3: Several strategies can be employed to achieve better control over ADC homogeneity:
-
Site-Specific Conjugation: This is a key strategy to produce more homogeneous ADCs.[3][7][] By directing conjugation to precise, predefined locations on the antibody, variability in both DAR and conjugation site is significantly reduced.[3][9] Common site-specific methods include:
-
Engineered Cysteines: Introducing reactive cysteine residues at specific sites through site-directed mutagenesis.[9][]
-
Enzymatic Conjugation: Using enzymes like transglutaminase or sortase A to attach payloads at defined locations.[3][]
-
Incorporation of Non-Natural Amino Acids: Inserting amino acids with unique reactive groups that allow for specific conjugation.[]
-
Glycan Remodeling: Utilizing the conserved glycans on the antibody as conjugation sites.[][11]
-
-
Control of Reaction Stoichiometry and Process Parameters: Carefully controlling the molar ratio of the drug-linker to the antibody is fundamental.[3] Additionally, optimizing reaction parameters such as pH, temperature, and reaction time can help manage the extent of conjugation.[1][3]
-
Linker and Payload Design: The physicochemical properties of the linker and payload, particularly hydrophobicity, can significantly impact aggregation and heterogeneity.[3][5] Designing linkers that are more hydrophilic can help mitigate these issues.[12]
Troubleshooting Guides
Issue 1: High Degree of Heterogeneity Observed in HIC Analysis (Broad or Multiple Peaks)
Symptom: Your Hydrophobic Interaction Chromatography (HIC) chromatogram displays broad, poorly resolved peaks, indicating a wide distribution of DAR species.[1]
Possible Causes and Recommended Actions:
| Possible Cause | Recommended Action |
| Suboptimal Molar Ratio of Reactants | Titrate the molar ratio of the drug-linker to the antibody to identify the optimal ratio that produces the desired DAR profile with minimal heterogeneity.[1] |
| Inconsistent Reaction Conditions | Ensure precise and consistent control over reaction parameters such as temperature, pH, and reaction time.[1] Minor fluctuations can lead to significant batch-to-batch variability. |
| Variable Quality of Reactants | Use highly pure antibody (>95%) and drug-linker. Impurities can lead to undesirable side reactions and increased heterogeneity.[1] |
| Inefficient Quenching of Reaction | Ensure the quenching step is effective in completely stopping the conjugation reaction to prevent further modification and potential side reactions.[1] |
| Positional Isomers | For non-site-specific conjugation, positional isomers can contribute to peak broadening. Consider implementing a site-specific conjugation strategy to reduce this source of heterogeneity.[13] |
| On-Column Aggregation | The ADC may be aggregating on the HIC column. Try optimizing the gradient to be shallower, or experiment with a lower starting salt concentration.[13] |
Issue 2: Presence of High Molecular Weight Species (Aggregates) in SEC Analysis
Symptom: Your Size Exclusion Chromatography (SEC) profile shows a significant peak eluting earlier than the main ADC monomer peak, indicating the presence of aggregates.
Possible Causes and Recommended Actions:
| Possible Cause | Recommended Action |
| High Drug Loading (High DAR) | A high DAR, especially with hydrophobic payloads, increases the overall hydrophobicity of the ADC and its tendency to aggregate.[1] Consider reducing the molar ratio of the drug-linker during conjugation to target a lower average DAR.[1] |
| Unfavorable Formulation Buffer | The buffer composition, including pH and excipients, can significantly impact ADC stability. Screen different buffer formulations to find conditions that minimize aggregation.[1] |
| Physical Stress During Processing | Minimize exposure of the ADC to harsh conditions such as vigorous mixing, high temperatures, or multiple freeze-thaw cycles, as these can induce aggregation.[1] |
| Improper Storage Conditions | Store the ADC at the recommended temperature and protect it from light to prevent degradation and aggregation. |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Objective: To separate and quantify ADC species with different DARs based on their hydrophobicity.
Materials:
-
ADC sample
-
HIC column (e.g., Butyl or Phenyl chemistry)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)[2]
-
HPLC system with a UV detector
Methodology:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.[1][2]
-
Sample Injection: Inject 10-50 µg of the ADC sample onto the column.[1][2]
-
Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes) to elute the ADC species.[1]
-
Data Acquisition: Monitor the elution profile at 280 nm.[1][2]
-
Data Analysis: Integrate the peaks corresponding to different DAR species. The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DARs. Calculate the weighted average DAR using the peak areas.[1]
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the amount of high molecular weight aggregates and low molecular weight fragments in an ADC preparation.
Materials:
-
ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
-
UHPLC system with a UV detector
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject an appropriate amount of the ADC sample (e.g., 20 µg).
-
Isocratic Elution: Elute the sample with the mobile phase.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to aggregates (eluting first), the monomer, and any fragments (eluting last). Calculate the relative percentage of each species.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 4. genscript.com [genscript.com]
- 5. veranova.com [veranova.com]
- 6. Antibody-Drug Conjugates (ADCs) and Drug–Antibody Ratio (DAR) [biointron.com]
- 7. Methods for site-specific drug conjugation to antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jp.acrobiosystems.com [jp.acrobiosystems.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: Maleimide vs. Next-Generation Thiol Conjugation for Robust Bioconjugates
For researchers, scientists, and drug development professionals, the creation of stable and effective bioconjugates is paramount. While traditional maleimide-based thiol conjugation has long been a cornerstone in this field, concerns regarding the stability of the resulting linkage have spurred the development of innovative next-generation technologies. This guide provides an objective, data-driven comparison of maleimide (B117702) and next-generation thiol conjugation methods, offering detailed experimental protocols and visualizations to inform the selection of the optimal strategy for your research.
The Achilles' heel of the traditional maleimide-thiol reaction lies in the susceptibility of the formed thiosuccinimide linkage to a retro-Michael reaction.[1][2] This reversal can lead to deconjugation, particularly in the presence of endogenous thiols like glutathione, compromising the efficacy and potentially leading to off-target toxicity of therapeutics such as antibody-drug conjugates (ADCs).[2][3][4] Furthermore, the maleimide ring itself can undergo hydrolysis, rendering it unreactive.[2]
Next-generation thiol conjugation strategies have emerged to address these stability issues, aiming to create more robust and permanent linkages.[2] These advanced methods focus on promoting stabilizing reactions, such as hydrolysis of the thiosuccinimide ring, or employing novel maleimide analogs that form inherently more stable adducts.[1][3]
Quantitative Comparison of Conjugate Stability
The stability of the conjugate is a critical parameter, especially for in vivo applications. The following tables summarize quantitative data comparing the stability of traditional maleimide conjugates with various next-generation alternatives.
| Linker Type | Model System | Incubation Conditions | Incubation Time | % Intact Conjugate | Key Observation |
| Traditional N-alkyl Maleimide | ADC in human plasma | 37°C | 7 days | ~50% | Significant degradation due to retro-Michael reaction.[5] |
| Thiol-containing buffer and serum | 37°C | 7 days | 35-67% | Demonstrates variability in stability.[6] | |
| Self-Hydrolyzing Maleimide (DPR-based) | ADC with MMAE | N-acetyl cysteine buffer, pH 8, 37°C | 7 days | >95% | Little to no drug loss observed, indicating high stability.[7] |
| N-Aryl Maleimide | Cysteine-linked ADC | Thiol-containing buffer and serum | 7 days | >80% | Substantially improved stability compared to N-alkyl maleimides.[6] |
| Disulfide Re-bridging Maleimide | ADC in human plasma | 37°C | 7 days | >95% | Significantly improved plasma stability.[5] |
| Maleamic Methyl Ester (Stabilized Maleimide) | Conjugate with excess reducing thiol | 37°C | 21 days | ~91% | Demonstrates enhanced stability over traditional maleimide.[8] |
| Vinyl Sulfone | PEG-conjugated Hemoglobin | 1 mM Glutathione, 37°C | 7 days | >95% | Significantly more stable than the maleimide-PEG conjugate.[9] |
Reaction Mechanisms and Stability Pathways
The stability of maleimide-thiol conjugates is governed by a balance between the undesirable retro-Michael reaction and the stabilizing hydrolysis of the thiosuccinimide ring.
Caption: Competing reaction pathways for maleimide-thiol conjugates.
Next-generation strategies are designed to favor the hydrolysis pathway, effectively "locking" the conjugate in a stable form.
Experimental Protocols
Accurate assessment of conjugate stability is crucial for selecting the optimal conjugation chemistry. Below are detailed methodologies for key experiments.
Protocol 1: Assessing Conjugate Stability in the Presence of Glutathione
This protocol evaluates the susceptibility of a conjugate to thiol-mediated deconjugation via the retro-Michael reaction.
Materials:
-
Maleimide conjugate of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
-
Incubator at 37°C
-
Quenching solution (e.g., 0.1% formic acid in acetonitrile)
Procedure:
-
Prepare a stock solution of the maleimide conjugate in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the conjugate at a final concentration of 50 µM in PBS (pH 7.4).[4]
-
Prepare a stock solution of GSH in PBS (pH 7.4).
-
Initiate the stability study by adding GSH to the conjugate solution to a final concentration of 5 mM (a 100-fold excess).[4]
-
Incubate the reaction mixture at 37°C.[4]
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.[4]
-
Quench the reaction by adding an equal volume of the quenching solution.[4]
-
Analyze the samples by HPLC-MS to separate and quantify the intact conjugate, deconjugated maleimide, and any thiol exchange products.[4]
-
Plot the percentage of the intact conjugate remaining over time to determine the degradation kinetics.[4]
Caption: Workflow for assessing bioconjugate stability in the presence of glutathione.
Protocol 2: Evaluating the Rate of Hydrolysis of the Thiosuccinimide Ring
This protocol measures the rate of the stabilizing hydrolysis reaction.
Materials:
-
Maleimide conjugate of interest
-
Phosphate (B84403) buffers at various pH values (e.g., pH 6.0, 7.4, 8.5)
-
HPLC-MS system
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of the maleimide conjugate in a suitable solvent.
-
Prepare separate solutions of the conjugate at a final concentration of 50 µM in each of the different pH phosphate buffers.[4]
-
Incubate the solutions at 37°C.[4]
-
At various time points, take aliquots and analyze by HPLC-MS.
-
Monitor the disappearance of the peak corresponding to the intact (unhydrolyzed) conjugate and the appearance of the peak(s) for the hydrolyzed, ring-opened product.[4]
-
Calculate the rate of hydrolysis at each pH by plotting the concentration of the unhydrolyzed conjugate over time.[4]
Protocol 3: In Vitro Plasma Stability Assay
This protocol assesses the stability of an ADC in plasma over time.[10][11]
Materials:
-
Test ADC
-
Mouse, rat, cynomolgus monkey, or human plasma
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads)
-
LC-MS system
Procedure:
-
Prepare a stock solution of the test ADC in a suitable buffer (e.g., PBS).
-
Thaw frozen plasma at 37°C.
-
Add the ADC stock solution to the plasma to achieve a final desired concentration (e.g., 100 µg/mL). A buffer control (ADC in PBS) should be run in parallel.[10]
-
Incubate at 37°C for a specified time course (e.g., up to 7 days).[10]
-
At designated time points, collect aliquots and immediately freeze at -80°C until analysis.[10]
-
Isolate the ADC from the plasma matrix using immunoaffinity capture.
-
Analyze the captured ADC by LC-MS to determine the drug-to-antibody ratio (DAR) and identify any degradation products.
Logical Decision-Making for Linker Selection
The choice between traditional maleimide and next-generation thiol conjugation depends on the specific requirements of the application.
Caption: A simplified decision guide for selecting a thiol conjugation strategy.
Conclusion
While traditional maleimide chemistry offers a straightforward approach to thiol bioconjugation, the inherent instability of the resulting thiosuccinimide linkage presents a significant drawback for applications requiring long-term stability in a biological environment. Next-generation thiol conjugation technologies, including self-hydrolyzing maleimides, N-aryl maleimides, and disulfide re-bridging strategies, offer demonstrably superior stability by minimizing the retro-Michael reaction. The selection of the most appropriate conjugation method should be guided by a thorough evaluation of the stability requirements of the final bioconjugate, supported by rigorous experimental data as outlined in this guide. For the development of robust and reliable bioconjugates, particularly for in vivo therapeutic and diagnostic applications, the adoption of these next-generation technologies is a critical step forward.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. kinampark.com [kinampark.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Cleavable vs. Non-Cleavable Linkers: A Comparative Guide to Antibody-Drug Conjugate (ADC) Efficacy
For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an Antibody-Drug Conjugate (ADC). This choice significantly influences the ADC's mechanism of action, efficacy, and safety profile.[1] The linker's primary roles are to ensure the ADC remains stable in systemic circulation, preventing premature payload release, and to facilitate the efficient release of the payload at the tumor site.[1][2] This guide provides an objective comparison of these two linker technologies, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation ADCs.
Mechanism of Action: Two Distinct Strategies for Payload Release
The fundamental difference between the two main classes of linkers lies in their payload release mechanism.[1][3]
Cleavable Linkers: These linkers are engineered to be stable in the bloodstream but are susceptible to cleavage by specific triggers present in the tumor microenvironment or inside the cancer cell.[1][4] This targeted release allows for the delivery of the unmodified, highly potent payload.[4] Common cleavage mechanisms include:
-
Enzyme-sensitive: Utilizing proteases like cathepsin B, which are often overexpressed in tumor lysosomes, to cleave specific peptide sequences (e.g., valine-citrulline).[5][6]
-
pH-sensitive: Incorporating acid-labile groups, such as hydrazones, that hydrolyze in the acidic environment of endosomes and lysosomes.[4][6]
-
Glutathione-sensitive: Using disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a much higher glutathione (B108866) concentration than the bloodstream.[4][5][6]
A key advantage of cleavable linkers is the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[1][3][4][6][7] This is particularly beneficial in treating heterogeneous tumors.[1][3][4][7]
Non-Cleavable Linkers: In contrast, non-cleavable linkers rely on the complete proteolytic degradation of the antibody component of the ADC within the lysosome of the target cell.[4][5][6] This process liberates the payload, which remains attached to the linker and a single amino acid residue from the antibody.[4] This payload-linker-amino acid complex is often charged and membrane-impermeable, which typically prevents the bystander effect.[4][7] The primary advantage of this approach is enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[1][5]
Visualizing the Mechanisms and Workflow
To better understand the distinct pathways and evaluations, the following diagrams illustrate the mechanisms of action and a typical experimental workflow.
Comparative Performance Data
The selection of a linker technology has a profound impact on the therapeutic index of an ADC.[1][8] The following tables summarize quantitative data from various studies, offering a comparative view of ADCs with cleavable and non-cleavable linkers across key performance parameters.
Table 1: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) measures the potency of a compound. A lower IC50 value indicates higher potency.
| ADC Configuration | Linker Type | Target Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (vc) | SK-BR-3 (HER2+) | 6.2 | [4] |
| Trastuzumab-mc-DM1 (T-DM1) | Non-cleavable (mc) | SK-BR-3 (HER2+) | 12.8 | [4] |
| Trastuzumab Deruxtecan (T-DXd) | Cleavable (GGFG) | NCI-N87 (HER2+) | 1.3 | [7][9] |
| Trastuzumab Emtansine (T-DM1) | Non-cleavable (SMCC) | NCI-N87 (HER2+) | 20.0 | [7] |
Table 2: Bystander Effect in Co-Culture Models
This assay quantifies the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
| ADC Configuration | Linker Type | Co-Culture System | % Viability of Ag-Negative Cells | Reference |
| Trastuzumab Deruxtecan (T-DXd) | Cleavable | HER2+ / HER2- Mix | 28% | [7][9] |
| Trastuzumab Emtansine (T-DM1) | Non-cleavable | HER2+ / HER2- Mix | 95% | [7] |
Table 3: In Vivo Efficacy in Xenograft Models
Tumor growth inhibition (TGI) is a measure of the reduction in tumor size in treated animals compared to a control group.
| ADC Configuration | Linker Type | Tumor Model | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| LD343-based ADC (MMAE) | Cleavable | Xenograft | 5 | >100% (Regression) | [10] |
| Vedotin-based ADC (MMAE) | Cleavable (vc) | Xenograft | 5 | ~80% | [10] |
| Site A-PEG6-C2-MMAD | Non-cleavable | BxPC3 Xenograft | 10 | Reduced Efficacy | [11] |
| Site A-PEG6-C2-Aur3377 | Non-cleavable | BxPC3 Xenograft | 10 | Strong Efficacy | [11] |
Table 4: Systemic Toxicity Profile (Clinical Data)
A meta-analysis of FDA-approved ADCs highlighted differences in the rates of severe (Grade ≥3) adverse events (AEs).
| Linker Type | Overall Grade ≥3 AEs | Grade ≥3 Neutropenia | Grade ≥3 Anemia | Reference |
| Cleavable | 47% | Higher Incidence | Higher Incidence | [12] |
| Non-cleavable | 34% | Lower Incidence | Lower Incidence | [12] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental data.
Protocol 1: In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Cell Preparation: Culture cancer cells (e.g., SK-BR-3) under standard conditions. Harvest cells during the logarithmic growth phase and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.[13]
-
Data Analysis: Convert luminescence readings to percentage viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[1]
Protocol 2: Bystander Effect Co-Culture Assay
This assay assesses the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[4]
-
Cell Preparation: Label the antigen-negative cell line (e.g., MDA-MB-468) with a stable fluorescent marker (e.g., GFP) for identification.
-
Co-Culture Seeding: Seed a mixture of antigen-positive (e.g., NCI-N87) and labeled antigen-negative cells into 96-well plates at a defined ratio (e.g., 3:1). As a control, seed the labeled antigen-negative cells alone (monoculture).
-
ADC Treatment: Treat the co-culture and monoculture plates with serial dilutions of the ADC for a defined period (e.g., 72 hours).
-
Flow Cytometry Analysis: Harvest the cells and analyze them using flow cytometry. Gate on the fluorescently labeled (antigen-negative) cell population and quantify their viability (e.g., using a viability dye like propidium (B1200493) iodide).
-
Data Interpretation: Normalize the viability of the antigen-negative cells in the co-culture to the viability of those in the monoculture treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.[7]
Protocol 3: In Vivo Tumor Xenograft Model
This protocol outlines the assessment of ADC efficacy in an animal model.[14]
-
Animal Husbandry: Use immunodeficient mice (e.g., NOD/SCID or nude mice), typically 6-8 weeks old.[14]
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10⁶ NCI-N87 cells) mixed with Matrigel® into the flank of each mouse.[14][15]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size. Measure tumor dimensions regularly (e.g., twice weekly) with digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.[14][15]
-
Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, cleavable ADC, non-cleavable ADC).[14][15] Administer the treatments, typically intravenously (IV), according to the planned dosing schedule.[14]
Conclusion: Selecting the Optimal Linker
The choice between a cleavable and a non-cleavable linker is not a one-size-fits-all decision and depends on multiple factors, including the target antigen, the tumor microenvironment, the payload's properties, and the desired therapeutic window.[1]
-
Cleavable linkers are often favored for their potent bystander effect, which can be advantageous in treating solid tumors with heterogeneous antigen expression.[1][3][4] However, this can come at the cost of lower plasma stability and a potential for increased off-target toxicity, leading to a narrower therapeutic window.[1][4][12]
-
Non-cleavable linkers generally offer superior plasma stability, leading to a wider therapeutic window and reduced systemic toxicity.[1][5] The lack of a significant bystander effect makes them more suitable for treating hematological malignancies or solid tumors with homogenous and high antigen expression.[1] Their efficacy is highly dependent on the efficient internalization and lysosomal degradation of the ADC.[16][17]
Ultimately, careful consideration of these factors, supported by robust preclinical and clinical data, is essential for designing the next generation of safe and effective Antibody-Drug Conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. books.rsc.org [books.rsc.org]
- 17. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
Assessing the In Vitro Stability of Mal-PEG3-VCP-NB Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker is a critical determinant of the therapeutic index of antibody-drug conjugates (ADCs), directly impacting both efficacy and safety. The Mal-PEG3-VCP-NB linker is a multi-component system designed for targeted drug delivery, and understanding its stability profile is paramount for preclinical development. This guide provides an objective comparison of the in vitro stability of this compound conjugates with alternative linker technologies, supported by experimental data and detailed protocols.
Executive Summary
The in vitro stability of a this compound conjugate is primarily governed by two key components: the maleimide-thiol linkage and the valine-citrulline (VC) peptide sequence. The maleimide (B117702) group, used for conjugation to cysteine residues on antibodies, forms a thiosuccinimide bond that is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione (B108866). This can lead to premature drug release. However, this instability can be mitigated by the hydrolysis of the succinimide (B58015) ring, which forms a stable, ring-opened structure. The Val-Cit dipeptide is designed to be cleaved by lysosomal enzymes like cathepsin B within the target cell, but it can exhibit species-specific instability in plasma, notably in mouse plasma due to the activity of carboxylesterase 1c. The polyethylene (B3416737) glycol (PEG3) spacer is generally considered stable and enhances the solubility and pharmacokinetic properties of the conjugate.
Alternatives to the maleimide-thiol conjugation include more stable linkages such as those formed by next-generation maleimides (e.g., N-aryl maleimides) that promote rapid hydrolysis, thiol-bridging maleimides, and thiol-yne chemistry. For the cleavable peptide component, alternatives that show improved stability in mouse plasma include sequences like glutamic acid-valine-citrulline (EVCit).
Data Presentation: Comparative In Vitro Stability of Linker Chemistries
The following tables summarize quantitative data from various studies, offering a comparison of the stability of different bioconjugation linkages in relevant in vitro conditions.
Table 1: In Vitro Stability of Maleimide-Thiol Conjugates
| Linker Type | Model System/Conjugate | Matrix | Incubation Conditions | Stability Metric | Reference |
| Traditional Maleimide-Thiol | NEM-MPA Conjugate | Phosphate Buffer + Glutathione | Physiological pH and Temperature | Half-life of conversion: 20-80 hours | [1] |
| Traditional Maleimide-Thiol | LC-V205C Maleimide Conjugate | Human Plasma | 37°C for 72 hours | ~80% of label remained intact | [1] |
| Traditional Maleimide-Thiol | Fc-S396C Maleimide Conjugate | Human Plasma | 37°C for 72 hours | ~20% of label remained intact | [1] |
| Stabilized Maleimide-Thiol (Hydrolyzed) | Ring-opened N-substituted succinimide thioethers | - | - | Half-lives of over two years | [1] |
| Next-Generation Maleimide (Sulfone) | Fc-S396C Sulfone Conjugate | Human Plasma | 37°C for 72 hours | Much more stable than maleimide conjugate | [1] |
| Thiol-bridging Maleimide | ADC mimic in human plasma | 37°C | >21 days | [2] | |
| Maleimide-Thiol | ADC mimic in human plasma | 37°C | ~7 days | [2] |
Table 2: In Vitro Stability of Cleavable Peptide Linkers
| Linker Type | ADC Model | Plasma Source | Incubation Time | % Intact Linker Remaining | Key Observations & References |
| Valine-Citrulline (VCit) | Trastuzumab-vc-MMAE | Human Plasma | 28 days | ~90% | Stable in human plasma.[3] |
| Valine-Citrulline (VCit) | Trastuzumab-vc-MMAE | Mouse Plasma | 7 days | ~20% | Unstable in mouse plasma due to carboxylesterase 1c.[4][5] |
| Glutamic acid-Valine-Citrulline (EVCit) | - | Mouse Plasma | - | Significantly more stable than VCit | The addition of glutamic acid protects the linker from premature cleavage in mouse plasma.[5] |
| m-Amide p-Aminobenzyl Carbamate (MA-PABC) | Uncialamycin linker-payload | Mouse Serum | 24 hours | 93% (with Glu) | Modification of the PABC group dramatically improves stability in mouse serum.[6] |
Experimental Protocols
Accurate assessment of conjugate stability is crucial for the development of safe and effective biotherapeutics. Below are detailed methodologies for key experiments used to evaluate the in vitro stability of bioconjugates.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a this compound conjugate and the rate of premature payload release in plasma from different species (e.g., human, mouse).
Materials:
-
This compound conjugate of interest
-
Frozen plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system for analysis
Procedure:
-
ADC Incubation: Thaw plasma at 37°C. Dilute the test conjugate to a final concentration of 100 µg/mL in the plasma. Prepare a control sample by diluting the conjugate in PBS to the same final concentration. Incubate all samples at 37°C with gentle agitation.[7]
-
Time-Point Sampling: Collect aliquots of the plasma and PBS samples at specified time points (e.g., 0, 6, 24, 48, 96, 144 hours).[7] Immediately snap-freeze the collected aliquots and store them at -80°C until analysis to prevent further degradation.[7]
-
Sample Analysis (LC-MS for DAR Measurement):
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using anti-human IgG antibody-conjugated magnetic beads.[7][8]
-
Elution and Reduction: Elute the captured ADC and reduce the interchain disulfide bonds to separate the heavy and light chains.[7]
-
LC-MS Analysis: Analyze the reduced samples by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).[7][9] The loss of payload over time is observed as a decrease in the average DAR.[7]
-
-
Data Analysis: Plot the average DAR against time for each conjugate and in each matrix (plasma and PBS). Calculate the percentage of payload loss at each time point relative to the initial (T=0) DAR. The rate of DAR reduction is a measure of the ADC's plasma stability.[7]
Protocol 2: Glutathione (GSH) Stability Assay
Objective: To assess the susceptibility of the maleimide-thiol linkage to exchange with small-molecule thiols, mimicking the intracellular environment.
Materials:
-
This compound conjugate of interest
-
High concentration of glutathione (GSH) (e.g., 10 mM)
-
PBS, pH 7.4
-
Incubator at 37°C
-
Analytical method for separation and quantification (e.g., HPLC, LC-MS)
Procedure:
-
Dissolve the bioconjugate in PBS.
-
Add a concentrated solution of GSH to a final concentration of 10 mM.[2]
-
Incubate the mixture at 37°C.[2]
-
At various time points, withdraw aliquots and analyze by HPLC or LC-MS to quantify the amount of intact conjugate and any released payload.
-
Calculate the half-life of the conjugate in the presence of GSH.
Mandatory Visualization
Caption: Workflow for In Vitro Plasma Stability Assessment of ADCs.
Caption: Competing Pathways for Maleimide-Thiol Conjugate Stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bioorthogonal Chemistries for Researchers and Drug Development Professionals
In the landscape of chemical biology and drug development, the ability to selectively modify biomolecules in their native environment is paramount. Bioorthogonal chemistries—reactions that proceed within living systems without interfering with endogenous biochemical processes—provide a powerful toolkit for achieving this. The choice of a specific bioorthogonal reaction is a critical decision, dictated by factors such as reaction kinetics, biocompatibility, and the specific biological context. This guide offers an objective comparison of prominent bioorthogonal chemistries, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their application.
Quantitative Performance Comparison
The efficiency of a bioorthogonal reaction is largely determined by its second-order rate constant (k₂), which reflects the reaction's speed at given reactant concentrations. Faster kinetics are often crucial for applications involving low-abundance biomolecules or the need for rapid labeling. The following table summarizes the key quantitative performance metrics for several leading bioorthogonal reactions.
| Reaction Chemistry | Bioorthogonal Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine (Tz) + trans-Cyclooctene (TCO) | 10³ - 10⁶ | Exceptionally fast kinetics, high specificity, no catalyst required.[1][2] | TCO can be light-sensitive and some tetrazines have limited stability in aqueous media. |
| Tetrazine (Tz) + Norbornene | ~1-10 | Good kinetics, stable dienophile. | Slower than TCO-based reactions.[3] | |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) + Azide (B81097) | ~0.1 - 2.3 | Copper-free, good biocompatibility, widely used.[4] | Slower kinetics compared to IEDDA. |
| Bicyclononyne (BCN) + Azide | ~0.14 | Good balance of reactivity and stability. | Less reactive than DBCO.[4] | |
| Difluorinated Cyclooctyne (B158145) (DIFO) + Azide | ~0.076 | High stability. | Slower reaction rate. | |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | 10¹ - 10⁴ | Very fast reaction rates and high efficiency.[5] | The copper(I) catalyst is toxic to living cells, limiting in vivo applications.[6][7][8] |
| Staudinger Ligation | Azide + Phosphine (B1218219) | ~0.002 | High biocompatibility; traceless version forms a native amide bond.[9] | Slow kinetics; phosphine reagents are prone to oxidation.[9] |
Visualizing Key Processes
To better understand the application of these chemistries, the following diagrams illustrate a common signaling pathway where bioorthogonal reactions are employed and a general experimental workflow for comparing their performance in cell labeling.
Experimental Protocols
Detailed methodologies are crucial for the reproducible comparison of bioorthogonal chemistries. The following protocols outline procedures for determining reaction kinetics and for live cell labeling to compare the efficiency of SPAAC and IEDDA.
Protocol 1: Determination of Second-Order Rate Constants by ¹H NMR Spectroscopy
This protocol describes the determination of the second-order rate constant for a SPAAC reaction by monitoring the change in reactant concentration over time. A similar setup can be used for IEDDA reactions.
Materials:
-
Cyclooctyne (e.g., DBCO)
-
Azide of interest (e.g., benzyl (B1604629) azide)
-
Deuterated solvent (e.g., CD₃CN)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the cyclooctyne and the internal standard in the deuterated solvent in an NMR tube.
-
Prepare a concentrated stock solution of the azide in the same deuterated solvent.
-
Acquire a reference ¹H NMR spectrum of the cyclooctyne solution (t=0).
-
Initiate the reaction by adding a known concentration of the azide stock solution to the NMR tube. The azide should be in at least a 10-fold excess to ensure pseudo-first-order kinetics.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to a unique proton on the cyclooctyne and the internal standard.
-
Calculate the concentration of the cyclooctyne at each time point by comparing its integral to that of the internal standard.
-
Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting line is the pseudo-first-order rate constant (k').
-
The second-order rate constant (k₂) is calculated by dividing k' by the initial concentration of the azide in excess.
Protocol 2: Comparative Live Cell Labeling using SPAAC and IEDDA
This protocol outlines a method to compare the labeling efficiency of SPAAC and IEDDA on live cells expressing a bioorthogonal handle.
Materials:
-
Mammalian cells expressing a protein of interest with an azide handle (for SPAAC) or a TCO handle (for IEDDA).
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
DBCO-functionalized fluorescent dye (DBCO-Fluorophore)
-
Tetrazine-functionalized fluorescent dye (Tz-Fluorophore)
-
DMSO
-
Fluorescence microscope or flow cytometer
Procedure:
Part A: SPAAC Labeling
-
Culture cells expressing the azide-containing protein to the desired confluency.
-
Prepare a stock solution of the DBCO-Fluorophore in DMSO.
-
Dilute the DBCO-Fluorophore stock solution in pre-warmed cell culture medium to the desired final concentration (typically 10-50 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the DBCO-Fluorophore.
-
Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unbound dye.
-
Add fresh, pre-warmed cell culture medium or imaging buffer to the cells.
-
Analyze the labeled cells by fluorescence microscopy or flow cytometry.
Part B: IEDDA Labeling
-
Culture cells expressing the TCO-containing protein to the desired confluency.
-
Prepare a stock solution of the Tz-Fluorophore in DMSO.
-
Dilute the Tz-Fluorophore stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the Tz-Fluorophore.
-
Incubate the cells at 37°C for 15-60 minutes, protected from light.
-
Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unbound dye.
-
Add fresh, pre-warmed cell culture medium or imaging buffer to the cells.
-
Analyze the labeled cells by fluorescence microscopy or flow cytometry.
By running these experiments in parallel, researchers can directly compare the signal intensity and specificity of labeling for each bioorthogonal chemistry under their specific experimental conditions.
Conclusion: Selecting the Optimal Bioorthogonal Chemistry
The choice of the most appropriate bioorthogonal reaction is highly dependent on the specific experimental context. For applications requiring rapid kinetics, such as in vivo imaging with short-lived probes, IEDDA (tetrazine ligation) is often the preferred method due to its exceptionally high reaction rates.[1][5] When biocompatibility is the primary concern and slower kinetics are acceptable, SPAAC and Staudinger ligation are excellent choices. CuAAC remains a powerful tool for in vitro applications where its speed and efficiency are paramount, provided the cellular toxicity of the copper catalyst is not a concern.[5] By carefully considering the quantitative data and experimental methodologies presented, researchers can make informed decisions to advance their studies in chemical biology and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurjchem.com [eurjchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Therapeutic Index of ADCs: The Critical Role of the Linker
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index—a measure of a drug's safety margin—is a critical determinant in the development of Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of the therapeutic index of ADCs featuring different linker technologies, supported by preclinical experimental data. The choice of linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly impacts an ADC's stability, efficacy, and toxicity profile, ultimately defining its therapeutic window.
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies
The fundamental difference between linker types lies in their payload release mechanism.[1] Cleavable linkers are designed to be stable in systemic circulation but are sensitive to specific conditions within the tumor microenvironment or inside the cancer cell, such as the presence of certain enzymes or a lower pH.[2] This allows for the release of the unmodified, potent payload. Conversely, non-cleavable linkers rely on the complete lysosomal degradation of the antibody component to release the payload, which remains attached to the linker and a residual amino acid.[1] This inherent stability often translates to a better safety profile.[3]
The choice between these strategies involves a trade-off. Cleavable linkers can induce a "bystander effect," where the released, membrane-permeable payload can kill adjacent, antigen-negative tumor cells—a significant advantage in heterogeneous tumors.[2] However, this can also lead to higher off-target toxicity.[3] Non-cleavable linkers generally offer enhanced plasma stability, leading to a wider therapeutic window and reduced off-target toxicity, making them suitable for tumors with uniform and high antigen expression.[1][2]
Quantitative Comparison of ADC Performance with Different Linkers
The following tables summarize key quantitative data from preclinical studies, offering a comparative view of ADCs with cleavable and non-cleavable linkers. It is important to note that direct cross-study comparisons should be interpreted with caution due to variations in experimental models and conditions.
Table 1: In Vivo Efficacy and Tolerability of ADCs with Different Linkers
| ADC Platform | Linker Type | Xenograft Model | Maximum Tolerated Dose (MTD) (mg/kg) | Minimum Effective Dose (MED) (mg/kg) | Therapeutic Index (MTD/MED) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | NCI-N87 Gastric Cancer | ~10 | ~1 | ~10 | [4],[5] |
| Trastuzumab-mc-DM1 (Kadcyla®) | Non-Cleavable (Thioether) | JIMT-1 Breast Cancer | >20 | ~3 | >6.7 | [3] |
| Trastuzumab-Exo-Linker-Exatecan | Cleavable (Novel Peptide) | NCI-N87 Gastric Cancer | Not explicitly stated, but showed comparable efficacy to T-DXd | Not explicitly stated, but showed comparable efficacy to T-DXd | Not directly calculable from source | [5] |
| Trastuzumab Deruxtecan (T-DXd) | Cleavable (GGFG) | NCI-N87 Gastric Cancer | ~20 | ~1 | ~20 | [5] |
Table 2: In Vitro Cytotoxicity of ADCs
| ADC | Linker Type | Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | SK-BR-3 (HER2+++) | 10-50 | [2] |
| Trastuzumab-mc-DM1 | Non-Cleavable (Thioether) | KPL-4 (HER2++) | 50-100 | [6] |
| Brentuximab vedotin (vc-MMAE) | Cleavable (Val-Cit) | Karpas 299 (CD30+) | ~5 | [7] |
Table 3: Plasma Stability of ADCs with Different Linkers
| ADC Platform | Linker Type | Assay Condition | Stability Metric (% Intact ADC or % DAR retention) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | Incubation in mouse plasma for 7 days | ~60% DAR retention | [8] |
| Trastuzumab-Exo-Linker-Exatecan | Cleavable (Novel Peptide) | Rat PK study over 7 days | >50% DAR retention | [5] |
| Trastuzumab Deruxtecan (T-DXd) | Cleavable (GGFG) | Rat PK study over 7 days | ~50% DAR retention | [5] |
Visualizing Key Concepts and Workflows
To better illustrate the principles and processes involved in evaluating ADC linkers, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of comparative data. Below are generalized protocols for key experiments.
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of an ADC that can be administered without causing unacceptable toxicity.
Materials:
-
Test ADC
-
Vehicle control (e.g., sterile PBS)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old
-
Syringes and needles for intravenous (IV) injection
-
Animal balance
Methodology:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the study.
-
Dose Formulation: Prepare the ADC in the vehicle at various concentrations.
-
Dose Escalation:
-
Administer a single IV dose of the ADC to a cohort of mice (n=3-5 per group) at a starting dose.
-
Observe the animals daily for clinical signs of toxicity (e.g., weight loss, ruffled fur, lethargy) for at least 14 days.
-
If no severe toxicity is observed, escalate the dose in a new cohort of mice.
-
Continue dose escalation until signs of dose-limiting toxicity are observed (e.g., >20% body weight loss, significant morbidity).
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable side effects.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Materials:
-
Human cancer cell line of interest
-
Immunocompromised mice
-
Matrigel (optional)
-
Test ADC and vehicle control
-
Calipers
Methodology:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Randomization and Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, ADC at different doses) with similar average tumor volumes.
-
Administer the ADC intravenously at the predetermined doses and schedule.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor animal body weight as an indicator of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined size, or at the end of the study. Tumors can be excised for further analysis.
Protocol 3: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload release in plasma.
Materials:
-
Test ADC
-
Plasma from relevant species (e.g., human, mouse)
-
37°C incubator
-
Analytical instruments (e.g., ELISA, LC-MS/MS)
Methodology:
-
Incubation: Incubate the ADC at a final concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Sample Analysis:
-
Intact ADC/Total Antibody: Use ELISA to quantify the concentration of total antibody and intact ADC.
-
Free Payload: Use LC-MS/MS to quantify the amount of released payload in the plasma.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the stability profile.
Conclusion
The selection of a linker is a pivotal decision in ADC design, with significant implications for the therapeutic index.[3] Cleavable linkers can offer potent anti-tumor activity, including a bystander effect, but may be associated with higher off-target toxicity.[2] Non-cleavable linkers generally provide greater plasma stability and a wider therapeutic window, though potentially with a reduced bystander effect.[1] A thorough understanding of the target biology, tumor microenvironment, and the properties of the payload is essential for selecting the optimal linker strategy to maximize the therapeutic potential of an ADC. Rigorous preclinical evaluation using the methodologies outlined in this guide is critical for the successful development of safe and effective ADC therapies.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Data from The Effect of Different Linkers on Target Cell Catabolism and Pharmacokinetics/Pharmacodynamics of Trastuzumab Maytansinoid Conjugates - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry and Alternative Methods for the Validation of Site-Specific Conjugation
The precise and robust validation of site-specific antibody-drug conjugates (ADCs) is a critical quality attribute in their development and manufacturing. This ensures the homogeneity, efficacy, and safety of these complex biotherapeutics. Mass spectrometry (MS) has become an indispensable tool for this purpose, offering unparalleled detail in confirming conjugation sites and determining the drug-to-antibody ratio (DAR). However, a variety of MS-based techniques and alternative methods exist, each with its own set of advantages and limitations. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
Mass Spectrometry-Based Methods
Mass spectrometry provides a suite of techniques capable of analyzing ADCs at different levels: intact, subunit, and peptide.
1. Intact Mass Analysis: This approach provides the molecular weight of the entire ADC, offering a global view of the drug load distribution and the average DAR.[1] It can be performed under both denaturing and native conditions. Native MS is particularly crucial for cysteine-conjugated ADCs where subunits are held together by non-covalent interactions.[2]
2. Middle-Down and Middle-Up Mass Spectrometry: These techniques involve limited enzymatic digestion of the ADC to produce large fragments (subunits), typically around 25 kDa.[3] This approach provides more detailed information than intact mass analysis, such as the localization of the conjugation to the Fab or Fc region, while being less complex than peptide mapping.[3][4] Middle-down MS has been shown to enable the evaluation of multiple quality attributes, including DAR, positional isomers, conjugation sites, and occupancy.[3]
3. Peptide Mapping: As the gold standard for primary amino acid sequence assessment, peptide mapping provides the most granular information, allowing for the precise identification and localization of conjugation sites.[4][5] This "bottom-up" approach involves the complete enzymatic digestion of the ADC into smaller peptides, which are then analyzed by LC-MS/MS.[6][7] While powerful, peptide mapping can be challenging for more complex and heterogeneous ADCs.[4]
Alternative and Orthogonal Methods
While mass spectrometry is highly informative, other analytical techniques are often used as orthogonal methods for ADC characterization.
1. Hydrophobic Interaction Chromatography (HIC): HIC is a widely used technique that separates ADC species based on their hydrophobicity.[8][9] Since the conjugated drug is typically hydrophobic, ADCs with different numbers of drug molecules will have distinct retention times, allowing for the determination of the drug distribution.[8] A key advantage of HIC is its ability to analyze ADCs under mild, non-denaturing conditions.[10][11] However, it generally cannot provide information on whether the drug is conjugated on the heavy or light chain and is typically incompatible with direct MS analysis due to the use of nonvolatile salts.[8] Recent advancements, however, have led to the development of online native HIC-MS methods.[12]
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is another chromatographic technique that separates molecules based on hydrophobicity. It is often used for subunit analysis after the reduction of the ADC into light and heavy chains.
3. Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is primarily used to quantify high molecular weight species (aggregates) and fragments.[13] SEC can be coupled with MS for online buffer exchange and analysis of DAR, glycoforms, and aggregates in a single run.[14]
Quantitative Data Comparison
The selection of an analytical method often depends on the specific requirements of the analysis, such as the level of detail needed, sample throughput, and the nature of the ADC. The following tables summarize the key performance metrics of the discussed techniques.
Table 1: Performance Comparison of Mass Spectrometry Techniques for ADC Analysis
| Feature | Intact Mass Analysis (Native MS) | Middle-Down/Up MS | Peptide Mapping (LC-MS/MS) |
| Primary Application | Intact mass of non-covalent ADC complexes, DAR determination for cysteine-linked ADCs.[14] | Subunit analysis (light/heavy chains, Fab/Fc), localization of conjugation to regions.[1][3] | Precise localization of conjugation sites, PTM analysis.[5][6] |
| Mass Accuracy | High (<30 ppm).[14] | High | High |
| Resolution | Moderate to High | High | High |
| Sensitivity | Moderate | High | High (femtomole to attomole).[15] |
| Throughput | High | Moderate | Low |
| Sample Requirement | Low | Low (sub-microgram).[15] | Low (sub-microgram).[15] |
| Key Limitation | Limited structural detail beyond mass and DAR. | Can be complex for highly heterogeneous samples. | Complex data analysis; can be challenging for hydrophobic peptides.[15] |
Table 2: Comparison of Mass Spectrometry with Alternative Methods
| Feature | Mass Spectrometry | Hydrophobic Interaction Chromatography (HIC) |
| Information Provided | Site location, site occupancy, PTMs, DAR.[3][15] | Drug-load distribution (DAR).[8][10] |
| MS Compatibility | Direct | Generally incompatible due to non-volatile salts, but online native HIC-MS is emerging.[8][12] |
| Analysis Conditions | Can be denaturing or non-denaturing. | Non-denaturing.[10][11] |
| Key Advantage | Provides the most comprehensive and detailed structural information.[15] | Robust method for DAR calculation, maintains the native structure of the ADC.[16] |
| Key Limitation | Complex instrumentation and data analysis.[16] | Unable to provide positional information (heavy vs. light chain) or separate positional isomers.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key validation experiments.
Protocol 1: Denaturing Intact Mass Analysis via RP-LC-MS
This method is suitable for determining the drug load distribution and average DAR of ADCs.
1. Sample Preparation:
-
Dilute the ADC sample to a final concentration of 0.5 mg/mL using 25 mM ammonium (B1175870) bicarbonate, pH 7.9.[1]
-
For deglycosylated analysis, treat the ADC with PNGase F according to the manufacturer's protocol to remove N-linked glycans.[1]
2. LC-MS System:
-
LC System: Agilent 1290 Infinity LC System or equivalent.[1]
-
Column: Agilent Poroshell 300SB-C8, 1.0 x 75mm, 5 µm.[1]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the ADC.
-
Flow Rate: 0.2 mL/min.[17]
-
Column Temperature: 75 °C.[17]
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF.
3. Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.[1]
-
Calculate the average DAR based on the relative abundance and drug load of each species.[17]
Protocol 2: Middle-Down Analysis of ADCs
This protocol allows for the localization of conjugation to the Fab or Fc region.
1. Sample Preparation:
-
Digest the ADC with an enzyme like IdeS (immunoglobulin-degrading enzyme of Streptococcus pyogenes) according to the manufacturer's protocol to generate F(ab')2 and scFc fragments.[1][18]
-
Reduce the digested sample with a reducing agent such as dithiothreitol (B142953) (DTT) to separate the light chain and Fd' fragments.[1]
2. LC-MS System:
-
Use a reversed-phase LC-MS system as described for denaturing intact mass analysis to separate the resulting ~25 kDa fragments.[1]
3. Data Analysis:
-
Deconvolute the mass spectra for each fragment to determine the drug load distribution.[1]
Protocol 3: Peptide Mapping Workflow for ADC Characterization
This bottom-up approach is used for identifying specific conjugation sites.
1. Sample Preparation:
-
Dilute the ADC sample (approx. 100 µg) in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine-HCl).[15]
-
Reduction and Alkylation: Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds. Then, add iodoacetamide (B48618) (IAM) to alkylate the free cysteines.[5][15]
-
Digestion: Buffer exchange the sample into a digestion buffer (e.g., 100 mM Tris-HCl, pH 7.8) and add a proteolytic enzyme like trypsin. Incubate overnight at 37°C.[5]
2. LC-MS/MS System:
-
LC System: A nano or micro-flow HPLC system.
-
Column: A C18 reversed-phase column suitable for peptide separations.
-
Mass Spectrometer: A high-resolution tandem mass spectrometer capable of fragmentation (e.g., Orbitrap or Q-TOF).
3. Data Analysis:
-
Process the raw MS data using specialized software.
-
Search the MS/MS spectra against the protein sequence database, specifying the mass of the drug-linker as a variable modification on potential conjugation residues (e.g., lysine, cysteine).[15]
-
Manually validate the spectra of identified conjugated peptides to confirm the site of attachment based on the observed fragment ions.[15]
Protocol 4: ADC Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol is for determining the drug distribution profile of an ADC.
1. Sample Preparation:
-
Dilute the ADC sample in the mobile phase A.
2. HPLC System:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): e.g., 50 mM Sodium Phosphate with 1.5 M Ammonium Sulfate, pH 7.0.[8]
-
Mobile Phase B (Low Salt): e.g., 50 mM Sodium Phosphate, pH 7.0.
-
Gradient: A descending salt gradient from high to low salt concentration.
-
Detection: UV at 280 nm.
3. Data Analysis:
-
Integrate the peak areas of the different species (DAR0, DAR2, DAR4, etc.) to determine the relative distribution.
-
Calculate the average DAR from the weighted average of the different DAR species.
Visualizing Workflows and Logical Relationships
Diagrams can aid in understanding the complex workflows involved in ADC validation.
Caption: Mass Spectrometry Workflows for ADC Validation.
Caption: Orthogonal Approach for ADC Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Middle-Down Multi-Attribute Analysis of Antibody-Drug Conjugates with Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. repligen.com [repligen.com]
- 17. sciex.com [sciex.com]
- 18. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Different ADC Linker Designs
For Researchers, Scientists, and Drug Development Professionals
The linker connecting the antibody to the cytotoxic payload is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its pharmacokinetic (PK) profile, and ultimately its efficacy and safety. The choice of linker technology dictates the ADC's stability in circulation, its payload release mechanism, and its overall therapeutic window. This guide provides an objective comparison of the pharmacokinetic properties of ADCs with different linker designs, supported by experimental data and detailed methodologies.
The Dichotomy of Linker Design: Cleavable vs. Non-Cleavable
The most fundamental distinction in ADC linker technology lies in the mechanism of payload release. Cleavable linkers are designed to be selectively broken down in the tumor microenvironment or inside the cancer cell, while non-cleavable linkers release the payload only after the antibody itself is degraded within the lysosome.[1][2]
Cleavable Linkers: These linkers exploit the unique physiological conditions of tumors, such as the presence of specific enzymes, lower pH, or a higher reducing potential, to trigger payload release.[3][4]
-
Enzyme-sensitive linkers: Often incorporating dipeptides like valine-citrulline (Val-Cit), these are cleaved by lysosomal proteases such as Cathepsin B, which are often upregulated in tumor cells.[3][5]
-
pH-sensitive linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3][6]
-
Disulfide linkers: These linkers are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) compared to the bloodstream.[3][7]
A key advantage of cleavable linkers is the potential for a "bystander effect," where the released, cell-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[3][8]
Non-cleavable Linkers: These linkers offer greater stability in circulation as they rely on the complete proteolytic degradation of the antibody within the lysosome to release the payload, which remains attached to the linker and an amino acid residue.[5][9][10] This enhanced stability can lead to a wider therapeutic window and reduced off-target toxicity.[8][10] However, the lack of a bystander effect makes them more suitable for treating hematological malignancies or solid tumors with uniform and high antigen expression.[8]
Quantitative Comparison of Pharmacokinetic Parameters
The choice of linker chemistry has a direct and measurable impact on an ADC's pharmacokinetic profile. The following tables summarize key pharmacokinetic parameters from preclinical studies, comparing ADCs with different linker designs.
Table 1: Impact of Linker Type on ADC Pharmacokinetic Parameters in Preclinical Models
| Linker Type | Linker Chemistry | ADC Example | Animal Model | Half-life (t½) | Clearance (CL) | Area Under the Curve (AUC) | Key Observation | Reference |
| Cleavable | Val-Cit (Enzyme-sensitive) | Trastuzumab-vc-MMAE | Mouse | Shorter | Higher | Lower | Susceptible to enzymatic cleavage, leading to faster clearance. | [8] |
| Cleavable | Hydrazone (pH-sensitive) | Anti-CD22-hydrazone-doxorubicin | Mouse | ~24 hours | - | - | Stable at pH 7.4, with payload release at lower pH. | [11] |
| Cleavable | Disulfide (Hindered) | Anti-HER2-SSNPP-DM4 | Mouse | Longer | Lower | Higher | Increased steric hindrance enhances stability and improves PK profile. | [4] |
| Cleavable | Disulfide (Less Hindered) | Anti-HER2-SPDP-DM1 | Mouse | Shorter | Higher | Lower | Less hindered disulfide linkers are less stable, leading to faster clearance. | [4] |
| Non-cleavable | Thioether (SMCC) | Trastuzumab-MCC-DM1 (Kadcyla®) | Rat | Longer | Lower | Higher | High plasma stability due to the non-cleavable nature of the linker. | [12] |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions, including the specific antibody, payload, drug-to-antibody ratio (DAR), and analytical methods used.
Experimental Protocols
Accurate assessment and comparison of ADC pharmacokinetics rely on robust and well-defined experimental protocols.
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of an ADC in a mouse model.[13][14][15]
1. Animal Handling and Dosing:
-
House animals (e.g., female athymic nude mice) in appropriate conditions and allow for an acclimatization period of at least one week.[13]
-
Administer the ADC via a single intravenous (IV) bolus injection, typically through the tail vein.[16] The dosage will depend on the specific ADC and study design.
2. Sample Collection:
-
Collect blood samples at predetermined time points post-injection (e.g., 5 minutes, 1, 6, 24, 48, 72, 120, and 168 hours).[15][17]
-
Process the blood to obtain plasma by centrifugation and store at -80°C until analysis.[13]
-
At the end of the study, tissues of interest (e.g., tumor, liver, spleen) can be collected for biodistribution analysis.[15][18]
3. Bioanalysis:
-
Quantify the concentrations of total antibody, conjugated antibody (ADC), and free payload in the plasma samples using validated bioanalytical methods such as ELISA and/or LC-MS/MS.[19][20][21]
4. Pharmacokinetic Analysis:
-
Use the concentration-time data to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), using non-compartmental analysis.[22]
Protocol 2: In Vitro ADC Plasma Stability Assay
This protocol describes a method to assess the stability of an ADC in plasma, which is crucial for predicting its in vivo behavior.[1][17][23]
1. Materials and Reagents:
-
Test ADC
-
Mouse or human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads for immunoaffinity capture
-
LC-MS/MS system
2. Incubation:
-
Incubate the ADC in plasma at 37°C over a time course (e.g., 0, 24, 48, 72, 120, 168 hours).[17] A control sample of the ADC in PBS should be run in parallel.
3. Sample Processing and Analysis:
-
At each time point, collect an aliquot of the plasma-ADC mixture.
-
Isolate the ADC from the plasma matrix using immunoaffinity capture with Protein A or G beads.[17]
-
Analyze the captured ADC to determine the average drug-to-antibody ratio (DAR) over time using LC-MS. A decrease in the average DAR indicates payload deconjugation.[17][23]
-
The plasma supernatant can be analyzed by LC-MS/MS to quantify the amount of free payload that has been released.[17]
Visualizing Key Processes
Diagrams generated using Graphviz illustrate the critical pathways and workflows involved in the pharmacokinetic evaluation of ADCs.
Caption: Intracellular trafficking and payload release pathways for ADCs.
Caption: Experimental workflow for preclinical ADC pharmacokinetic analysis.
Conclusion: A Balancing Act in Linker Design
The selection of an optimal linker is a critical decision in ADC development, requiring a delicate balance between stability in circulation and efficient payload release at the tumor site. Non-cleavable linkers generally provide superior plasma stability, which can translate to a better safety profile.[8] In contrast, cleavable linkers offer the advantage of a bystander effect, which can be crucial for treating heterogeneous tumors.[3][8] The pharmacokinetic data and experimental methodologies presented in this guide provide a framework for the rational design and evaluation of next-generation ADCs with an improved therapeutic index. A thorough understanding of how linker chemistry influences the pharmacokinetic properties of an ADC is paramount to developing safer and more effective targeted cancer therapies.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03052G [pubs.rsc.org]
- 12. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unmc.edu [unmc.edu]
- 14. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. sciex.com [sciex.com]
- 20. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Comparing the In Vivo Efficacy of Different Antibody-Drug Conjugate Constructs
For researchers, scientists, and drug development professionals navigating the complex landscape of antibody-drug conjugates (ADCs), optimizing the construct for maximal therapeutic index is paramount. This guide provides an objective comparison of the in vivo performance of various ADC designs, supported by preclinical experimental data, to inform the rational design of next-generation cancer therapeutics.
The efficacy of an ADC is a complex interplay between its three core components: the monoclonal antibody, the cytotoxic payload, and the linker connecting them. Additionally, the drug-to-antibody ratio (DAR) and the site of conjugation on the antibody significantly influence in vivo performance. This guide will delve into these critical parameters, presenting comparative data from preclinical studies to illuminate the impact of each on anti-tumor activity and tolerability.
The Influence of Linker Technology on In Vivo Efficacy
The linker is a critical determinant of an ADC's stability in circulation and the efficiency of payload release at the tumor site. The two primary classes of linkers, cleavable and non-cleavable, exhibit distinct mechanisms of action that translate to significant differences in their in vivo performance.[1]
Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage by enzymes or specific conditions within the tumor microenvironment or inside the cancer cell.[2] A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[1] Non-cleavable linkers, on the other hand, release the payload upon lysosomal degradation of the antibody, a process that is generally slower and confines the cytotoxic effect primarily to the target cell.
| ADC Component | Linker Type | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Anti-HER2-MMAE | Cleavable (vc-PAB) | SK-BR-3 (HER2 high) | 1 mg/kg, single dose | High | [1] |
| Anti-HER2-MMAE | Non-cleavable (mc) | SK-BR-3 (HER2 high) | 1 mg/kg, single dose | Moderate | [1] |
| Anti-CD79b-MMAE | Cleavable (vc) | BJAB (CD79b+) | 3 mg/kg, single dose | High | [1] |
| Anti-CD79b-MMAE | Novel Hydrophilic (LD343) | BJAB (CD79b+) | 3 mg/kg, single dose | High | [1] |
| Trastuzumab-DM1 | Cleavable (SPP) | NCI-N87 | 15 mg/kg, single dose | Similar to non-cleavable | |
| Trastuzumab-DM1 | Non-cleavable (SMCC) | NCI-N87 | 15 mg/kg, single dose | Similar to cleavable |
Caption: Comparative in vivo efficacy of ADCs with cleavable vs. non-cleavable linkers.
Drug-to-Antibody Ratio (DAR): A Balancing Act for Optimal Efficacy
The drug-to-antibody ratio (DAR), the average number of drug molecules conjugated to each antibody, is a critical parameter that significantly impacts an ADC's efficacy, pharmacokinetics, and toxicity profile.[3][4][5] While a higher DAR can increase the potency of the ADC, it can also lead to faster clearance from circulation and increased toxicity.[3][4]
Preclinical studies have shown that an optimal DAR exists for different ADC platforms. For maytansinoid-based ADCs, a DAR of 3-4 has been suggested to provide the best therapeutic index, as conjugates with a very high DAR (around 9-10) suffer from decreased efficacy due to rapid clearance.[3][4]
| ADC Target | Payload | Linker | Average DAR | In Vivo Efficacy | Key Finding | Reference |
| Folate Receptor α | DM4 | Cleavable (sulfo-SPDB) | ~2 | Moderate | In vitro potency increases with DAR. | [3][4] |
| Folate Receptor α | DM4 | Cleavable (sulfo-SPDB) | ~4 | High | Optimal therapeutic index. | [3][4] |
| Folate Receptor α | DM4 | Cleavable (sulfo-SPDB) | ~6 | Moderate | Comparable clearance to lower DARs. | [3][4] |
| Folate Receptor α | DM4 | Cleavable (sulfo-SPDB) | ~10 | Low | Rapid clearance and liver accumulation. | [3][4] |
| EGFR | DM1 | Non-cleavable (SMCC) | ~2 | Moderate | Similar trend observed with non-cleavable linker. | [3][4] |
| EGFR | DM1 | Non-cleavable (SMCC) | ~4 | High | Supports DAR of 3-4 for maytansinoids. | [3][4] |
| EGFR | DM1 | Non-cleavable (SMCC) | ~10 | Low | Faster clearance compromises efficacy. | [3][4] |
Caption: Impact of Drug-to-Antibody Ratio (DAR) on the in vivo performance of maytansinoid ADCs.
The Rise of Homogeneity: Site-Specific vs. Conventional Conjugation
Traditional methods of conjugating drugs to antibodies, often through lysine (B10760008) residues or inter-chain cysteines, result in a heterogeneous mixture of ADCs with varying DARs and conjugation sites.[6] This heterogeneity can lead to inconsistent pharmacokinetic properties and a narrower therapeutic window. Site-specific conjugation technologies have emerged to produce homogeneous ADCs with a defined DAR and specific drug placement.[7]
Studies have shown that site-specific ADCs can exhibit improved pharmacokinetics, reduced toxicity, and, in some cases, superior in vivo efficacy compared to their conventionally conjugated counterparts, even at a lower drug load.[6][7]
| Antibody Target | Conjugation Method | Payload | Average DAR | Xenograft Model | In Vivo Efficacy Outcome | Reference |
| HER2 | Site-specific (engineered cysteine) | MMAE | ~2 | Ovarian Cancer | Significantly delayed tumor growth. | [7] |
| HER2 | Conventional (cysteine) | MMAE | ~2 | Ovarian Cancer | No significant tumor inhibition at similar dose. | [7] |
| MUC16 | Site-specific (THIOMAB) | DM4 | ~2 | Not Specified | Equivalent efficacy to conventional ADC. | [6] |
| MUC16 | Conventional (cysteine) | DM4 | ~3.5 | Not Specified | Equivalent efficacy to site-specific ADC. | [6] |
Caption: In vivo efficacy comparison of site-specifically conjugated versus conventionally conjugated ADCs.
Experimental Methodologies
A thorough understanding of the experimental protocols is crucial for interpreting the comparative data presented. Below are generalized methodologies for key in vivo experiments cited in this guide.
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of an ADC in a living organism.[1]
-
Cell Line Culture and Implantation: Human tumor cell lines are cultured under standard conditions. A specified number of cells are then implanted, typically subcutaneously, into immunocompromised mice (e.g., SCID or nude mice).[8]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups, ensuring a similar average tumor volume across all groups.[8]
-
ADC Administration: The ADC, a vehicle control, and any relevant control ADCs are administered, usually intravenously, at specified doses and schedules.[1]
-
Efficacy Assessment: Tumor volume and body weight are measured regularly (e.g., twice weekly). The primary endpoint is often tumor growth inhibition (TGI) or tumor regression.[1]
-
Data Analysis: Tumor growth curves between the different treatment groups are compared to determine the efficacy of the ADC.[1]
In Vivo Pharmacokinetic Study for Linker Stability Assessment
This assay quantifies the amount of intact ADC, total antibody, and free payload in plasma over time to assess linker stability.[9]
-
Animal Acclimatization and Dosing: Mice or rats are acclimated, and a single intravenous dose of the ADC is administered.[9]
-
Sample Collection: Blood samples are collected at various time points post-injection and processed to obtain plasma.[1]
-
Quantification of ADC Components:
-
Intact ADC: An ELISA-based assay is commonly used. A plate is coated with an antigen specific to the antibody. Plasma samples are added, and a secondary antibody that recognizes the payload or linker-payload complex is used for detection.[1]
-
Total Antibody: A similar ELISA is performed, but the detection antibody recognizes a region of the primary antibody independent of the linker and payload.
-
Free Payload: The plasma is typically processed through protein precipitation followed by liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of the released cytotoxic drug.
-
-
Data Analysis: The concentration-time profiles of the intact ADC, total antibody, and free payload are plotted to determine pharmacokinetic parameters such as half-life and clearance.
Visualizing the ADC Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of action of an ADC and a typical experimental workflow for evaluating its in vivo efficacy.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: A typical experimental workflow for an in vivo ADC efficacy study.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody-Drug Conjugates (ADCs) and Drug–Antibody Ratio (DAR) [biointron.com]
- 6. Site-specific antibody drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Navigating the Maze of Maleimide ADC Toxicity: A Comparative Guide to Linker Technologies
The promise of Antibody-Drug Conjugates (ADCs) as "magic bullets" in oncology is often challenged by off-target toxicity, a critical hurdle in their development. A key contributor to this toxicity is the stability of the linker connecting the antibody to the potent cytotoxic payload. This guide provides a comprehensive comparison of traditional maleimide-based linkers with next-generation alternatives, offering researchers, scientists, and drug development professionals a data-driven perspective on mitigating off-target effects and enhancing the therapeutic window of ADCs.
The instability of the conventional maleimide (B117702) linker is a primary driver of off-target toxicity. The thiosuccinimide bond formed between the maleimide and a cysteine residue on the antibody is susceptible to a retro-Michael reaction in the physiological environment of the bloodstream.[1][2][3] This leads to the premature release of the cytotoxic payload, which can then circulate systemically and bind to other thiol-containing proteins like serum albumin, a phenomenon known as payload migration.[1][2] The consequence is a reduction in the concentration of the ADC at the tumor site, diminishing its efficacy, and an increase in systemic toxicity as the potent payload damages healthy tissues.[1][4]
The Stability Showdown: Maleimide vs. Next-Generation Linkers
To address the inherent instability of the maleimide linkage, a variety of next-generation linker technologies have been engineered. These innovative approaches aim to create a more stable and robust connection between the antibody and the payload, thereby minimizing premature drug release and its associated toxicities. This section provides a quantitative comparison of the stability of traditional maleimide linkers against several of these advanced alternatives.
| Linker Technology | ADC System/Conditions | Time Point | % Intact ADC | Key Finding |
| Traditional Maleimide | Cysteine-linked ADC in human plasma | 7 days | ~50% | Significant deconjugation observed due to the retro-Michael reaction.[2] |
| Self-Stabilizing Maleimide (DPR-based) | ADC in plasma | 7 days | >95% | Rapid hydrolysis of the thiosuccinimide ring post-conjugation prevents payload loss.[2] |
| N-Aryl Maleimide | Cysteine-linked ADC in serum | 7 days | >80% | Showed significantly less deconjugation compared to N-alkyl maleimides (35-67% deconjugation).[5] |
| Maleamic Methyl Ester-based | ADC in albumin solution (25 mg/mL) | 14 days | ~96.2% | Demonstrated significantly improved stability with only about 3.8% payload shedding.[6] |
| Vinyl Sulfone | Thiol-reactive probe | - | - | Forms a stable thioether bond with high specificity for thiols at physiological pH.[2] |
Delving Deeper: Mechanisms and Workflows
Understanding the underlying mechanisms of ADC toxicity and the experimental workflows to evaluate it is crucial for informed drug development. The following diagrams illustrate the pathway of maleimide-induced off-target toxicity, a typical experimental workflow for assessing ADC stability, and the logic behind the bystander effect, a key consideration in off-target toxicity.
Experimental Protocols
Accurate evaluation of off-target toxicity requires robust and well-defined experimental protocols. The following are detailed methodologies for two key assays used in the assessment of ADC stability and bystander effect.
In Vitro Plasma Stability Assay (LC-MS based)
Objective: To quantify the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.
Materials:
-
Test ADC and control ADC
-
Frozen plasma (human, mouse, rat, etc.)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immuno-affinity capture beads (e.g., anti-human IgG coated magnetic beads)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
Reducing agent (e.g., DTT, for cysteine-linked ADCs)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Methodology:
-
Plasma Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.
-
ADC Incubation: Spike the test ADC into the plasma to a final concentration of 100 µg/mL. Prepare a control sample by spiking the ADC into PBS at the same concentration.
-
Time-Course Sampling: Incubate the samples at 37°C. At designated time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours), collect aliquots and immediately store them at -80°C.
-
ADC Capture: Thaw the plasma samples and use immuno-affinity capture beads to isolate the ADC from the plasma matrix.
-
Elution and Reduction: Elute the captured ADC from the beads. For cysteine-linked ADCs, the sample may be reduced to separate the light and heavy chains.
-
LC-MS Analysis: Analyze the samples by LC-MS to determine the drug-to-antibody ratio (DAR) or the concentration of the free payload.
-
Data Analysis: Plot the average DAR or the percentage of intact ADC over time to determine the stability profile of the ADC.
In Vitro Bystander Killing Assay (Co-culture method)
Objective: To assess the ability of an ADC's payload, when released from target cells, to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (target) cancer cell line
-
Antigen-negative (bystander) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)
-
Test ADC and control ADC
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Fluorescence microscope or high-content imaging system
Methodology:
-
Cell Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate. The ratio of the two cell types should be optimized. Include control wells with only antigen-negative cells.
-
ADC Treatment: After allowing the cells to adhere overnight, treat the co-cultures with serial dilutions of the test ADC. Include untreated controls.
-
Incubation: Incubate the plates for a period sufficient for ADC internalization, payload release, and induction of apoptosis (typically 72-120 hours).
-
Imaging and Analysis: Acquire fluorescence and brightfield images of the wells.
-
Quantification: Enumerate the number of viable GFP-positive (bystander) cells in the ADC-treated wells and compare it to the number in the untreated control wells. A significant reduction in the number of viable bystander cells in the presence of target cells indicates a bystander effect.
The Impact on Safety: Maximum Tolerated Dose (MTD)
The ultimate measure of an ADC's safety profile in a preclinical setting is the Maximum Tolerated Dose (MTD), the highest dose of a drug that can be given without causing unacceptable side effects. While direct head-to-head MTD studies for all linker types are not always available, the trend indicates that more stable linkers contribute to a better safety profile. For instance, a novel disulfide-linked ADC demonstrated a higher MTD (10 mg/kg) compared to a maleimide-vc-PBD-ADC (2.5 mg/kg) in a human non-Hodgkin lymphoma tumor xenograft mouse model.[7] Generally, non-cleavable linkers, which exhibit high plasma stability, are better tolerated and have a higher MTD compared to their cleavable counterparts, which can release the payload prematurely.
Conclusion
The off-target toxicity of maleimide-linked ADCs is a significant challenge, primarily driven by the instability of the linker. The data presented in this guide strongly supports the adoption of next-generation linker technologies that offer enhanced stability, leading to a reduction in premature payload release and, consequently, a more favorable safety profile. By carefully selecting the appropriate linker chemistry and rigorously evaluating its stability and off-target effects using the described experimental protocols, researchers can develop safer and more effective ADCs with a wider therapeutic window, ultimately realizing the full potential of this powerful class of cancer therapeutics.
References
- 1. njbio.com [njbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Characterizing Antibody-Drug Conjugate (ADC) Stability in Serum
For researchers, scientists, and drug development professionals, ensuring the stability of antibody-drug conjugates (ADCs) in systemic circulation is a critical determinant of therapeutic efficacy and safety. Premature release of the cytotoxic payload can lead to off-target toxicity, while a hyper-stable linker may hinder the drug's release at the tumor site. This guide provides a comparative overview of methodologies to characterize ADC stability in serum, supported by experimental data and detailed protocols.
The stability of an ADC in plasma is influenced by a confluence of factors, including the linker chemistry, the site of conjugation on the antibody, and the drug-to-antibody ratio (DAR).[1][2][3] A thorough understanding and rigorous assessment of these parameters are paramount during ADC development.
Comparative Analysis of Key Stability-Indicating Parameters
The characterization of ADC stability in serum involves monitoring several key parameters over time. The primary indicators of instability include aggregation, fragmentation, and the premature release of the cytotoxic payload, either through deconjugation (loss of the drug-linker moiety) or cleavage of the linker itself.
| Stability Parameter | Analytical Technique(s) | Key Insights |
| Aggregation & Fragmentation | Size Exclusion Chromatography (SEC) | Quantifies the formation of high molecular weight species (aggregates) and low molecular weight species (fragments), which can impact efficacy and immunogenicity.[4][5] |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | Monitors the average number of drugs conjugated to the antibody over time. A decrease in DAR indicates payload loss.[1][6] |
| Payload Deconjugation | Mass Spectrometry (MS), ELISA | Differentiates between the loss of the entire drug-linker moiety and cleavage of the linker. MS can identify the specific mechanism of deconjugation, such as a reverse Michael reaction.[6][7] |
| Free Payload Release | LC-MS/MS, ELISA | Quantifies the concentration of the unconjugated, free cytotoxic drug in the serum, which is a direct measure of off-target toxicity potential.[4][7] |
Experimental Protocols for Serum Stability Assessment
A typical in vitro serum stability study involves the incubation of the ADC in serum from relevant species (e.g., human, cynomolgus monkey, rat, mouse) at 37°C over a defined period, often up to seven days.[4][8][9] Aliquots are taken at various time points for analysis.
General Protocol for In Vitro Serum Stability Assay
-
Incubation: The ADC is incubated in the serum of the desired species (e.g., human, mouse, rat) at a specific concentration at 37°C.[10] Control samples in a buffer solution (e.g., PBS) are also included.[4]
-
Time Points: Aliquots of the incubation mixture are collected at predetermined time points (e.g., 0, 24, 48, 96, 168 hours).[4][10]
-
Sample Preparation: Depending on the analytical method, the ADC may be isolated from the serum matrix, often using immunoaffinity capture techniques (e.g., Protein A beads).[6][8]
-
Analysis: The collected samples are analyzed using a suite of analytical techniques as outlined in the table above to assess aggregation, DAR, and free payload levels.
Detailed Methodologies
-
Size Exclusion Chromatography (SEC) for Aggregation Analysis: An SEC method is employed to separate the ADC monomer from aggregates and fragments based on their hydrodynamic radius. The percentage of each species is quantified by integrating the corresponding peak areas in the chromatogram.
-
Mass Spectrometry (MS) for DAR and Deconjugation Analysis: Intact or subunit-level mass spectrometry is a powerful tool to determine the distribution of different drug-loaded species.[6] A decrease in the relative abundance of higher DAR species and an increase in the unconjugated antibody signal over time indicate payload loss.[9] The specific mass shifts can also elucidate the mechanism of deconjugation.[6]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantifying Total and Conjugated Antibody: A sandwich ELISA can be used to measure the concentration of the total antibody and the antibody-drug conjugate. By using a capture antibody that binds the antibody and a detection antibody that recognizes the payload, the amount of conjugated ADC can be specifically quantified.[7][10]
Degradation Pathways and Linker Chemistry
The choice of linker chemistry is a pivotal factor influencing ADC stability. Linkers are broadly categorized as cleavable or non-cleavable, each with distinct stability profiles and mechanisms of payload release.
-
Cleavable Linkers: These are designed to release the payload in response to specific triggers within the tumor microenvironment, such as low pH (hydrazone linkers) or the presence of specific enzymes like cathepsins (peptide linkers).[1][11] While offering the potential for a "bystander effect," they can be more susceptible to premature cleavage in circulation.[12]
-
Non-cleavable Linkers: These linkers, such as those based on thioether bonds, are generally more stable in plasma.[11] The release of the payload relies on the complete lysosomal degradation of the antibody after internalization into the target cell.[11]
Common degradation pathways for ADCs in serum include:
-
Reverse Michael Reaction: For ADCs conjugated via thiol-maleimide chemistry, the thioether bond can undergo a retro-Michael reaction, leading to deconjugation.[6]
-
Linker Cleavage: Cleavable linkers can be susceptible to enzymatic degradation by proteases present in the serum.[13]
-
Aggregation: The conjugation of hydrophobic payloads can increase the propensity of the ADC to aggregate.[5]
-
Photodegradation: Exposure to light can induce degradation pathways, including the formation of high-molecular-weight species and post-translational modifications.[14]
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC Plasma Stability Assay [iqbiosciences.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Mal-PEG3-VCP-NB
For researchers and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of specialized chemical reagents like Mal-PEG3-VCP-NB, a degradable antibody-drug conjugate (ADC) linker, are critical for operational safety and regulatory compliance. This guide provides essential, step-by-step procedural information for its safe disposal.
Immediate Safety and Handling Precautions
Key Chemical Properties and Handling:
| Property | Information | Source |
| Chemical Name | This compound | [2][3] |
| Description | A degradable ADC linker with a maleimide (B117702) group, a 3-unit PEG spacer, a Val-Cit-PAB cleavable peptide, and a Nortopsin (NB) moiety. | [2][4][5] |
| Storage | Store at -20°C for long-term stability. | [6] |
| Handling | Avoid inhalation of dusts. Wear appropriate PPE. | |
| Stability | Stable under normal operating conditions. Avoid high temperatures and strong oxidizers. | [1] |
Disposal Protocol: Deactivation of Reactive Moieties
The primary goal for the safe disposal of this compound is the deactivation of its reactive maleimide group. This can be achieved through a quenching process before disposal as chemical waste. The following protocol is based on general principles of chemical safety for thiol-reactive compounds.
Experimental Protocol for Deactivation
-
Quantify Waste: Determine the amount of this compound present in the waste solution that requires treatment.
-
Prepare Quenching Solution: Prepare a stock solution of a thiol-containing compound such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS). A slight molar excess (e.g., 1.5 equivalents) of the thiol reagent to the maleimide is recommended to ensure complete reaction.
-
Reaction Setup:
-
Work within a certified chemical fume hood.
-
Dilute the this compound waste with an appropriate buffer, such as PBS, at a pH of approximately 7.4.
-
-
Quenching Procedure:
-
Add the prepared thiol solution to the diluted this compound waste.
-
Gently mix the solution.
-
-
Incubation: Allow the solution to react for at least 60 minutes at room temperature to ensure complete deactivation of the maleimide group.
-
Final Disposal:
-
After the deactivation procedure, the resulting mixture should be collected in a properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatible.
-
Crucially, consult your local Environmental Health and Safety (EHS) office for specific guidance on the final disposal of this chemical waste, as regulations can vary.
-
Never flush chemical waste down the sewer.[1]
-
Disposal Workflow
References
Personal protective equipment for handling Mal-PEG3-VCP-NB
Essential Safety and Handling Guide for Mal-PEG3-VCP-NB
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Area | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to protect against skin contact. For prolonged or repeated contact, consider double glooving or using gloves with a higher protection class.[1][2] |
| Eyes | Safety goggles | Use chemical safety goggles to protect against splashes and potential airborne particles.[1][2][3] |
| Face | Face shield | A face shield should be worn in addition to safety goggles, especially when there is a risk of splashing during solution preparation or handling.[1][2] |
| Body | Laboratory coat | A flame-resistant lab coat should be worn to protect skin and clothing from contamination.[1][2] |
| Respiratory | NIOSH/MSHA-approved respirator | A respirator may be required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine powders. Use in a well-ventilated area is mandatory.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedure
Safe handling of this compound involves a systematic approach from receipt and storage to use and disposal.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.[1]
-
Storage Conditions : Store the compound in a tightly sealed container at -20°C in a dry, dark place.[1] To prevent degradation from moisture, it is advisable to store the container with a desiccant and under an inert atmosphere, such as argon or nitrogen.[1]
-
Labeling : Ensure the container is clearly labeled with the chemical name, hazard pictograms (if available), and the date of receipt.[1]
Preparation for Use
-
Acclimatization : Before opening, allow the container to slowly warm to room temperature to prevent condensation of moisture inside the vial.[1]
-
Designated Workspace : All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated chemical fume hood.[1]
-
Solution Preparation : Weigh the desired amount of the solid compound in the fume hood. Dissolve it in a suitable dry (anhydrous) solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1] If not for immediate use, store the stock solution at -20°C or -80°C under an inert atmosphere and protect it from light.[4][5] Minimize freeze-thaw cycles.[1]
Incompatibilities
Avoid using buffers containing primary amines (e.g., Tris or glycine) or thiols (e.g., DTT or 2-mercaptoethanol) as they can react with the maleimide (B117702) group.[1] Phosphate-buffered saline (PBS) is a suitable alternative.[1]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Collection : Collect all waste materials, including empty containers, contaminated gloves, and disposable labware, in a designated and clearly labeled hazardous waste container.[2]
-
Waste Segregation : Do not mix this waste with other waste streams unless compatibility has been confirmed.[2]
-
Disposal Procedure : Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not flush to sewer.[3]
Spill Management
In the event of a spill:
-
Evacuate the immediate area and ensure it is well-ventilated.
-
Wear the appropriate PPE as outlined in the table above.
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1][3]
-
Collect the absorbed material and place it in a sealed container for hazardous waste disposal.[1]
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
